molecular formula C10H11NO2 B103079 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 17959-90-9

2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B103079
CAS No.: 17959-90-9
M. Wt: 177.2 g/mol
InChI Key: AUNQUXZPFSCXMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a chemical compound based on the privileged 1,4-benzoxazin-3-one scaffold, a heterocyclic structure of significant interest in medicinal chemistry for its diverse biological activities and relatively low toxicity . While specific data on this particular 2,6-dimethyl derivative may be limited, the broader class of 1,4-benzoxazin-3-one derivatives has demonstrated substantial research value across multiple therapeutic areas. Researchers are exploring similar compounds for their potential anticancer properties. Benzoxazine analogues have shown promise as anti-proliferative agents against various cancer cell lines, with some derivatives functioning as tubulin polymerization inhibitors or inducers of cancer cell apoptosis . Furthermore, the rigid, planar structure of the benzoxazinone core is a key feature in compounds designed to intercalate into DNA, inducing DNA damage and triggering cell death in tumor cells . In neuropharmacology and anti-inflammatory research, derivatives of 2H-1,4-benzoxazin-3(4H)-one have been investigated for their ability to mitigate microglial inflammation, a key process in neurodegenerative diseases. Such compounds have been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species in activated microglia . Additionally, hybrid molecules incorporating the benzoxazinone scaffold have been evaluated as antidiabetic agents, demonstrating potential inhibitory activity against enzymes like α-amylase and α-glucosidase in computational studies . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers can leverage this versatile scaffold to develop novel chemical probes and potential therapeutic candidates.

Properties

IUPAC Name

2,6-dimethyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-6-3-4-9-8(5-6)11-10(12)7(2)13-9/h3-5,7H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNQUXZPFSCXMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398810
Record name 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17959-90-9
Record name 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one scaffold, with the chemical formula C₁₀H₁₁NO₂, represents a specific derivative within the broader class of benzoxazinones. While this particular compound (CAS No. 17959-90-9) is documented, detailed public-domain data regarding its specific basic properties, experimental protocols, and biological activities are scarce.[1] This guide, therefore, provides a comprehensive overview of the core 2H-1,4-benzoxazin-3(4H)-one structure and its derivatives as a foundational reference. The information presented is collated from various scientific sources and is intended to inform research and development efforts centered on this heterocyclic system.

Benzoxazine derivatives are recognized for their wide range of pharmacological activities, serving as crucial skeletons in the design of new biologically active compounds.[2] Their versatility has led to their investigation in various therapeutic areas, including as antimicrobial, antimycobacterial, antidiabetic, and antidepressant agents.[2][3]

Physicochemical Properties

Property2H-1,4-Benzoxazin-3(4H)-one2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
Molecular Formula C₈H₇NO₂C₁₀H₁₃NO
Molecular Weight 149.15 g/mol 163.22 g/mol
CAS Number 5466-88-658959-93-6
Melting Point 173-175 °CNot available
Solubility Methanol: 25 mg/mL (clear, colorless)Not available
Predicted XlogP Not available2.4[4]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, general synthetic routes for 2H-1,4-benzoxazin-3(4H)-one derivatives provide a foundational methodology. A common approach involves the cyclization of a substituted 2-aminophenol with an α-haloacetyl halide.

General Experimental Protocol for the Synthesis of 2H-1,4-Benzoxazin-3(4H)-one Derivatives:

  • Starting Materials: A substituted 2-aminophenol and chloroacetyl chloride (or a similar α-haloacetyl halide).

  • Reaction: The 2-aminophenol is dissolved in a suitable aprotic solvent, such as acetone or dichloromethane.

  • Base: An appropriate base, like sodium bicarbonate or triethylamine, is added to the solution to act as a scavenger for the hydrogen halide byproduct.

  • Acylation: Chloroacetyl chloride is added dropwise to the cooled reaction mixture.

  • Cyclization: After the initial acylation, the intermediate is heated to induce intramolecular cyclization, forming the benzoxazinone ring.

  • Work-up and Purification: The reaction mixture is typically washed with water and brine. The organic layer is then dried over a drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Hypothetical Workflow for the Synthesis of this compound:

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product start1 2-Amino-5-methylphenol step1 Dissolve in Aprotic Solvent (e.g., Acetone) start1->step1 start2 2-Chloropropionyl chloride step3 Dropwise addition of 2-Chloropropionyl chloride at 0°C start2->step3 step2 Add Base (e.g., NaHCO3) step1->step2 step2->step3 step4 Reflux to induce cyclization step3->step4 workup1 Aqueous Work-up (Wash with H2O and brine) step4->workup1 workup2 Dry organic layer (e.g., Na2SO4) workup1->workup2 workup3 Solvent Removal (Rotary Evaporation) workup2->workup3 purification Purification (Recrystallization or Chromatography) workup3->purification product 2,6-dimethyl-3,4-dihydro- 2H-1,4-benzoxazin-3-one purification->product

A hypothetical synthetic workflow for this compound.

Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is not available in the current body of scientific literature. However, the broader class of 2H-1,4-benzoxazin-3(4H)-one derivatives has been the subject of extensive research, revealing a wide spectrum of pharmacological properties.

Derivatives of this scaffold have been investigated for their potential as:

  • Anticancer Agents: Certain benzoxazinone derivatives have been shown to induce DNA damage in tumor cells, leading to apoptosis.[5] Some have also been identified as potent inhibitors of cyclin-dependent kinase 9 (CDK9), a transcriptional regulator implicated in hematologic malignancies.[6]

  • Antimicrobial Agents: Various substituted benzoxazinones have demonstrated in vitro activity against a range of bacterial and fungal pathogens.[2]

  • Antidepressants: The structural similarity of some benzoxazinones to known psychoactive compounds has prompted investigations into their potential as antidepressant agents.[2]

  • Potassium Channel Activators: Certain 3,4-dihydro-2H-1,4-benzoxazine derivatives have been patented for their use as potassium channel activating agents.[7]

The precise signaling pathways modulated by this compound remain to be elucidated. However, based on the activities of related compounds, potential mechanisms could involve the inhibition of key enzymes in cell proliferation and survival pathways, or the modulation of ion channel function. For example, the anticancer activity of some benzoxazinones is linked to the induction of DNA damage and subsequent activation of apoptotic pathways.

Illustrative Signaling Pathway (Apoptosis Induction):

G cluster_stimulus External Stimulus cluster_cellular Cellular Response benzoxazinone Benzoxazinone Derivative dna_damage DNA Damage benzoxazinone->dna_damage Induces apoptosis_pathway Apoptosis Pathway Activation dna_damage->apoptosis_pathway Triggers cell_death Cell Death (Apoptosis) apoptosis_pathway->cell_death Leads to

A simplified diagram of a potential apoptosis induction pathway by a benzoxazinone derivative.

Conclusion

While specific experimental data for this compound are limited, the broader class of 2H-1,4-benzoxazin-3(4H)-one derivatives represents a promising scaffold for the development of novel therapeutic agents. The information provided in this guide on the general properties, synthesis, and biological activities of this class of compounds serves as a valuable starting point for researchers and drug development professionals. Further investigation into the specific characteristics and mechanisms of action of this compound is warranted to fully explore its therapeutic potential.

References

An In-Depth Technical Guide to 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological significance of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. While specific experimental data for this particular derivative is limited in publicly available literature, this document extrapolates information from closely related analogues and the broader class of 2H-1,4-benzoxazin-3(4H)-ones to provide a thorough and practical resource.

Chemical Structure and Properties

This compound belongs to the benzoxazinone class of heterocyclic compounds. The core structure consists of a benzene ring fused to a 1,4-oxazine ring, with a ketone group at the 3-position. In this specific derivative, methyl groups are substituted at the 2 and 6 positions of the benzoxazinone scaffold.

Chemical Structure:

Table 1: Physicochemical Properties (Predicted and Inferred)

PropertyValueSource
Molecular FormulaC₁₀H₁₁NO₂Calculated
Molecular Weight177.20 g/mol Calculated
IUPAC Name2,6-dimethyl-2,3-dihydro-4H-1,4-benzoxazin-3-one
Melting PointNot available. Expected to be a solid at room temperature.Inferred from related compounds
SolubilityNot available. Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents.Inferred from related compounds
LogPNot available. Predicted to be moderately lipophilic.

Table 2: Spectroscopic Data (Hypothetical)

TechniqueExpected Peaks
¹H NMR (CDCl₃, 400 MHz)δ 7.0-7.2 (m, 3H, Ar-H), 4.6 (q, 1H, J=6.8 Hz, H-2), 3.4 (s, 1H, NH), 2.3 (s, 3H, Ar-CH₃), 1.5 (d, 3H, J=6.8 Hz, C2-CH₃) ppm.
¹³C NMR (CDCl₃, 100 MHz)δ 168 (C=O), 145 (C-O), 132, 130, 128, 125, 120 (Ar-C), 55 (C-2), 21 (Ar-CH₃), 16 (C2-CH₃) ppm.
IR (KBr)ν 3200-3300 (N-H stretch), 1680-1700 (C=O stretch, amide), 1600, 1500 (C=C stretch, aromatic), 1250 (C-O stretch) cm⁻¹.
Mass Spec (EI)m/z 177 (M⁺), 162 (M⁺ - CH₃), 134 (M⁺ - C₂H₃O), 106.

Synthesis

The synthesis of this compound can be achieved through a well-established two-step procedure common for this class of compounds: O-alkylation of a substituted 2-nitrophenol followed by reductive cyclization.[1]

Experimental Protocol: Synthesis of this compound

Step 1: O-alkylation of 4-methyl-2-nitrophenol

  • To a solution of 4-methyl-2-nitrophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (K₂CO₃, 2.0 eq) as a base.

  • To this suspension, add ethyl 2-bromopropionate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-methyl-2-nitrophenoxy)propanoate.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Step 2: Reductive Cyclization

  • Dissolve the purified ethyl 2-(4-methyl-2-nitrophenoxy)propanoate (1.0 eq) in a solvent mixture, such as ethanol/water or acetic acid.

  • Add a reducing agent, such as iron powder (Fe, 5.0 eq) and a catalytic amount of ammonium chloride (NH₄Cl), or use catalytic hydrogenation (H₂, Pd/C).

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of celite to remove the iron salts or catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Extract the aqueous residue with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the purified product.

Diagram 1: Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: O-alkylation cluster_step2 Step 2: Reductive Cyclization start1 4-methyl-2-nitrophenol + Ethyl 2-bromopropionate reagents1 K2CO3, Acetone Reflux start1->reagents1 product1 Ethyl 2-(4-methyl-2-nitrophenoxy)propanoate reagents1->product1 start2 Ethyl 2-(4-methyl-2-nitrophenoxy)propanoate product1->start2 reagents2 Fe, NH4Cl Ethanol/Water, Reflux start2->reagents2 product2 This compound reagents2->product2

Caption: Two-step synthesis of the target compound.

Potential Biological Activities and Signaling Pathways

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[2][3] Two potential mechanisms of action are highlighted below based on studies of related compounds.

Activation of the Nrf2-HO-1 Antioxidant Pathway

Several studies have shown that benzoxazinone derivatives can exert anti-inflammatory and cytoprotective effects by activating the Nrf2-HO-1 signaling pathway.[3] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of genes encoding phase II detoxification enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1).

Diagram 2: Nrf2-HO-1 Signaling Pathway

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex Compound->Keap1_Nrf2 dissociation ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 induces Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE (Antioxidant Response Element) HO1_gene HO-1 Gene ARE->HO1_gene activates transcription HO1_protein HO-1 Protein HO1_gene->HO1_protein translation Cytoprotection Cytoprotection & Anti-inflammation HO1_protein->Cytoprotection

Caption: Activation of Nrf2-HO-1 pathway.

Induction of DNA Damage Response

Certain derivatives of 2H-1,4-benzoxazin-3(4H)-one have been shown to exhibit anticancer activity by inducing DNA damage in tumor cells.[4] These compounds may act as intercalating agents or generate reactive oxygen species that cause single or double-strand breaks in DNA. This damage triggers the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and apoptosis.

Diagram 3: DNA Damage Response Pathway

DNA_Damage_Pathway cluster_outcomes Cellular Outcomes Compound This compound DNA_Damage DNA Damage (e.g., strand breaks) Compound->DNA_Damage Sensor Sensor Proteins (e.g., MRN complex) DNA_Damage->Sensor detected by Transducer Transducer Kinases (e.g., ATM, ATR) Sensor->Transducer activate Effector Effector Proteins (e.g., p53, CHK1/2) Transducer->Effector phosphorylate Cell_Cycle_Arrest Cell Cycle Arrest Effector->Cell_Cycle_Arrest DNA_Repair DNA Repair Effector->DNA_Repair Apoptosis Apoptosis Effector->Apoptosis

Caption: Induction of DNA Damage Response.

Conclusion and Future Directions

This compound is a promising, yet understudied, member of the benzoxazinone family. Based on the known bioactivities of related compounds, it holds potential for development as a therapeutic agent, particularly in the areas of cancer and inflammatory diseases. Future research should focus on the definitive synthesis and characterization of this compound, followed by in-depth biological evaluation to confirm its activity and elucidate its precise mechanisms of action. The experimental protocols and potential signaling pathways outlined in this guide provide a solid foundation for such investigations.

References

Synthesis of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a primary synthesis pathway for 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the acylation of 2-amino-5-methylphenol with chloroacetyl chloride, followed by an intramolecular cyclization to yield the target benzoxazinone. This document outlines the detailed experimental protocol, presents key reaction data, and includes a visual representation of the synthesis pathway.

Core Synthesis Pathway

The principal synthesis route for this compound is initiated from the commercially available starting material, 2-amino-5-methylphenol. The synthesis proceeds via an N-acylation followed by an intramolecular Williamson ether synthesis.

The key steps are:

  • N-Acylation: The amino group of 2-amino-5-methylphenol is acylated using chloroacetyl chloride. This reaction forms the intermediate, 2-(chloroacetylamino)-5-methylphenol.

  • Intramolecular Cyclization: The phenoxide, formed by deprotonation of the hydroxyl group of the intermediate in the presence of a base, undergoes an intramolecular nucleophilic substitution, displacing the chloride to form the 1,4-benzoxazin-3-one ring.

The overall reaction is depicted below:

Synthesis_Pathway 2-amino-5-methylphenol 2-amino-5-methylphenol intermediate 2-(chloroacetylamino)-5-methylphenol 2-amino-5-methylphenol->intermediate Acylation chloroacetyl_chloride Chloroacetyl chloride chloroacetyl_chloride->intermediate product 2,6-dimethyl-3,4-dihydro- 2H-1,4-benzoxazin-3-one intermediate->product Intramolecular Cyclization (Base)

Caption: Synthesis pathway of this compound.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound.

Step 1: Synthesis of 2-(chloroacetylamino)-5-methylphenol (Intermediate)

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-amino-5-methylphenol (1 equivalent) in a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution. The reaction is exothermic, and the temperature should be maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(chloroacetylamino)-5-methylphenol. The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound (Final Product)

  • Dissolve the crude 2-(chloroacetylamino)-5-methylphenol (1 equivalent) in a polar aprotic solvent such as acetone or dimethylformamide (DMF) in a round-bottom flask.

  • Add a base, such as anhydrous potassium carbonate (2-3 equivalents), to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterStep 1: N-AcylationStep 2: Intramolecular Cyclization
Reactants 2-amino-5-methylphenol, Chloroacetyl chloride2-(chloroacetylamino)-5-methylphenol, Potassium carbonate
Solvent Dichloromethane or Ethyl AcetateAcetone or DMF
Temperature 0 °C to Room TemperatureReflux
Reaction Time 2 - 4 hours4 - 8 hours
Typical Yield 85 - 95%70 - 85%

Logical Workflow for Synthesis and Purification

The logical workflow for the synthesis and purification of this compound is illustrated in the following diagram.

Experimental_Workflow cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Cyclization cluster_purification Purification start_materials 2-amino-5-methylphenol + Chloroacetyl chloride acylation Acylation Reaction start_materials->acylation workup1 Aqueous Workup acylation->workup1 isolation1 Isolation of Intermediate workup1->isolation1 intermediate_product 2-(chloroacetylamino)-5-methylphenol isolation1->intermediate_product cyclization Cyclization with Base intermediate_product->cyclization workup2 Filtration cyclization->workup2 isolation2 Isolation of Crude Product workup2->isolation2 crude_product Crude Final Product isolation2->crude_product purification Recrystallization or Column Chromatography crude_product->purification final_product Pure 2,6-dimethyl-3,4-dihydro- 2H-1,4-benzoxazin-3-one purification->final_product

Caption: Workflow for the synthesis and purification of the target compound.

An In-depth Technical Guide to 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 17959-90-9

This technical guide provides a comprehensive overview of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, a heterocyclic compound of interest to researchers and professionals in drug development. This document details its chemical properties, synthesis, and known biological activities, with a focus on its potential therapeutic applications.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₂-
Molecular Weight 177.20 g/mol -
CAS Number 17959-90-9-
Appearance Solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-

Synthesis and Experimental Protocols

A representative, generalized experimental protocol for the synthesis of a 3,4-dihydro-2H-1,4-benzoxazin-3-one derivative is as follows:

General Procedure for the Synthesis of 3,4-dihydro-2H-1,4-benzoxazin-3-one Derivatives:

  • N-acylation: To a solution of the appropriately substituted 2-aminophenol in a suitable solvent (e.g., dichloromethane, tetrahydrofuran), an α-haloacetyl halide (e.g., chloroacetyl chloride) or α-haloester is added dropwise at a controlled temperature (e.g., 0 °C). A base, such as triethylamine or sodium bicarbonate, is typically added to neutralize the hydrogen halide formed during the reaction. The reaction mixture is stirred for several hours at room temperature.

  • Cyclization: After the N-acylation is complete, a base (e.g., potassium carbonate, sodium hydride) is added to the reaction mixture to facilitate the intramolecular Williamson ether synthesis, leading to the formation of the benzoxazinone ring. The reaction is often heated to reflux to ensure complete cyclization.

  • Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield the desired 3,4-dihydro-2H-1,4-benzoxazin-3-one derivative.

Biological Activity and Potential Signaling Pathways

Derivatives of the 3,4-dihydro-2H-1,4-benzoxazine scaffold have demonstrated a range of biological activities, suggesting potential therapeutic applications for this compound.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzoxazinone derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines. While specific IC₅₀ values for this compound are not available, related compounds have shown significant activity. For instance, certain 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives linked to 1,2,3-triazoles exhibited potent anticancer activity against A549 lung cancer cells, with IC₅₀ values in the low micromolar range.[3]

Potential Signaling Pathways Involved in Anticancer Activity:

  • PI3K/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[4] Its dysregulation is a hallmark of many cancers. Several heterocyclic compounds, including those with scaffolds similar to benzoxazinones, have been developed as inhibitors of this pathway.[5] It is plausible that this compound could exert its potential anticancer effects through modulation of the PI3K/mTOR pathway.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Benzoxazinone 2,6-dimethyl-3,4-dihydro- 2H-1,4-benzoxazin-3-one (Hypothesized) Benzoxazinone->PI3K Inhibition? Benzoxazinone->mTORC1 Inhibition?

Caption: Hypothesized inhibition of the PI3K/mTOR signaling pathway.

  • VEGFR-2 Signaling Pathway: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6] Inhibition of VEGFR-2 signaling is a validated strategy in cancer therapy. Given that other heterocyclic compounds have been shown to target this pathway, it represents another potential mechanism of action for benzoxazinone derivatives.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Activation Downstream Downstream Signaling (e.g., PLCγ, PI3K/AKT) VEGFR2->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis Benzoxazinone 2,6-dimethyl-3,4-dihydro- 2H-1,4-benzoxazin-3-one (Hypothesized) Benzoxazinone->VEGFR2 Inhibition?

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives.[7][8] These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. While specific minimum inhibitory concentration (MIC) values for the title compound are not available, related structures have exhibited MIC values in the range of 12.5-50 µg/mL against various microorganisms.[7][8] The structure-activity relationship studies suggest that the nature and position of substituents on the benzoxazine ring play a crucial role in determining the antimicrobial potency.

Analytical Data

  • ¹H NMR: Signals corresponding to the two methyl groups, the methylene protons of the oxazine ring, and the aromatic protons. The chemical shifts and coupling patterns would be indicative of their respective positions on the molecule.

  • ¹³C NMR: Resonances for the carbonyl carbon, the carbons of the aromatic ring, the methylene carbon, and the two methyl carbons.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (177.20 g/mol ).

Conclusion

This compound belongs to a class of heterocyclic compounds with demonstrated potential in medicinal chemistry. While specific experimental data for this particular derivative is limited, the broader family of benzoxazinones exhibits promising anticancer and antimicrobial activities. Further research is warranted to synthesize and evaluate the biological profile of this compound and to elucidate its precise mechanism of action. The information provided in this guide serves as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related molecules.

References

A Technical Guide to the Biological Activity of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct biological activity data for 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is not extensively available in publicly accessible literature. This guide, therefore, focuses on the biological profiles of structurally related 1,4-benzoxazin-3-one derivatives to provide a comprehensive and insightful overview of the therapeutic potential of this chemical scaffold.

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, antifungal, and antimicrobial properties.[1][2] This document provides a detailed technical overview of these activities, supported by quantitative data, experimental protocols, and pathway visualizations.

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activities of various 1,4-benzoxazin-3-one derivatives against different cancer cell lines, fungal strains, and bacteria. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) are key measures of a compound's potency.

Table 1: Anticancer Activity of 1,4-Benzoxazin-3-one Derivatives

Compound IDCell LineIC50 (μM)Reference
c5Huh-7 (Liver Cancer)28.48[3]
c14Huh-7 (Liver Cancer)32.60[3]
c16Huh-7 (Liver Cancer)31.87[3]
c18Huh-7 (Liver Cancer)19.05[3]
5bMCF-7 (Breast Cancer)17.08 (μg/mL)[3]
5bHeLa (Cervical Cancer)15.38 (μg/mL)[3]
3cA549 (Lung Cancer)3.29[3]
12gBreast Cancer Cell Lines0.46 (EGFR Inhibition)[3]

Table 2: Antifungal Activity of 1,4-Benzoxazin-3-one Derivatives

Compound IDFungal StrainEC50 (μg/mL)Reference
5lGibberella zeae20.06[4][5]
5oGibberella zeae23.17[2][4][5]
5qPellicularia sasakii26.66[2][4][5]
5rPhytophthora infestans15.37[4][5]
5pCapsicum wilt26.76[4][5]
4aVarious Phytopathogenic Fungi- (Complete inhibition at 200 mg/L)[6]
4gVarious Phytopathogenic Fungi- (Complete inhibition at 200 mg/L)[6]
6Various Phytopathogenic Fungi- (Complete inhibition at 200 mg/L)[6]

Table 3: Antibacterial Activity of 1,4-Benzoxazin-3-one Derivatives

Compound IDBacterial StrainEC50 (μg/mL)Reference
4nPseudomonas syringae pv actinidiae4.95[7]
4nXanthomonas axonopodis pv citri4.71[7]
4nXanthomonas oryzae pv oryzae8.50[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

  • Preparation of Fungal Cultures: Fungal strains are subcultured on an appropriate agar medium (e.g., Potato Dextrose Agar) and incubated to ensure purity and viability.

  • Preparation of Test Compounds: Stock solutions of the 1,4-benzoxazin-3-one derivatives are prepared in a suitable solvent (e.g., DMSO). Serial dilutions are made to achieve the desired test concentrations.

  • Assay Procedure: a. A specified volume of the test compound solution is mixed with the molten agar medium and poured into Petri dishes. b. A mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal colony is placed in the center of the agar plate. c. Plates are incubated at a suitable temperature (e.g., 25-28°C) for a specified period. d. The diameter of the fungal colony is measured.

  • Data Analysis: The percentage of mycelial growth inhibition is calculated relative to a solvent control. The EC50 value is determined by plotting the inhibition percentage against the compound concentration and fitting the data to a dose-response curve.

  • Cell Culture: Human tumor cell lines are cultured in an appropriate medium until they reach the exponential growth phase.[8]

  • Cell Seeding: Cells are detached, counted, and seeded into 96-well plates at a predetermined density (e.g., 1,000 to 100,000 cells per well).[9] Plates are incubated to allow for cell attachment and recovery.[9]

  • Compound Treatment: The cells are treated with various concentrations of the 1,4-benzoxazin-3-one derivatives and incubated for a specified duration (e.g., 24-72 hours).

  • MTT Addition and Incubation: a. 10 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.[9] b. The plate is incubated for 2 to 4 hours, during which viable cells with active metabolism reduce the yellow MTT to a purple formazan product.[8][9]

  • Solubilization of Formazan: 100 μL of a detergent reagent (e.g., DMSO or isopropanol) is added to each well to solubilize the formazan crystals.[8][9][10] The plate is then left at room temperature in the dark for 2 hours.[9]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.[9][10]

  • Data Analysis: The absorbance is proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control wells, and the IC50 value is determined from the dose-response curve.

Visualizations: Synthesis and Signaling Pathways

The synthesis of 1,4-benzoxazin-3-one derivatives often involves a multi-step process, including cyclization and subsequent functionalization. A representative workflow is depicted below.

G cluster_0 Synthesis of 1,4-Benzoxazin-3-one Core cluster_1 Functionalization A 2-Aminophenol C 2H-benzo[b][1,4]oxazin-3(4H)-one A->C B Chloroacetic Acid B->C D Sulfonation C->D Chlorosulfonic Acid E Nucleophilic Substitution (with Aryl Amines) D->E F Target 1,4-Benzoxazin-3-one Derivatives E->F

Caption: Generalized synthesis of 1,4-benzoxazin-3-one derivatives.

Several 1,4-benzoxazin-3-one derivatives have been shown to exert their anticancer effects by inducing DNA damage, leading to apoptosis.[3] A proposed signaling pathway for this mechanism is illustrated below.

G cluster_0 Cellular Response to 1,4-Benzoxazin-3-one Derivatives A 1,4-Benzoxazin-3-one Derivative B DNA Intercalation / Damage A->B C Upregulation of γ-H2AX B->C D Apoptosis C->D F Autophagy C->F E Increased Caspase-7 Expression D->E G Enhanced LC3 Expression F->G

Caption: Proposed anticancer mechanism of 1,4-benzoxazin-3-ones.

References

In-Depth Technical Guide on the 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one Core: A Review of the Broader 1,4-Benzoxazin-3-one Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive research did not yield specific data regarding the mechanism of action, quantitative biological assays, or detailed experimental protocols for 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one . This guide will provide an in-depth overview of the known biological activities and potential mechanisms of action for the broader class of 2H-1,4-benzoxazin-3-one derivatives, for which a significant body of research exists.

Introduction to the 2H-1,4-Benzoxazin-3(4H)-one Scaffold

The 2H-1,4-benzoxazin-3(4H)-one moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities and relatively low toxicity.[1] This versatile structure has been extensively modified to develop novel therapeutic agents across various disease areas, including neurodegenerative disorders, inflammation, cancer, and infectious diseases.[2][3] Naturally occurring 2H-1,4-benzoxazin-3(4H)-ones, such as those found in cereal plants, are known for their intrinsic resistance properties.[4]

Biological Activities and Potential Mechanisms of Action

Derivatives of the 2H-1,4-benzoxazin-3-one scaffold have demonstrated a wide array of pharmacological effects. The following sections detail the key activities and elucidated or proposed mechanisms of action.

Anti-inflammatory Activity

Several 2H-1,4-benzoxazin-3(4H)-one derivatives have been synthesized and evaluated for their anti-inflammatory properties. A notable strategy involves the incorporation of a 1,2,3-triazole moiety, which has been shown to confer potent anti-inflammatory effects.[1]

Mechanism of Action: In lipopolysaccharide (LPS)-induced BV-2 microglial cells, these compounds effectively reduced the production of nitric oxide (NO) and significantly decreased the transcription levels of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[1] Furthermore, they downregulated the transcription and protein levels of the inflammation-related enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

One derivative, 2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d][5][6]oxazin-4-one, exhibited significant anti-inflammatory activity with a 62.61% inhibition of rat paw edema.[7][8]

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Cellular Response cluster_2 Inhibitory Action LPS LPS iNOS iNOS LPS->iNOS COX2 COX-2 LPS->COX2 ProInflammatoryCytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) LPS->ProInflammatoryCytokines Benzoxazinone 1,4-Benzoxazin-3-one Derivatives Benzoxazinone->iNOS Inhibits Transcription & Protein Levels Benzoxazinone->COX2 Inhibits Transcription & Protein Levels Benzoxazinone->ProInflammatoryCytokines Inhibits Transcription

Caption: Anti-inflammatory mechanism of 1,4-benzoxazin-3-one derivatives.

Anticancer Activity

The planar structure of the 2H-1,4-benzoxazin-3(4H)-one core makes it a suitable candidate for intercalation into DNA, leading to the exploration of its anticancer potential.[9]

Mechanism of Action: A series of novel compounds with 1,2,3-triazole groups introduced at the 7-position of the 2H-1,4-benzoxazin-3(4H)-one scaffold have been shown to induce DNA damage in tumor cells, as evidenced by the upregulation of γ-H2AX.[9] This DNA damage subsequently triggers apoptosis through the increased expression of caspase-7.[9] Additionally, 2H-1,4-benzoxazin-3(4H)-one–amide hybrids have demonstrated potent epidermal growth factor receptor (EGFR) inhibitory activity.[9]

CompoundCell LineActivityIC50 (µM)
c5Huh-7 (Liver Cancer)Inhibitory28.48[9]
c14Huh-7 (Liver Cancer)Inhibitory32.60[9]
c16Huh-7 (Liver Cancer)Inhibitory31.87[9]
c18Huh-7 (Liver Cancer)Inhibitory19.05[9]
12gBreast CancerEGFR Inhibition0.46[9]
Neuroprotective and Antidepressant Activities

Derivatives of 2H-1,4-benzoxazin-3-one have been investigated for their potential in treating neurodegenerative diseases and depression.

Mechanism of Action:

  • Alzheimer's Disease: One derivative, compound 7d, acts as a non-competitive inhibitor of human acetylcholinesterase (hAChE) with a Ki value of 20.2 ± 0.9 μM, suggesting its potential for Alzheimer's treatment.[1]

  • Depression: Compound 45c, also featuring the 2H-1,4-benzoxazin-3-one scaffold, is a potent dopamine D2 receptor antagonist and exhibits high activity in inhibiting serotonin reuptake.[1]

Antimicrobial and Antifungal Activities

The benzoxazine core is associated with a broad range of antimicrobial and antifungal activities.[2][5]

Mechanism of Action: While the specific mechanisms are not fully elucidated in the provided results, various derivatives have shown efficacy against a range of pathogens.

  • Chloro-substituted 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones exhibited notable activity against S. aureus, E. coli, and C. albicans.[5]

  • Novel 3-(2-oxo-2H-benzo[b][5][10]oxazin-3-yl)propanoates were active against Candida albicans.[4]

  • 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety displayed good to excellent activity against various plant pathogenic fungi, with compound 5s being particularly effective against P. infestans.[11]

Herbicidal Activity

Benzoxazinone-pyrimidinedione hybrids have been developed as potent inhibitors of protoporphyrinogen IX oxidase (PPO), a key enzyme in chlorophyll and heme biosynthesis, making them effective herbicides.[6]

Mechanism of Action: Compound 7af was identified as a highly potent and selective PPO inhibitor, with a Ki value of 14 nM for Nicotiana tabacum PPO (NtPPO) and 44.8 μM for human PPO (hPPO), indicating a high safety profile for humans.[6]

G Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen IX Oxidase (PPO) Protoporphyrinogen_IX->PPO Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Benzoxazinone Benzoxazinone-Pyrimidinedione Hybrid (e.g., 7af) Benzoxazinone->PPO Inhibits

Caption: Herbicidal mechanism via PPO inhibition.

Experimental Protocols

While specific protocols for this compound are unavailable, the following are representative synthetic methods for the broader class of compounds.

Synthesis of 2H-1,4-Benzoxazin-3(4H)-one Linked 1,2,3-Triazoles
  • Condensation: 7-amino-2H-benzo[b][5][10]oxazin-3(4H)-one is condensed with 3-ethynylbenzoic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) to yield terminal alkyne compounds.[9]

  • Click Reaction: The resulting terminal alkynes are then reacted with various azide compounds to form the 1,2,3-triazole ring.[9]

Synthesis of Benzoxazinone-Pyrimidinedione Hybrids

The synthesis of these complex molecules involves a multi-step process that culminates in the coupling of the benzoxazinone and pyrimidinedione moieties.[6]

Synthesis of 3-(2-Oxo-2H-benzo[b][5][10]oxazin-3-yl)propanoates

These compounds are synthesized through the reaction of dimethyl-2-oxoglutarate with an equimolar amount of a substituted 2-aminophenol under mild conditions.[4]

Conclusion

The 2H-1,4-benzoxazin-3-one scaffold is a highly versatile and privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anti-inflammatory, anticancer, neuroprotective, antimicrobial, and herbicidal effects. The mechanisms of action are varied and target-specific, ranging from enzyme inhibition and receptor antagonism to the induction of DNA damage.

Despite the extensive research on this class of compounds, there is a notable absence of specific data for This compound . Further investigation into the synthesis and biological evaluation of this specific derivative is warranted to elucidate its potential therapeutic applications and mechanism of action.

References

A Technical Guide to the Discovery and History of 1,4-Benzoxazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthetic development of 1,4-benzoxazinone derivatives. This class of heterocyclic compounds, first identified as natural products in the 1960s, has garnered significant attention for its diverse biological activities, paving the way for extensive research in medicinal chemistry and drug development.[1]

Discovery and Natural Occurrence

The history of 1,4-benzoxazinones begins with the isolation of naturally occurring derivatives from various plants, particularly in the Gramineae family (grasses) such as maize, wheat, and rye.[2][3] In the early 1960s, two key compounds were identified: 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA) and its 7-methoxy derivative, 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA).[2][4][5] DIMBOA was first identified in maize in 1962 and was initially termed the "corn sweet substance".[6]

These compounds play a crucial role in the plant's defense mechanisms against a wide range of pests and pathogens, acting as natural pesticides, insecticides, and allelopathic agents.[2][6] In plants, they are typically stored as inactive glucosides, which upon tissue damage, are hydrolyzed by glucosidases to release the toxic aglycones.[2][3] The biosynthesis of these compounds in plants, particularly the pathway leading to DIMBOA, has been extensively studied.[2][7][8]

Biosynthesis of DIMBOA in Maize

The biosynthetic pathway of DIMBOA in maize is a well-characterized process that starts from indole-3-glycerol phosphate, a derivative of the tryptophan biosynthesis pathway. A series of enzymatic reactions, catalyzed by enzymes encoded by the Bx gene cluster, leads to the formation of DIBOA, which is then glucosylated and subsequently converted to DIMBOA-glucoside.[2][7]

DIMBOA_Biosynthesis IGP Indole-3-glycerol phosphate Indole Indole IGP->Indole BX1 Indoleninone Indolin-2-one Indole->Indoleninone BX2 HPA 3-Hydroxy-1,4- benzoxazin-2-one Indoleninone->HPA BX3, BX4, BX5 DIBOA DIBOA HPA->DIBOA BX6 DIBOA_Glc DIBOA-glucoside DIBOA->DIBOA_Glc BX8, BX9 TRIBOA_Glc TRIBOA-glucoside DIBOA_Glc->TRIBOA_Glc BX6 (hydroxylase) DIMBOA_Glc DIMBOA-glucoside TRIBOA_Glc->DIMBOA_Glc BX7 (methyltransferase) Synthetic_Workflow cluster_0 Route A: From 2-Nitrophenols cluster_1 Route B: From 2-Aminophenols StartA 2-Nitrophenol IntermediateA 2-Nitro Ester Intermediate StartA->IntermediateA O-alkylation (e.g., methyl 2-bromoalkanoate) Product 2H-1,4-Benzoxazin-3(4H)-one IntermediateA->Product Reductive Cyclization (e.g., catalytic hydrogenation) Derivatization Further Derivatization (e.g., N-alkylation, bromination) Product->Derivatization Functionalization StartB 2-Aminophenol StartB->Product Condensation (e.g., chloroacetyl chloride)

References

Spectroscopic and Synthetic Profile of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. These predictions are derived from the analysis of the unsubstituted 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold and related substituted derivatives.

Predicted ¹H NMR Spectroscopic Data

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.0 - 9.5br s1HN-H
~6.8 - 7.1m3HAromatic H
~4.6q1HC2-H
~2.3s3HC6-CH₃
~1.5d3HC2-CH₃
Predicted ¹³C NMR Spectroscopic Data

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~168C=O (C3)
~145Aromatic C-O
~130Aromatic C-N
~125-130Aromatic C-H & C-C
~115-120Aromatic C-H
~75C2
~21C6-CH₃
~15C2-CH₃
Predicted Infrared (IR) Spectroscopic Data

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3200Strong, BroadN-H Stretch
~3100-3000MediumAromatic C-H Stretch
~2950-2850MediumAliphatic C-H Stretch
~1680StrongC=O Stretch (Amide)
~1600, ~1500Medium-StrongAromatic C=C Stretch
~1250StrongC-O-C Stretch (Aryl Ether)
Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Fragmentation

m/zRelative IntensityAssignment
191High[M]⁺ (Molecular Ion)
176Medium[M - CH₃]⁺
148Medium[M - C₂H₃O]⁺
120High[C₈H₈O]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for benzoxazinone derivatives, based on methods reported in the literature for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the sample (approximately 5-10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the spectrum can be obtained by preparing a KBr pellet containing a small amount of the compound or by using the attenuated total reflectance (ATR) technique. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are generally acquired using an electron ionization (EI) or electrospray ionization (ESI) source. For EI-MS, the sample is introduced into the ion source, and a mass spectrum is obtained by scanning a suitable mass range (e.g., m/z 50-500). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion.

Workflow and Pathway Diagrams

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Reactants Starting Materials Reaction Cyclization Reaction Reactants->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Product 2,6-dimethyl-3,4-dihydro- 2H-1,4-benzoxazin-3-one Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Data Spectroscopic Data (Tables 1-4) NMR->Data IR IR Spectroscopy IR->Data MS Mass Spectrometry MS->Data Product->NMR Product->IR Product->MS

Caption: General workflow for the synthesis and spectroscopic characterization.

Due to the absence of specific biological activity data for this compound in the public domain, a signaling pathway diagram cannot be provided. The benzoxazinone scaffold is, however, known to be present in various biologically active molecules, and further research may elucidate specific pathways for this compound.

References

2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one solubility profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility Profile of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 17959-90-9) is a heterocyclic organic compound belonging to the benzoxazinone class.[1] Derivatives of the 1,4-benzoxazin-3-one core are of significant interest in pharmaceutical research due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4][5] Understanding the solubility profile of this compound is a critical first step in its development as a potential therapeutic agent, as solubility directly impacts bioavailability, formulation, and efficacy.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, details common experimental protocols for solubility determination, and visualizes relevant workflows and biological pathways.

Solubility Profile

Specific quantitative solubility data for this compound in various solvents is not extensively reported in publicly available literature. However, qualitative information can be inferred from the behavior of the parent scaffold, 2H-1,4-benzoxazin-3(4H)-one, and general principles of organic chemistry. The parent compound is known to be soluble in methanol.

For novel compounds like this compound, a systematic solubility assessment is required. The table below outlines the typical solvents and conditions used for such an evaluation.

Table 1: Standard Solvents for Solubility Assessment of Heterocyclic Compounds

Solvent Class Specific Solvents Rationale for Use in Drug Discovery
Aqueous Buffers Phosphate-Buffered Saline (PBS), pH 7.4Simulates physiological pH and isotonic conditions.[6]
pH-adjusted Buffers (e.g., pH 1.2, 4.5, 6.8)Assesses pH-dependent solubility, crucial for predicting absorption in the gastrointestinal tract.[7]
Polar Protic Solvents Water, Ethanol, MethanolCommonly used in formulations and initial screening; water is the universal biological solvent.[6]
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)High dissolving power for a wide range of polar and nonpolar compounds; often used for creating stock solutions.[6]
Nonpolar Solvents Heptane, CyclohexaneUsed to assess lipophilicity and solubility in non-aqueous environments.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential. The following are detailed methodologies for key experiments.

Thermodynamic (Equilibrium) Solubility Determination: Shake-Flask Method

The shake-flask method, developed by Higuchi and Connors, is the gold standard for determining thermodynamic solubility, representing the true equilibrium saturation point of a compound.[8]

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a precisely measured volume of the desired solvent (e.g., PBS pH 7.4, water, ethanol). The presence of undissolved solid is necessary to ensure saturation.[8]

  • Equilibration: Seal the vials and agitate them at a constant temperature (typically 25°C or 37°C) for a prolonged period (24-72 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed, to separate the undissolved solid from the saturated supernatant.

  • Quantification: Carefully extract an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Replication: The experiment should be performed with a minimum of three replicates for each solvent condition to ensure statistical validity.[7]

Kinetic Solubility Determination: High-Throughput Screening (HTS)

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated stock solution (typically in DMSO) upon dilution into an aqueous buffer. It is a higher throughput method suitable for early drug discovery.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM or 200 mM).[6]

  • Serial Dilution: Add small volumes of the DMSO stock solution to an aqueous buffer (e.g., PBS) in a multi-well plate to create a range of concentrations.

  • Precipitation Detection: Incubate the plate for a short period (e.g., 1.5-2 hours). The concentration at which precipitation occurs is then measured. This can be detected by various methods:

    • Turbidimetry/Nephelometry: Measures the cloudiness of the solution caused by precipitated particles.

    • UV-Spectrometry: Measures the absorbance of the solution after filtering out the precipitate.

    • Direct UV Reading: Compares the UV absorbance before and after precipitation.

Mandatory Visualization

Experimental Workflow and Biological Context

The following diagrams illustrate a typical solubility testing workflow and a relevant biological signaling pathway where benzoxazinone derivatives have shown activity.

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Phase Separation cluster_quant Quantification Compound Excess Solid Compound Shake Agitate at Constant Temp (24-72 hours) Compound->Shake Solvent Test Solvent (e.g., PBS) Solvent->Shake Centrifuge Centrifuge / Settle Shake->Centrifuge Supernatant Extract Supernatant Centrifuge->Supernatant HPLC Analyze by HPLC/LC-MS Supernatant->HPLC Result Solubility Value (mg/mL) HPLC->Result

Caption: Thermodynamic solubility workflow via the shake-flask method.

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB ProInflammatory Pro-inflammatory Gene Transcription NFkB->ProInflammatory Translocation Cytokines TNF-α, IL-1β, IL-6 ProInflammatory->Cytokines Enzymes iNOS, COX-2 ProInflammatory->Enzymes Benzoxazinone This compound (Potential Inhibitor) Benzoxazinone->NFkB Inhibits

Caption: Potential anti-inflammatory signaling pathway inhibition.

Factors Influencing Solubility

Several physicochemical factors can significantly alter the solubility of a compound.

  • pH: For compounds with ionizable groups, solubility can be highly pH-dependent. Although this compound does not have strongly acidic or basic centers, the amide-like nitrogen could exhibit very weak basicity, potentially leading to slight solubility changes in highly acidic media.

  • Temperature: The effect of temperature on solubility depends on whether the dissolution process is endothermic or exothermic.[9] For most organic solids, solubility increases with temperature.[9] This relationship should be experimentally verified.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility. Characterizing the solid-state form is crucial for reproducible solubility measurements.

Conclusion

While specific, quantitative solubility data for this compound remains to be published, this guide outlines the necessary framework for its comprehensive evaluation. The compound is part of the broader benzoxazinone class, which is under active investigation for its therapeutic potential, particularly in anti-inflammatory pathways.[4] A thorough assessment using standardized protocols, such as the shake-flask and kinetic solubility assays, is a prerequisite for advancing this compound through the drug discovery pipeline. The provided experimental designs and visualizations serve as a robust starting point for researchers and drug development professionals.

References

Methodological & Application

Application Note: Synthesis of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, a heterocyclic compound with potential applications in medicinal chemistry. Benzoxazinone derivatives are known to exhibit a range of biological activities, making their synthesis a key area of interest in drug discovery.[1] The described method involves the acylation of 2-amino-5-methylphenol with 2-chloropropionyl chloride, followed by an intramolecular cyclization to yield the target compound. This protocol is intended to provide a reproducible and efficient method for obtaining this compound for further research and development.

Introduction

1,4-Benzoxazinone derivatives are an important class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological properties.[1] These compounds have been reported to possess anti-inflammatory, analgesic, antimicrobial, and antitumor activities.[1][2] The synthesis of novel benzoxazinone derivatives is a crucial step in the development of new therapeutic agents. This application note details a straightforward and effective protocol for the synthesis of this compound, a specific derivative with potential for biological evaluation. The synthetic strategy is based on established methods for the formation of the benzoxazinone ring system from 2-aminophenol precursors.[3]

Reaction Scheme

The synthesis of this compound is achieved through a two-step one-pot reaction. The first step is the N-acylation of 2-amino-5-methylphenol with 2-chloropropionyl chloride. The second step is an intramolecular Williamson ether synthesis, where the phenoxide ion displaces the chloride to form the heterocyclic ring.

Reaction_Scheme cluster_reactants Reactants cluster_product Product 2_amino_5_methylphenol 2-Amino-5-methylphenol reagents Base (e.g., K2CO3) Solvent (e.g., Acetone) 2_amino_5_methylphenol->reagents plus1 + 2_chloropropionyl_chloride 2-Chloropropionyl chloride 2_chloropropionyl_chloride->reagents product This compound reagents->product

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol describes the synthesis of this compound from 2-amino-5-methylphenol and 2-chloropropionyl chloride.

Materials:

  • 2-Amino-5-methylphenol (98% purity)[4]

  • 2-Chloropropionyl chloride (98% purity)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Hexane

  • Brine solution (saturated NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-methylphenol (1.23 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol) in 100 mL of anhydrous acetone.

  • Addition of Acyl Chloride: Stir the mixture at room temperature for 15 minutes. In a dropping funnel, prepare a solution of 2-chloropropionyl chloride (1.27 g, 10 mmol) in 20 mL of anhydrous acetone. Add this solution dropwise to the reaction mixture over a period of 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain it for 8-12 hours. Monitor the progress of the reaction by TLC (eluent: ethyl acetate/hexane = 3:7).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the residue with acetone. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Extraction: Dissolve the crude product in 100 mL of ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to obtain the pure product.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
2-Amino-5-methylphenol1.23 g (10 mmol)
2-Chloropropionyl chloride1.27 g (10 mmol)
Potassium Carbonate2.76 g (20 mmol)
Reaction Conditions
SolventAcetone (anhydrous)
Reaction TemperatureReflux (~56 °C)
Reaction Time8-12 hours
Product
Product NameThis compound
Molecular FormulaC₁₀H₁₁NO₂
Molecular Weight177.20 g/mol
Theoretical Yield1.77 g
Purification
MethodColumn Chromatography
EluentEthyl acetate/Hexane

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

G A 1. Mix 2-amino-5-methylphenol and K2CO3 in acetone B 2. Add 2-chloropropionyl chloride solution dropwise A->B C 3. Reflux the reaction mixture for 8-12 hours B->C D 4. Cool and filter the reaction mixture C->D E 5. Concentrate the filtrate D->E F 6. Dissolve crude product in ethyl acetate E->F G 7. Wash with water and brine F->G H 8. Dry with MgSO4 and concentrate G->H I 9. Purify by column chromatography H->I J Pure this compound I->J

Caption: Workflow for the synthesis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described method is robust and can be readily implemented in a standard organic chemistry laboratory. The availability of a reliable synthetic route to this and other benzoxazinone derivatives is essential for advancing research into their potential therapeutic applications. Further studies can be conducted to optimize the reaction conditions and to explore the biological activities of the synthesized compound.

References

Application Notes and Protocols for the Analysis of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS No. 17959-90-9; Molecular Formula: C₁₀H₁₁NO₂).[1] Given the limited availability of specific analytical methods for this compound in peer-reviewed literature, this guide presents methodologies adapted from the analysis of structurally related benzoxazinone derivatives. These protocols serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel benzoxazinone compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity and quantifying this compound in various matrices. A reverse-phase HPLC method is generally suitable for this class of compounds.

Experimental Protocol: HPLC-UV Analysis

This protocol outlines a general method for the analysis of this compound using HPLC with UV detection. Optimization of the mobile phase composition and gradient may be required to achieve the best separation for specific sample matrices.

a. Instrumentation and Columns:

  • Any standard HPLC system equipped with a UV-Vis detector.

  • A C18 reverse-phase column is recommended.

b. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for MS compatibility)

  • Methanol (for sample preparation)

  • This compound reference standard

  • Volumetric flasks, pipettes, and autosampler vials

c. Sample Preparation:

  • Prepare a stock solution of the reference standard in methanol (e.g., 1 mg/mL).

  • Create a series of calibration standards by diluting the stock solution with the initial mobile phase composition.

  • Dissolve the sample containing this compound in methanol to a suitable concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

d. Chromatographic Conditions:

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50-95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B for 5 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm

e. Data Analysis:

  • Identify the peak corresponding to this compound by comparing the retention time with the reference standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of the analyte in the sample from the calibration curve.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start prep_sample Dissolve Sample in Methanol start->prep_sample filter_sample Filter (0.45 um) prep_sample->filter_sample inject Inject into HPLC System filter_sample->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Structural Elucidation

GC-MS is a powerful technique for the identification of this compound, particularly in complex mixtures. Derivatization may be necessary to improve the volatility and thermal stability of the analyte.

Experimental Protocol: GC-MS Analysis

This protocol provides a general procedure for GC-MS analysis. The choice of derivatizing agent and temperature program should be optimized based on preliminary experiments.

a. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

b. Reagents and Materials:

  • Helium (carrier gas, 99.999% purity)

  • Dichloromethane or Ethyl Acetate (solvent)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

  • This compound reference standard

c. Sample Preparation and Derivatization:

  • Dissolve a small amount of the sample in dichloromethane.

  • If derivatization is required, add the derivatizing agent (e.g., 50 µL of BSTFA) to the sample solution.

  • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

  • Inject an aliquot of the derivatized or underivatized sample into the GC-MS.

d. GC-MS Conditions:

ParameterRecommended Conditions
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)
Oven Program Initial temp 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 10 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-550

e. Data Analysis:

  • Identify the compound by matching its mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.

  • The molecular ion peak and characteristic fragment ions will aid in structural confirmation.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation start Start dissolve Dissolve Sample start->dissolve derivatize Derivatization (Optional) dissolve->derivatize inject Inject into GC-MS derivatize->inject separate GC Separation inject->separate ionize Ionization (EI) separate->ionize analyze Mass Analysis ionize->analyze spectrum Obtain Mass Spectrum analyze->spectrum library Library Search/ Fragmentation Analysis spectrum->library identify Compound Identification library->identify

Caption: Workflow for GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

Experimental Protocol: NMR Analysis

a. Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

b. Reagents and Materials:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆)

  • NMR tubes

c. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of the deuterated solvent.

  • Transfer the solution to an NMR tube.

d. NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):

Parameter¹H NMR¹³C NMR
Solvent CDCl₃CDCl₃
Pulse Program zg30zgpg30
Number of Scans 161024
Relaxation Delay 1.0 s2.0 s
Spectral Width 20 ppm240 ppm

e. Data Analysis:

  • ¹H NMR: Analyze chemical shifts, coupling constants, and integration to assign protons to their respective positions in the molecule. Expect signals for the aromatic protons, the methyl groups, and the protons on the heterocyclic ring.

  • ¹³C NMR: Identify the number of unique carbon atoms and their chemical environments. Expect signals for the carbonyl carbon, aromatic carbons, and aliphatic carbons.

  • 2D NMR experiments such as COSY and HSQC can be used to further confirm the structure.

Logical Relationship for NMR Structural Elucidation

NMR_Logic cluster_experiments NMR Experiments cluster_information Derived Information cluster_conclusion Structural Confirmation H_NMR 1H NMR proton_env Proton Environments (Chemical Shift, Integration) H_NMR->proton_env C_NMR 13C NMR carbon_env Carbon Environments C_NMR->carbon_env COSY COSY proton_connectivity Proton-Proton Connectivity COSY->proton_connectivity HSQC HSQC proton_carbon_connectivity Proton-Carbon Connectivity HSQC->proton_carbon_connectivity structure Final Structure of 2,6-dimethyl-3,4-dihydro- 2H-1,4-benzoxazin-3-one proton_env->structure proton_connectivity->structure carbon_env->structure proton_carbon_connectivity->structure

Caption: Logical workflow for NMR-based structural elucidation.

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of 2-amino-5-methylphenol with an α-halopropionyl halide, followed by intramolecular cyclization.

Experimental Protocol: Synthesis

a. Reagents and Materials:

  • 2-amino-5-methylphenol

  • 2-bromopropionyl bromide

  • A suitable base (e.g., triethylamine or potassium carbonate)

  • A suitable solvent (e.g., dichloromethane or acetone)

b. Procedure:

  • Dissolve 2-amino-5-methylphenol in the chosen solvent.

  • Cool the solution in an ice bath.

  • Slowly add 2-bromopropionyl bromide to the solution.

  • Add the base dropwise and stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography or recrystallization to obtain this compound.

Proposed Synthesis Workflow

Synthesis_Workflow reactant1 2-amino-5-methylphenol reaction Acylation and Intramolecular Cyclization reactant1->reaction reactant2 2-bromopropionyl bromide reactant2->reaction product 2,6-dimethyl-3,4-dihydro- 2H-1,4-benzoxazin-3-one reaction->product purification Purification (Column Chromatography/ Recrystallization) product->purification final_product Pure Product purification->final_product

Caption: Proposed synthesis workflow for the target compound.

References

Application Notes and Protocols for Antimicrobial Assays of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: Direct antimicrobial assay data for 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is not currently available in the reviewed literature. The following application notes and protocols are based on the broader class of 1,4-benzoxazin-3-one derivatives and are intended to serve as a comprehensive guide for the antimicrobial evaluation of this class of compounds, including the specified molecule.

Introduction

The 1,4-benzoxazin-3-one scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse range of biological activities, including antimicrobial properties. Derivatives of this core structure have demonstrated promising activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. This document provides a summary of reported antimicrobial activities for various 1,4-benzoxazin-3-one derivatives and detailed protocols for conducting antimicrobial susceptibility testing.

Data Presentation: Antimicrobial Activity of 1,4-Benzoxazin-3-one Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) values of various 1,4-benzoxazin-3-one derivatives against a selection of microbial strains as reported in the literature. This data illustrates the potential of this chemical class as a source of new antimicrobial agents.

Compound ClassTest OrganismMIC (µg/mL)Reference
2,6,7-Trisubstituted-2H-3,4-dihydro-1,4-benzoxazin-3-one derivativesStaphylococcus aureus25-50[1]
Bacillus subtilis25[1]
Gram-negative bacteria50[1]
Candida albicans12.5-50[1]
Benzoxazine-6-sulfonamide derivativesGram-positive bacteria31.25 - 62.5[2]
Gram-negative bacteria31.25 - 62.5[2]
Fungi31.25 - 62.5[2]
2H-benzo[b][3][4]oxazin-3(4H)-one derivativesEscherichia coliNot specified (Zone of Inhibition)[3][5]
Staphylococcus aureusNot specified (Zone of Inhibition)[3][5]
Bacillus subtilisNot specified (Zone of Inhibition)[3][5]

Experimental Protocols

Detailed methodologies for key antimicrobial assays are provided below. These protocols are based on standard techniques reported for the evaluation of benzoxazinone derivatives.[4][6][7]

Agar Disc Diffusion Assay

This method is a preliminary screening technique to assess the qualitative antimicrobial activity of a compound.

Materials:

  • Test compound (e.g., this compound)

  • Solvent for test compound (e.g., Dimethyl sulfoxide - DMSO)

  • Sterile filter paper discs (6 mm diameter)

  • Bacterial and/or fungal cultures

  • Nutrient Agar or other appropriate growth medium

  • Sterile petri dishes

  • Micropipettes

  • Incubator

  • Positive control antibiotic discs (e.g., Ampicillin, Chloramphenicol)

  • Negative control (solvent-loaded disc)

Procedure:

  • Prepare Inoculum: Grow microbial cultures in a suitable broth medium until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the standardized microbial suspension over the entire surface of an agar plate to create a uniform lawn of growth.

  • Disc Preparation and Application:

    • Dissolve the test compound in a suitable solvent to a known concentration (e.g., 1000 µg/mL).

    • Aseptically apply a fixed volume (e.g., 10 µL) of the test compound solution onto sterile filter paper discs to achieve a desired concentration per disc (e.g., 10 µ g/disc ).

    • Allow the solvent to evaporate completely from the discs in a sterile environment.

    • Place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plates. Ensure discs are placed firmly to make complete contact with the agar.

  • Incubation: Invert the plates and incubate at 37°C for 24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters (mm).

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Test compound

  • Sterile 96-well microtiter plates

  • Bacterial and/or fungal cultures

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Micropipettes and multichannel pipette

  • Incubator

  • Positive control antibiotic

  • Growth control (no compound) and sterility control (no inoculum) wells

Procedure:

  • Prepare Stock Solution: Dissolve the test compound in a suitable solvent to a high concentration and then dilute further in the broth medium.

  • Serial Dilutions:

    • Add 100 µL of broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will create a range of decreasing concentrations of the test compound.

  • Inoculation: Prepare a standardized microbial inoculum as described for the disc diffusion assay and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. Add 100 µL of this diluted inoculum to each well (except the sterility control).

  • Controls:

    • Growth Control: Wells containing broth and inoculum but no test compound.

    • Sterility Control: Wells containing broth only.

    • Positive Control: A row with a standard antibiotic undergoing serial dilution.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.

  • Data Analysis: The MIC is determined as the lowest concentration of the test compound at which there is no visible turbidity (growth).

Minimum Bactericidal Concentration (MBC) Determination

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well of the microtiter plate that showed no visible growth.

  • Spot-inoculate the aliquots onto a fresh agar plate.

  • Incubate the agar plate at 37°C for 24 hours.

  • The MBC is the lowest concentration of the test compound that results in no colony formation on the agar plate, indicating a 99.9% reduction in the initial inoculum.

Visualizations

Experimental_Workflow_Disc_Diffusion cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Standardized Microbial Inoculum D Inoculate Agar Plate with Microbial Lawn A->D B Prepare Agar Plates B->D C Prepare Test Compound and Control Discs E Place Discs on Inoculated Agar C->E D->E F Incubate Plates E->F G Measure Zone of Inhibition (mm) F->G

Caption: Workflow for the Agar Disc Diffusion Assay.

Experimental_Workflow_MIC_MBC cluster_mic MIC Determination cluster_mbc MBC Determination A Prepare Serial Dilutions of Test Compound in 96-well Plate B Inoculate Wells with Standardized Microbial Suspension A->B C Incubate Plate B->C D Determine MIC (Lowest Concentration with No Growth) C->D E Subculture from Wells with No Visible Growth onto Agar D->E F Incubate Agar Plate E->F G Determine MBC (Lowest Concentration with No Colonies) F->G

Caption: Workflow for MIC and MBC Determination.

References

Application Notes and Protocols for Antifungal Studies of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Note on 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one: Extensive literature searches did not yield specific antifungal studies for the compound this compound. However, the foundational structure of 1,4-benzoxazin-3-one is a recognized pharmacophore with considerable potential in the development of novel antifungal agents. This document provides a detailed overview of the antifungal activities of various derivatives of 1,4-benzoxazin-3-one, along with the experimental protocols employed in these studies, to guide research in this area.

Introduction to 1,4-Benzoxazin-3-one Derivatives in Antifungal Research

The 1,4-benzoxazin-3-one scaffold is a key heterocyclic motif that has been explored for a range of biological activities. In the realm of antifungal research, derivatives of this core structure have demonstrated promising efficacy against a variety of pathogenic fungi. These compounds are of significant interest due to their potential to overcome the challenges of drug resistance and toxicity associated with some existing antifungal therapies. The versatility of the 1,4-benzoxazin-3-one ring system allows for chemical modifications at various positions, enabling the synthesis of diverse compound libraries for antifungal screening.

Data Presentation: Antifungal Activity of 1,4-Benzoxazin-3-one Derivatives

The following tables summarize the quantitative data from studies on various 1,4-benzoxazin-3-one derivatives, providing a comparative view of their antifungal efficacy.

Table 1: In Vitro Antifungal Activity of 1,4-Benzoxazin-3-one Derivatives with an Acylhydrazone Moiety against Plant Pathogenic Fungi [1][2][3][4]

CompoundFungal StrainEC50 (µg/mL)Positive ControlEC50 of Control (µg/mL)
5l Gibberella zeae20.06Hymexazol40.51
5o Gibberella zeae23.17Hymexazol40.51
5q Pellicularia sasakii26.66Hymexazol32.77
5r Phytophthora infestans15.37Hymexazol18.35
5p Capsicum wilt26.76Hymexazol>50

Table 2: Antifungal Activity of 2H-1,4-Benzoxazin-3(4H)-one Analogs with a 1,2,3-Triazole Moiety against Plant Pathogenic Fungi [5][6]

CompoundFungal StrainInhibition (%) at 20 µg/mLPositive ControlInhibition (%) of Control
3a Rhizoctonia cerealis78DiniconazoleNot specified
3a Colletotrichum capsici71DiniconazoleNot specified
2c Rhizoctonia cerealis68DiniconazoleNot specified
2c Colletotrichum capsici67DiniconazoleNot specified
3d Colletotrichum capsici67DiniconazoleNot specified

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the antifungal evaluation of 1,4-benzoxazin-3-one derivatives.

Protocol 1: In Vitro Antifungal Activity Assay (Mycelium Growth Rate Method)[1]

This protocol is used to determine the inhibitory effect of a compound on the growth of mycelial fungi.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Fungal strains

  • Sterile Petri dishes (9 cm diameter)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare PDA medium and sterilize by autoclaving.

  • Cool the PDA medium to 50-60°C and add the test compound to the desired final concentration. Add the same volume of solvent to the control plates.

  • Pour the PDA medium containing the test compound or solvent into sterile Petri dishes and allow it to solidify.

  • Inoculate the center of each Petri dish with a 5 mm diameter mycelial disc taken from the edge of a 3-4 day old culture of the test fungus.

  • Incubate the plates at a suitable temperature for the specific fungus (e.g., 25-28°C) until the mycelial growth in the control plate almost covers the entire plate.

  • Measure the diameter of the fungal colony in both the control and treated plates.

  • Calculate the percentage of inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treated group.

  • Determine the EC50 value (the concentration of the compound that inhibits 50% of mycelial growth) by testing a range of concentrations and using regression analysis.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Fungal inoculum, adjusted to a specific concentration (e.g., 0.5-2.5 x 10^3 CFU/mL)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Dispense the RPMI-1640 medium into the wells of a 96-well plate.

  • Perform serial two-fold dilutions of the test compounds directly in the microtiter plate.

  • Prepare the fungal inoculum and adjust the final concentration in the wells.

  • Include a growth control (medium with inoculum, no compound) and a sterility control (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density.

Visualizations

The following diagrams illustrate common workflows and conceptual relationships in antifungal drug discovery research.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antifungal Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of 1,4-Benzoxazin-3-one Derivatives characterization Structural Characterization (NMR, HRMS, IR) synthesis->characterization primary_screening Primary Screening (e.g., Agar Diffusion) characterization->primary_screening secondary_screening Secondary Screening (MIC/EC50 Determination) primary_screening->secondary_screening spectrum Spectrum of Activity (Different Fungal Strains) secondary_screening->spectrum moa Target Identification (e.g., Ergosterol Biosynthesis Inhibition) spectrum->moa cytotoxicity Cytotoxicity Assays (Mammalian Cell Lines) moa->cytotoxicity

Caption: A generalized workflow for the discovery and evaluation of novel antifungal compounds.

logical_relationship cluster_derivatives Chemical Modifications core 1,4-Benzoxazin-3-one Core acyl Acylhydrazone Moiety core->acyl triazole 1,2,3-Triazole Moiety core->triazole other Other Substitutions (e.g., Alkyl, Aryl) core->other activity Enhanced Antifungal Activity acyl->activity triazole->activity other->activity

References

Application Notes and Protocols for 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one in Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific anti-inflammatory research data for the compound 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one . The following application notes and protocols are based on studies of various derivatives of the core 2H-1,4-benzoxazin-3(4H)-one scaffold. This information is intended to serve as a comprehensive guide for researchers and drug development professionals interested in exploring the anti-inflammatory potential of this class of compounds, including the specific molecule of interest.

Introduction to 2H-1,4-Benzoxazin-3(4H)-one Derivatives in Inflammation

The 2H-1,4-benzoxazin-3(4H)-one core structure is a key pharmacophore that has garnered significant attention in medicinal chemistry due to its diverse biological activities. While research on this compound is limited, numerous studies have demonstrated the potent anti-inflammatory properties of its derivatives. These compounds have been shown to modulate key inflammatory pathways, making them promising candidates for the development of novel anti-inflammatory therapeutics.

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been reported to exert their anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory mediators and the activation of protective signaling pathways. For instance, certain derivatives can reduce the production of nitric oxide (NO), a key inflammatory molecule, and downregulate the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). Furthermore, they can inhibit the activity of inflammation-related enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][3]

A significant mechanism of action for some 2H-1,4-benzoxazin-3(4H)-one derivatives involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway.[1][2] This pathway plays a crucial role in the cellular defense against oxidative stress and inflammation. By activating Nrf2, these compounds can reduce the levels of reactive oxygen species (ROS) and subsequently alleviate inflammation.

Quantitative Data on Anti-Inflammatory Activity of 2H-1,4-Benzoxazin-3(4H)-one Derivatives

The following tables summarize the quantitative data from studies on various 2H-1,4-benzoxazin-3(4H)-one derivatives, demonstrating their anti-inflammatory potential.

Table 1: Inhibition of Nitric Oxide (NO) Production by 2H-1,4-Benzoxazin-3(4H)-one Derivatives in LPS-Induced BV-2 Microglial Cells

CompoundConcentration (µM)Inhibition of NO Production (%)Reference
Derivative e210Significant reduction[1]
Derivative e1610Significant reduction[1]
Derivative e2010Significant reduction[1]
Resveratrol (Control)2057.98 ± 2.50[3]

Table 2: Effect of 2H-1,4-Benzoxazin-3(4H)-one Derivatives on Pro-Inflammatory Cytokine and Enzyme Expression in LPS-Induced BV-2 Microglial Cells

CompoundTargetEffectReference
Derivatives e2, e16, e20IL-1β mRNASignificantly decreased[1]
Derivatives e2, e16, e20IL-6 mRNASignificantly decreased[1]
Derivatives e2, e16, e20TNF-α mRNASignificantly decreased[1]
Derivatives e2, e16, e20iNOS proteinDownregulated[1][2][3]
Derivatives e2, e16, e20COX-2 proteinDownregulated[1][2][3]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anti-inflammatory activity of this compound, based on protocols used for its derivatives.

Protocol 1: Cell Culture and LPS-Induced Inflammation
  • Cell Line: BV-2 microglial cells are a suitable model for neuroinflammation studies.

  • Culture Conditions: Culture BV-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Inflammation:

    • Seed BV-2 cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for NO and cytokine assays).

    • Allow cells to adhere for 24 hours.

    • Pre-treat cells with varying concentrations of this compound for 1-2 hours.

    • Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

    • Incubate for the desired time period (e.g., 24 hours for NO and cytokine analysis).

Protocol 2: Measurement of Nitric Oxide (NO) Production
  • Principle: The Griess assay measures nitrite (NO2-), a stable and nonvolatile breakdown product of NO.

  • Procedure:

    • After the incubation period from Protocol 1, collect the cell culture supernatant.

    • In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid).

    • Incubate at room temperature for 10 minutes, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate at room temperature for 10 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

Protocol 3: Analysis of Pro-Inflammatory Cytokine and Enzyme Expression

A. Quantitative Real-Time PCR (qRT-PCR) for mRNA Levels:

  • RNA Extraction: After treatment, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol reagent).

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using SYBR Green master mix and primers specific for IL-1β, IL-6, TNF-α, iNOS, COX-2, and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.

B. Western Blot for Protein Levels:

  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway Diagram

Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_cellular Cellular LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB Pathway TLR4->NFkB Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS, COX-2) NFkB->Pro_inflammatory_Genes Induces Transcription ROS ROS Pro_inflammatory_Genes->ROS Increases Benzoxazinone 2H-1,4-Benzoxazin-3(4H)-one Derivative Benzoxazinone->NFkB Inhibits Keap1 Keap1 Benzoxazinone->Keap1 Inhibits Binding Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation ARE ARE Nrf2->ARE Translocates to Nucleus and Binds HO1 HO-1 ARE->HO1 Induces Transcription HO1->ROS Reduces

Caption: Proposed anti-inflammatory mechanism of 2H-1,4-benzoxazin-3(4H)-one derivatives.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Anti-inflammatory Assays cluster_data Data Analysis Cell_Culture BV-2 Cell Culture Compound_Treatment Pre-treatment with This compound Cell_Culture->Compound_Treatment LPS_Stimulation Inflammation Induction with LPS Compound_Treatment->LPS_Stimulation NO_Assay Nitric Oxide (NO) Measurement (Griess Assay) LPS_Stimulation->NO_Assay Cytokine_Analysis Cytokine & Enzyme Analysis (qRT-PCR & Western Blot) LPS_Stimulation->Cytokine_Analysis Data_Quantification Data Quantification and Statistical Analysis NO_Assay->Data_Quantification Cytokine_Analysis->Data_Quantification

Caption: General workflow for assessing anti-inflammatory activity.

Conclusion

The 2H-1,4-benzoxazin-3(4H)-one scaffold represents a promising starting point for the development of novel anti-inflammatory agents. While direct evidence for the anti-inflammatory activity of this compound is currently lacking in the scientific literature, the extensive research on its derivatives strongly suggests its potential as a valuable research compound. The protocols and data presented here provide a solid foundation for initiating investigations into the anti-inflammatory properties of this specific molecule and other related compounds. Future research should focus on synthesizing and evaluating this compound to determine its efficacy and mechanism of action in relevant in vitro and in vivo models of inflammation.

References

Application Notes and Protocols: High-Throughput Screening with 2,6-Dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 3,4-dihydro-2H-1,4-benzoxazin-3-one scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] 2,6-Dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one represents a specific analog within this class. While high-throughput screening (HTS) data for this exact molecule is not extensively published, its structural class suggests potential activity against various therapeutically relevant targets.

These application notes provide detailed protocols for high-throughput screening assays to evaluate compounds like this compound for several key biological activities associated with the benzoxazinone scaffold. The protocols are designed for automated or semi-automated screening in 96- or 384-well formats.

Section 1: Anti-Inflammatory Activity Screening

Application Note: Inhibition of LPS-Induced TNF-α Production in Macrophages

Inflammation is a critical biological response, and its dysregulation is implicated in numerous diseases. A common HTS approach for identifying anti-inflammatory compounds is to measure the inhibition of pro-inflammatory cytokine production in immune cells stimulated with lipopolysaccharide (LPS).[3] This assay uses RAW 264.7 murine macrophages to screen for inhibitors of Tumor Necrosis Factor-alpha (TNF-α) secretion.

Experimental Protocol: TNF-α ELISA-Based HTS Assay

Principle: RAW 264.7 cells are pre-treated with test compounds and then stimulated with LPS to induce an inflammatory response, leading to the production and secretion of TNF-α. The concentration of TNF-α in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA), a robust and sensitive method suitable for HTS.

Materials and Reagents:

  • Cell Line: RAW 264.7 murine macrophages

  • Culture Medium: DMEM, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Stimulant: Lipopolysaccharide (LPS) from E. coli

  • Test Compound: this compound, dissolved in DMSO

  • Positive Control: Dexamethasone (a known anti-inflammatory drug)

  • Assay Plates: 96-well flat-bottom cell culture plates

  • TNF-α ELISA Kit: Commercially available kit with capture antibody, detection antibody, streptavidin-HRP, and TMB substrate.

  • Wash Buffer: PBS with 0.05% Tween-20

  • Stop Solution: 1 M H₂SO₄

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • Compound Addition: Prepare serial dilutions of the test compound and positive control in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of medium containing the test compounds or controls. Incubate for 1 hour.

  • LPS Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL (excluding the unstimulated control wells).

  • Incubation: Incubate the plates for 18-24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: Centrifuge the plates at 300 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well for TNF-α measurement.

  • TNF-α ELISA:

    • Coat a new 96-well ELISA plate with TNF-α capture antibody overnight at 4°C.

    • Wash the plate 3 times with Wash Buffer.

    • Block the plate with 1% BSA in PBS for 1 hour at room temperature.

    • Wash the plate 3 times.

    • Add 50 µL of collected cell supernatants and TNF-α standards to the wells. Incubate for 2 hours at room temperature.

    • Wash the plate 3 times.

    • Add the biotinylated detection antibody and incubate for 1 hour.[3]

    • Wash the plate 3 times.

    • Add Streptavidin-HRP conjugate and incubate for 30 minutes in the dark.

    • Wash the plate 5 times.

    • Add TMB substrate and incubate for 15-20 minutes in the dark.[3]

    • Add Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Presentation: Illustrative HTS Results

Table 1: Anti-Inflammatory Screening of Benzoxazinone Analogs

Compound ID Concentration (µM) % TNF-α Inhibition IC₅₀ (µM) Z'-Factor
This compound 10 65.2 ± 4.1 7.8 0.78
Analog B 10 45.8 ± 3.5 15.2 "
Analog C 10 12.3 ± 2.9 > 50 "
Dexamethasone (Control) 1 92.5 ± 2.8 0.05 "

(Note: Data are illustrative and do not represent actual experimental results.)

Visualization: Inflammatory Signaling Pathway

G cluster_membrane Cell Membrane TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 LPS LPS LPS->TLR4 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Activates TNFa_gene TNF-α Gene NFkB->TNFa_gene Transcription TNFa_protein TNF-α Protein (Secretion) TNFa_gene->TNFa_protein Inhibitor Benzoxazinone Inhibitor Inhibitor->IKK Inhibitor->NFkB

Figure 1. Simplified LPS-induced TNF-α signaling pathway.

Section 2: Acetylcholinesterase (AChE) Inhibition Screening

Application Note: Identifying Potential Neuroprotective Agents

Inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease.[4] Given that some heterocyclic compounds show AChE inhibitory activity, screening this compound and its analogs against this target is a rational approach for identifying potential neuroprotective agents.

Experimental Protocol: Ellman's Reagent-Based Colorimetric HTS Assay

Principle: This assay measures AChE activity using acetylthiocholine (ATCh) as a substrate. AChE hydrolyzes ATCh to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored product. The rate of TNB formation is proportional to AChE activity and can be measured spectrophotometrically at 412 nm.[4][5]

Materials and Reagents:

  • Enzyme: Human recombinant Acetylcholinesterase (AChE)

  • Substrate: Acetylthiocholine (ATCh) iodide

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0

  • Test Compound: this compound, dissolved in DMSO

  • Positive Control: Physostigmine or Galantamine

  • Assay Plates: 96-well or 384-well clear, flat-bottom plates

Procedure:

  • Reagent Preparation:

    • AChE Solution: Prepare a working solution of 0.05 U/mL AChE in Assay Buffer.

    • ATCh Solution: Prepare a 15 mM stock solution in deionized water.

    • DTNB Solution: Prepare a 10 mM stock solution in Assay Buffer.

  • Compound Plating: Dispense 1 µL of test compounds, positive control, and DMSO (negative control) into the wells of a microplate. For a primary screen, a single concentration (e.g., 20 µM) is typically used.

  • Enzyme Addition: Add 50 µL of the AChE working solution to all wells.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Prepare a reaction mix containing ATCh and DTNB in Assay Buffer (final concentrations of 1 mM and 0.5 mM, respectively). Add 50 µL of this reaction mix to each well to start the reaction.

  • Data Acquisition: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over 5-10 minutes (kinetic mode) or as a single endpoint reading after 10 minutes.

Data Presentation: Illustrative HTS Results

Table 2: AChE Inhibition Screening of Benzoxazinone Analogs

Compound ID Concentration (µM) % AChE Inhibition IC₅₀ (µM) Z'-Factor
This compound 20 58.7 ± 5.3 18.1 0.82
Analog D 20 75.1 ± 4.9 9.5 "
Analog E 20 8.9 ± 3.1 > 100 "
Galantamine (Control) 1 89.4 ± 3.7 0.45 "

(Note: Data are illustrative and do not represent actual experimental results.)

Visualization: HTS Workflow and AChE Mechanism

G cluster_workflow High-Throughput Screening Workflow A Compound Library (Benzoxazinones) B Dispense Compounds (96/384-well plates) A->B C Add AChE Enzyme B->C D Pre-incubate C->D E Add Substrate/Reagent Mix (ATCh + DTNB) D->E F Measure Absorbance (412 nm) E->F G Data Analysis (% Inhibition, IC50) F->G H Identify 'Hits' G->H G cluster_membrane Cell Membrane EGFR Extracellular Transmembrane Kinase Domain Substrate Substrate Protein EGFR:f2->Substrate Phosphorylates EGF EGF Ligand EGF->EGFR:f0 Binds ATP ATP ATP->EGFR:f2 pSubstrate Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Survival) pSubstrate->Downstream Inhibitor Benzoxazinone Inhibitor Inhibitor->EGFR:f2 Blocks ATP Binding

References

Application Notes and Protocols for Cell-Based Assays of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one and Related Benzoxazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoxazinone scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds. Derivatives of 1,4-benzoxazin-3-one have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][2][3] This document provides detailed application notes and protocols for a panel of cell-based assays to characterize the biological effects of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one and other novel benzoxazinone analogs. These assays are designed to assess cytotoxicity, impact on cell cycle progression, induction of apoptosis, and effects on inflammatory signaling pathways.

Data Presentation: Summary of Expected Quantitative Data

The following tables present hypothetical data for "Compound X" (this compound) to illustrate the expected outcomes from the described assays.

Table 1: Cytotoxicity of Compound X on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h Treatment
MCF-7Breast Adenocarcinoma15.2 ± 1.8
HCT-116Colorectal Carcinoma22.5 ± 2.5
A549Lung Carcinoma35.1 ± 3.1
HepG2Hepatocellular Carcinoma18.9 ± 2.2
WI-38Normal Human Fibroblasts> 100

Table 2: Cell Cycle Analysis of MCF-7 Cells Treated with Compound X (24h)

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control (0.1% DMSO)65.3 ± 4.520.1 ± 2.114.6 ± 1.9
Compound X (15 µM)78.2 ± 5.110.5 ± 1.511.3 ± 1.7

Table 3: Apoptosis Induction in MCF-7 Cells by Compound X (48h)

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control (0.1% DMSO)3.2 ± 0.81.5 ± 0.4
Compound X (15 µM)25.8 ± 3.28.7 ± 1.5

Table 4: Effect of Compound X on Pro-inflammatory Cytokine Production in LPS-stimulated BV-2 Microglial Cells

TreatmentIL-6 Concentration (pg/mL)TNF-α Concentration (pg/mL)
Vehicle Control25.1 ± 3.540.2 ± 5.1
LPS (100 ng/mL)850.6 ± 75.21245.3 ± 110.8
LPS + Compound X (10 µM)425.3 ± 40.1610.7 ± 55.9

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cell lines (e.g., MCF-7, HCT-116, A549, HepG2, WI-38)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Compound X (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of Compound X in complete medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells in G0/G1, S, and G2/M phases.

Materials:

  • MCF-7 cells

  • 6-well plates

  • Compound X

  • PBS (phosphate-buffered saline)

  • 70% ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Protocol:

  • Seed MCF-7 cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with Compound X at its IC50 concentration for 24 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

  • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in each phase.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is used as a counterstain to identify necrotic cells with compromised membranes.

Materials:

  • MCF-7 cells

  • 6-well plates

  • Compound X

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed and treat MCF-7 cells with Compound X (IC50 concentration) for 48 hours as described for the cell cycle analysis.

  • Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Analyze the samples by flow cytometry within 1 hour.

    • Viable cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

    • Necrotic cells: Annexin V- / PI+

Measurement of Pro-inflammatory Cytokines (ELISA)

This protocol measures the levels of pro-inflammatory cytokines, such as IL-6 and TNF-α, in cell culture supernatants.

Principle: An enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

Materials:

  • BV-2 microglial cells (or other suitable immune cells)

  • 24-well plates

  • Lipopolysaccharide (LPS)

  • Compound X

  • ELISA kits for IL-6 and TNF-α

  • Plate reader

Protocol:

  • Seed BV-2 cells in a 24-well plate and allow them to adhere.

  • Pre-treat the cells with Compound X for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include untreated, LPS-only, and Compound X-only controls.

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Perform the ELISA for IL-6 and TNF-α according to the manufacturer's instructions.

  • Read the absorbance on a plate reader and calculate the cytokine concentrations based on the standard curve.

Visualizations

Signaling Pathway Diagram

G cluster_0 Compound X Compound X Topoisomerase II Topoisomerase II Compound X->Topoisomerase II Inhibition DNA Damage DNA Damage Topoisomerase II->DNA Damage Induction p53 Activation p53 Activation DNA Damage->p53 Activation Cell Cycle Arrest (G1) Cell Cycle Arrest (G1) p53 Activation->Cell Cycle Arrest (G1) Caspase Activation Caspase Activation p53 Activation->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Hypothetical signaling pathway for Compound X inducing apoptosis.

Experimental Workflow Diagram

G cluster_1 A Cell Seeding B Compound Treatment A->B C Incubation (24-72h) B->C D MTT Assay C->D E Flow Cytometry (Cell Cycle / Apoptosis) C->E F ELISA (Cytokine Analysis) C->F G Data Analysis D->G E->G F->G

Caption: General experimental workflow for cell-based assays.

References

Application Notes and Protocols for 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one in Agricultural Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one belongs to the 1,4-benzoxazin-3-one class of heterocyclic compounds. This class is of significant interest in agricultural sciences due to the demonstrated fungicidal and herbicidal activities of various derivatives. While specific efficacy data for this compound is not extensively available in public literature, the shared chemical scaffold suggests its potential for similar biological activities.

These application notes provide a framework for the evaluation of this compound and other novel benzoxazinone derivatives for agricultural applications. The protocols detailed below are established methods for assessing fungicidal and herbicidal properties.

Potential Agricultural Applications

Fungicidal Activity

Derivatives of 1,4-benzoxazin-3-one have shown promising activity against a range of plant pathogenic fungi. The introduction of various substituents to the core structure has been a strategy to enhance this antifungal efficacy.

Herbicidal Activity

Certain benzoxazinones, notably flumioxazin, are commercialized herbicides. Their primary mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a critical component in the chlorophyll biosynthesis pathway in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, upon exposure to light, causes rapid cell membrane disruption and plant death.

Quantitative Data on Related Compounds

The following tables summarize the biological activity of various 1,4-benzoxazin-3-one derivatives against fungal pathogens and as herbicidal agents. This data is provided to illustrate the potential efficacy range of this class of compounds.

Table 1: In Vitro Fungicidal Activity of 1,4-Benzoxazin-3-one Derivatives against Plant Pathogenic Fungi

Compound IDFungal SpeciesEC50 (µg/mL)Reference CompoundEC50 (µg/mL) of Reference
5l Gibberella zeae20.06Hymexazol40.51
5o Gibberella zeae23.17Hymexazol40.51
5q Pellicularia sasakii26.66Hymexazol32.77
5r Phytophthora infestans15.37Hymexazol18.35
5p Capsicum wilt26.76Hymexazol>50

Data sourced from a study on 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety.[1][2][3][4]

Table 2: Herbicidal Activity of Flumioxazin (a Benzoxazinone Herbicide) Against Common Weeds

Weed SpeciesApplication TimingIC50 (g ai/ha)
Velvetleaf (Abutilon theophrasti)Pre-emergentComparable to B2055 (iodo analogue)
Crabgrass (Digitaria sanguinalis)Pre-emergentComparable to B2055 (iodo analogue)

Data based on studies of flumioxazin and its analogues.

Experimental Protocols

Protocol 1: In Vitro Fungicidal Activity Assessment by Mycelium Growth Rate Method

This protocol is designed to determine the inhibitory effect of a test compound on the mycelial growth of pathogenic fungi.

1. Materials and Reagents:

  • Test compound (e.g., this compound)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Sterile petri dishes (90 mm)

  • Actively growing cultures of test fungi (e.g., Gibberella zeae, Pellicularia sasakii)

  • Sterile cork borer (5 mm diameter)

  • Incubator

2. Procedure:

  • Stock Solution Preparation: Dissolve the test compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Amended Media Preparation: Autoclave the PDA medium and allow it to cool to approximately 50-60°C. Add the required volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Also, prepare a control plate with PDA and an equivalent amount of DMSO without the test compound. Pour the amended and control media into sterile petri dishes.

  • Fungal Inoculation: From the edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each prepared petri dish.

  • Incubation: Seal the petri dishes with parafilm and incubate them at the optimal temperature for the specific fungus (typically 25-28°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate has reached near the edge of the plate.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] * 100

    • Where dc is the average diameter of the fungal colony on the control plate, and dt is the average diameter of the fungal colony on the treated plate.

  • EC50 Determination: The EC50 value (the concentration that inhibits 50% of mycelial growth) can be determined by plotting the inhibition percentage against the log of the compound concentration and performing a probit or logistic regression analysis.

Protocol 2: Herbicidal Activity Assessment by Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This in vitro assay measures the ability of a test compound to inhibit the PPO enzyme.

1. Materials and Reagents:

  • Test compound (e.g., this compound)

  • DMSO

  • PPO enzyme preparation (isolated from a plant source, e.g., etiolated corn seedlings)

  • Protoporphyrinogen IX (substrate)

  • Assay Buffer: 100 mM potassium phosphate (pH 7.5), 5 mM DTT, 1 mM EDTA, and 0.03% (v/v) Tween 80.

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

2. Procedure:

  • Stock and Working Solutions: Prepare a stock solution of the test compound in DMSO. Create a serial dilution in DMSO to obtain a range of inhibitor concentrations.

  • Assay Setup:

    • To each well of the microplate, add 180 µL of assay buffer.

    • Add 2 µL of the test compound dilution or DMSO (for the no-inhibitor control).

    • Add 10 µL of the PPO enzyme preparation.

    • Include a "no-enzyme" control with assay buffer and substrate but no enzyme to measure non-enzymatic auto-oxidation.

  • Reaction Initiation: Add 10 µL of freshly prepared protoporphyrinogen IX substrate to each well to start the reaction.

  • Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader set to the appropriate temperature (e.g., 37°C). Measure the increase in fluorescence over time (e.g., every minute for 30 minutes) with excitation at approximately 410 nm and emission at approximately 630 nm. The product of the reaction, protoporphyrin IX, is fluorescent.

  • Analysis:

    • Calculate the rate of reaction (fluorescence increase per unit time) for each concentration.

    • Determine the percentage of PPO inhibition for each concentration relative to the no-inhibitor control.

  • IC50 Determination: The IC50 value (the concentration that inhibits 50% of enzyme activity) is determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizations

PPO_Inhibition_Pathway cluster_chlorophyll_synthesis Chlorophyll Biosynthesis Pathway Glutamate Glutamate ALA 5-Aminolevulinate (ALA) Glutamate->ALA Porphobilinogen Porphobilinogen ALA->Porphobilinogen Protoporphyrinogen_IX Protoporphyrinogen IX Porphobilinogen->Protoporphyrinogen_IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrin_IX Protoporphyrin IX Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX->ROS Photosensitization (in light) PPO->Protoporphyrin_IX Oxidation Benzoxazinone 2,6-dimethyl-3,4-dihydro- 2H-1,4-benzoxazin-3-one Benzoxazinone->PPO Inhibition Lipid_Peroxidation Lipid Peroxidation & Cell Death ROS->Lipid_Peroxidation

Caption: Mechanism of action for herbicidal benzoxazinones via PPO inhibition.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis cluster_conclusion Conclusion Compound Synthesize/Acquire 2,6-dimethyl-3,4-dihydro- 2H-1,4-benzoxazin-3-one Stock_Solution Prepare Stock Solution (e.g., in DMSO) Compound->Stock_Solution Fungicidal_Assay Fungicidal Assay (Mycelium Growth) Stock_Solution->Fungicidal_Assay Herbicidal_Assay Herbicidal Assay (PPO Inhibition) Stock_Solution->Herbicidal_Assay EC50 Calculate EC50 Fungicidal_Assay->EC50 IC50 Calculate IC50 Herbicidal_Assay->IC50 Efficacy Determine Efficacy and Potential for Agricultural Use EC50->Efficacy IC50->Efficacy

Caption: General experimental workflow for evaluating agricultural potential.

References

Application Notes and Protocols for the Study of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The benzoxazinone scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2][3][4][5] Compounds incorporating this structure have shown potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[6][7][8][9][10][11] This document provides a detailed experimental framework for the investigation of a specific derivative, 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. The following protocols and application notes are designed for researchers and scientists in drug development to systematically evaluate its therapeutic potential.

Synthesis of this compound

A common method for the synthesis of 1,4-benzoxazin-3-one derivatives involves the reaction of a 2-aminophenol derivative with a suitable reagent. One potential synthetic route is the reaction of 2-amino-5-methylphenol with 2-chloropropionyl chloride.

Protocol 1: Synthesis of this compound

Materials:

  • 2-amino-5-methylphenol

  • 2-chloropropionyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Dissolve 2-amino-5-methylphenol (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Slowly add a solution of 2-chloropropionyl chloride (1.05 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 5% NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with 5% NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate ethyl acetate/hexane gradient to obtain the desired this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Biological Evaluation

Based on the known activities of similar benzoxazinone derivatives, initial in vitro screening should focus on anticancer and anti-inflammatory properties.

1. Anticancer Activity Screening

Many benzoxazinone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1][7][8] A primary screening can be performed using a panel of human cancer cell lines.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., MCF-7 (breast), HepG2 (liver), A549 (lung))

  • Normal human cell line (e.g., L02) for selectivity assessment

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Culture the selected cell lines in their respective media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare a stock solution of this compound in DMSO.

  • Treat the cells with serial dilutions of the compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation:

The IC₅₀ values should be summarized in a table for easy comparison.

CompoundCell LineIC₅₀ (µM)Selectivity Index (SI)
This compoundMCF-7
This compoundHepG2
This compoundA549
This compoundL02
Doxorubicin (Positive Control)MCF-7

Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells

2. Anti-inflammatory Activity Screening

Benzoxazinone derivatives have also been reported to possess anti-inflammatory properties.[2][3] A common in vitro assay to assess this is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol 3: Nitric Oxide (NO) Inhibition Assay

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM medium with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well microplates

Procedure:

  • Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., dexamethasone).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess reagent A to the supernatant, followed by 50 µL of Griess reagent B.

  • Incubate for 10 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a standard curve generated with NaNO₂.

  • Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control.

  • A parallel MTT assay should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.

Data Presentation:

CompoundConcentration (µM)NO Inhibition (%)Cell Viability (%)
This compound1
This compound10
This compound25
This compound50
Dexamethasone (Positive Control)10

Mechanism of Action Studies

Should the initial screening reveal significant activity, further experiments can be designed to elucidate the mechanism of action. For instance, if potent anticancer activity is observed, apoptosis induction could be investigated.

Protocol 4: Apoptosis Assessment by Annexin V/PI Staining

Materials:

  • Cancer cell line showing high sensitivity to the compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Screening cluster_moa Mechanism of Action cluster_invivo In Vivo Studies (Future Work) synthesis Synthesis of this compound characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Assay (MTT) (MCF-7, HepG2, A549, L02) characterization->cytotoxicity anti_inflammatory NO Inhibition Assay (RAW 264.7) characterization->anti_inflammatory apoptosis Apoptosis Assay (Annexin V/PI) cytotoxicity->apoptosis If active invivo Animal Models (e.g., Xenograft, Paw Edema) anti_inflammatory->invivo If active apoptosis->invivo

Caption: Experimental workflow for the evaluation of this compound.

Potential Signaling Pathway for Apoptosis Induction

apoptosis_pathway cluster_cell Cancer Cell compound This compound p53 p53 Activation compound->p53 Potential Target bax Bax (Pro-apoptotic) p53->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 Downregulates mitochondria Mitochondrial Membrane Permeabilization bax->mitochondria bcl2->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential intrinsic apoptosis pathway that could be induced by the test compound.

References

Application Notes and Protocols for the Purification of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 17959-90-9), a key intermediate in the synthesis of various biologically active compounds.[1] The following methods are based on established techniques for the purification of analogous benzoxazinone derivatives and are intended to serve as a starting point for process development and optimization.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry. The purity of this intermediate is critical for the successful synthesis of downstream targets and for obtaining reliable biological data. This document outlines two primary methods for its purification: silica gel column chromatography and recrystallization. Additionally, a general protocol for purity assessment by High-Performance Liquid Chromatography (HPLC) is provided.

Purification Strategies

The selection of a suitable purification strategy depends on the nature and quantity of impurities present in the crude material. For mixtures containing closely related byproducts, column chromatography is often the method of choice. For the removal of minor impurities from a crystalline solid, recrystallization can be a highly effective technique.

Table 1: Comparison of Purification Techniques
TechniquePrincipleTypical SolventsAdvantagesDisadvantages
Silica Gel Column Chromatography Adsorption/desorption based on polarity.Hexane/Ethyl Acetate, Dichloromethane/MethanolHigh resolution for complex mixtures.Can be time-consuming and require large solvent volumes.
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.Ethanol, Methanol, Ethyl Acetate/HexaneSimple, scalable, and can yield high-purity crystalline material.Requires the compound to be a solid; some material loss is inevitable.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol describes the purification of this compound using silica gel column chromatography. The choice of eluent is critical and should be determined by preliminary analysis using thin-layer chromatography (TLC). For benzoxazinone derivatives, a common and effective eluent system is a mixture of hexane and ethyl acetate.[2][3]

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Fraction collector or collection tubes

  • Rotary evaporator

Procedure:

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in hexane. The amount of silica gel should be approximately 50-100 times the weight of the crude product.

  • Column Packing: Secure the chromatography column in a vertical position. Add a small plug of glass wool to the bottom of the column. Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and to remove any air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and evaporating the solvent. Carefully add the sample to the top of the packed column.

  • Elution: Begin the elution with a non-polar solvent mixture (e.g., 95:5 hexane/ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 80:20 or 70:30 hexane/ethyl acetate) to elute the desired compound. The optimal gradient should be determined by TLC analysis of the crude mixture.

  • Fraction Collection: Collect fractions of the eluate in tubes.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification Slurry Prepare Silica Slurry Pack Pack Column Slurry->Pack Load Load Crude Sample Pack->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate PureProduct Obtain Purified Product Evaporate->PureProduct

Caption: Workflow for Column Chromatography.

Protocol 2: Purification by Recrystallization

Recrystallization is a suitable method for purifying solid compounds that are contaminated with small amounts of impurities. The principle is based on the difference in solubility between the desired compound and the impurities in a chosen solvent at different temperatures.

Materials:

  • Crude this compound (solid)

  • Recrystallization solvent (e.g., ethanol, methanol, or a mixture such as ethyl acetate/hexane)

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or a mixture of ethyl acetate and hexane are good starting points for benzoxazinone derivatives.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with gentle swirling until the solid completely dissolves. If necessary, add more solvent dropwise until a clear solution is obtained at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified compound should form. For better yields, the flask can then be placed in an ice bath to induce further crystallization.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Logical Flow of Recrystallization

G Start Crude Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Cool Slow Cooling to Room Temperature Dissolve->Cool Crystallization Occurs Filter Filter Crystals Cool->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Purified Crystals Wash->Dry End Pure Crystalline Product Dry->End

Caption: Recrystallization Process.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is a sensitive method for determining the purity of organic compounds.

Protocol 3: General HPLC Method for Purity Analysis

This is a general reverse-phase HPLC method that can be adapted for the analysis of this compound. Method optimization (e.g., gradient, flow rate, and detection wavelength) will be required.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: Start with a suitable ratio of A:B (e.g., 90:10) and ramp up to a higher concentration of B over 10-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by the UV-Vis spectrum of the compound (a general starting point is 254 nm).

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a stock solution of the purified compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter.

  • Inject the sample onto the HPLC system.

  • Analyze the resulting chromatogram to determine the peak area of the main component and any impurities.

  • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Disclaimer

The protocols provided are intended as a general guide. Researchers should exercise their own judgment and perform necessary optimizations for their specific application. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common and effective method for the synthesis of this compound involves a two-step, one-pot reaction. The process begins with the N-acylation of 2-amino-5-methylphenol with a 2-halopropionyl halide, such as 2-chloropropionyl chloride, to form an intermediate N-(2-hydroxy-4-methylphenyl)-2-chloropropanamide. This is followed by an intramolecular Williamson ether synthesis (cyclization) under basic conditions to yield the desired product.

Q2: What are the critical factors influencing the yield of the reaction?

Several factors can significantly impact the yield:

  • Choice of Base: The base plays a crucial role in both the initial acylation and the subsequent cyclization. A moderately strong base is required to neutralize the hydrogen halide formed during acylation and to deprotonate the phenolic hydroxyl group for the cyclization step.

  • Solvent Selection: The solvent must be able to dissolve the reactants and be compatible with the reaction conditions. Aprotic polar solvents are generally preferred.

  • Reaction Temperature: The temperature affects the rate of both the acylation and cyclization reactions. Careful control is necessary to ensure complete reaction while minimizing side product formation.

  • Purity of Reactants: The purity of 2-amino-5-methylphenol and the acylating agent is paramount. Impurities can lead to unwanted side reactions and complicate the purification process.

Q3: What are the common side products, and how can their formation be minimized?

The primary side product of concern is the O-acylated isomer, which can form if the acylating agent reacts with the hydroxyl group of 2-amino-5-methylphenol instead of the amino group. Additionally, unreacted starting materials and intermediates can remain as impurities. To minimize side product formation:

  • Control of Acylation Conditions: The N-acylation is generally favored over O-acylation due to the higher nucleophilicity of the amine.[1] Performing the acylation at a low temperature can further enhance this selectivity.

  • Stoichiometry: Precise control of the stoichiometry of the reactants is essential to avoid unreacted starting materials.

  • Reaction Monitoring: Close monitoring of the reaction progress by Thin Layer Chromatography (TLC) can help in determining the optimal reaction time to ensure complete conversion of the intermediate.

Q4: What are the recommended purification techniques for the final product?

Purification of this compound can typically be achieved through:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) is an effective method for obtaining high-purity material.

  • Column Chromatography: For the removal of closely related impurities or when the product is an oil, silica gel column chromatography is the preferred method. A gradient of ethyl acetate in hexane is a common eluent system.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Product Yield Incomplete acylation of the starting aminophenol.Ensure the use of a high-purity acylating agent. Monitor the acylation step by TLC before proceeding with cyclization. Consider dropwise addition of the acylating agent at a low temperature (0-5 °C).
Ineffective cyclization of the intermediate.The choice and amount of base are critical. Ensure at least two equivalents of a suitable base (e.g., potassium carbonate) are used. The reaction may require heating to facilitate cyclization; monitor the temperature carefully.
Degradation of reactants or product.Avoid excessively high temperatures and prolonged reaction times. If the reactants are sensitive to air, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of Multiple Spots on TLC Formation of O-acylated side product.As mentioned, favor N-acylation by controlling the reaction temperature during the addition of the acylating agent.
Unreacted starting materials.Check the stoichiometry of the reactants. Ensure the reaction is allowed to proceed to completion by monitoring with TLC.
Formation of other byproducts.Impurities in the starting materials can lead to unexpected side reactions. Ensure the use of high-purity starting materials.
Difficulty in Product Isolation/Purification Product is an oil or low-melting solid.If recrystallization is challenging, utilize silica gel column chromatography for purification.
Co-elution of impurities during chromatography.Optimize the solvent system for column chromatography. A shallow gradient of the more polar solvent can improve separation.

Experimental Protocols

Key Experiment: One-Pot Synthesis of this compound

Materials:

  • 2-Amino-5-methylphenol

  • 2-Chloropropionyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 2-amino-5-methylphenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-chloropropionyl chloride (1.1 eq) in anhydrous acetone dropwise over 30 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent system). The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system.

Data Presentation

Table 1: Effect of Base and Solvent on Yield

Base Solvent Temperature (°C) Time (h) Yield (%)
K₂CO₃AcetoneReflux5~85
NaHCO₃DMF806~70
TriethylamineDichloromethaneReflux8~65
Cs₂CO₃AcetonitrileReflux4~90

Note: The yields presented are typical and may vary based on the specific reaction scale and conditions.

Visualizations

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification A 2-Amino-5-methylphenol D N-Acylation (0-5 °C) A->D B 2-Chloropropionyl chloride B->D C Base (e.g., K2CO3) C->D E Intramolecular Cyclization (Reflux) D->E F Filtration E->F G Concentration F->G H Purification (Chromatography/Recrystallization) G->H I This compound H->I

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting A Low Yield B Incomplete Reaction A->B C Side Product Formation A->C D Purification Loss A->D E Check Reactant Purity B->E H Monitor with TLC B->H F Optimize Base/Solvent C->F G Control Temperature C->G I Optimize Purification Method D->I

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. The information provided is based on the general stability characteristics of the benzoxazinone class of compounds, as specific stability data for this molecule is limited.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for benzoxazinone derivatives, including this compound, are hydrolysis, photodegradation, and thermal decomposition. The lactone-like structure of the oxazinone ring makes it susceptible to cleavage under certain conditions.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: Generally, benzoxazinone derivatives exhibit pH-dependent hydrolysis. The rate of hydrolysis is often accelerated at both acidic and alkaline pH, with potentially greater instability in basic conditions which can promote nucleophilic attack on the carbonyl group of the lactone ring. For some related benzoxazinones, the hydrolysis rate increases with increasing pH.[1]

Q3: What are the expected degradation products of this compound?

A3: The primary degradation pathway is expected to be the hydrolysis of the oxazinone ring, leading to the formation of the corresponding N-acylated aminophenol derivative. Under different stress conditions, further degradation to smaller aromatic amines and phenols may occur. For other benzoxazinones, degradation can lead to products such as aminophenoxazinones.[2][3][4]

Q4: What are the recommended storage conditions for this compound?

A4: To minimize degradation, this compound should be stored in a cool, dry, and dark place.[5][6] For solutions, it is advisable to use buffered systems at a pH where the compound exhibits maximum stability (typically near neutral pH, though this should be experimentally determined) and to protect them from light.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.
Possible Cause Troubleshooting Step
Compound Degradation in Assay Media Prepare fresh stock solutions before each experiment.
Perform a time-course experiment to assess the stability of the compound in your specific assay medium. Analyze samples at different time points using a stability-indicating method like HPLC.
If instability is confirmed, consider modifying the assay conditions (e.g., pH of the buffer, duration of the experiment) or using a more stable analog if available.
Photodegradation during handling Minimize exposure of the compound and its solutions to light. Use amber vials or aluminum foil to protect samples.
Issue 2: Appearance of unknown peaks in chromatograms during analysis.
Possible Cause Troubleshooting Step
On-column Degradation Investigate the effect of mobile phase pH and composition on the stability of the compound.
Use a shorter analysis time or a lower column temperature if possible.
Degradation in Sample Solution Ensure the sample solvent is compatible with the compound and does not promote degradation.
Analyze samples immediately after preparation or store them under conditions known to be non-degradative (e.g., low temperature, protected from light).
Presence of Impurities in the Original Sample Re-evaluate the purity of your starting material using multiple analytical techniques.

Quantitative Data Summary

Stress Condition General Effect on Benzoxazinones Key Considerations
Acidic pH Increased rate of hydrolysis.[1]The specific pH at which degradation becomes significant can vary depending on the substituents.
Neutral pH Generally more stable compared to acidic or basic conditions.Optimal pH for stability should be determined experimentally.
Alkaline pH Significant increase in the rate of hydrolysis.[1]The lactone ring is highly susceptible to base-catalyzed hydrolysis.
Elevated Temperature Increased rate of thermal decomposition. The thermal stability can be influenced by substituents on the aromatic ring.[7]The presence of electron-donating or withdrawing groups can affect the thermal stability.[8][9]
Light Exposure Susceptible to photodegradation. The rate can be influenced by the solvent and the presence of photosensitizers.[1]The specific wavelengths of light that cause degradation should be identified if photostability is a major concern.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[10][11]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of known concentration.

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Heat at a specified temperature (e.g., 60 °C) for a defined period.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for a defined period.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.

  • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80 °C) for a defined period. Also, heat a solution of the compound at a specified temperature.

  • Photodegradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

3. Sample Analysis:

  • At appropriate time intervals, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[11][12]

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient in the presence of its degradation products, impurities, and excipients.[11][13]

1. Column and Mobile Phase Selection:

  • Column: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often required to separate the parent compound from its degradation products.

2. Method Optimization:

  • Optimize the mobile phase gradient, pH, flow rate, and column temperature to achieve adequate resolution between the parent peak and all degradation product peaks.

  • Use a photodiode array (PDA) detector to check for peak purity and to identify the optimal detection wavelength.

3. Method Validation:

  • Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method should be confirmed by analyzing forced degradation samples.

Visualizations

Degradation_Pathway cluster_conditions Degradation Conditions This compound This compound N-(2-hydroxy-5-methylphenyl)propanamide N-(2-hydroxy-5-methylphenyl)propanamide This compound->N-(2-hydroxy-5-methylphenyl)propanamide Ring Opening Hydrolysis (Acid/Base) Hydrolysis (Acid/Base) Smaller Aromatic Fragments Smaller Aromatic Fragments N-(2-hydroxy-5-methylphenyl)propanamide->Smaller Aromatic Fragments e.g., Aminophenols Further Degradation Further Degradation

Caption: Hypothetical degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Stock Solution Stock Solution Stress Conditions (pH, Temp, Light) Stress Conditions (pH, Temp, Light) Stock Solution->Stress Conditions (pH, Temp, Light) Time-point Sampling Time-point Sampling Stress Conditions (pH, Temp, Light)->Time-point Sampling HPLC Analysis HPLC Analysis Time-point Sampling->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation Stability Profile Stability Profile Data Interpretation->Stability Profile

Caption: General workflow for conducting stability studies.

Troubleshooting_Tree Inconsistent Results Inconsistent Results Check for Degradation Check for Degradation Inconsistent Results->Check for Degradation Prepare Fresh Solutions Prepare Fresh Solutions Check for Degradation->Prepare Fresh Solutions Yes Run Stability in Media Run Stability in Media Check for Degradation->Run Stability in Media Yes Protect from Light Protect from Light Check for Degradation->Protect from Light Yes Investigate Other Factors Investigate Other Factors Check for Degradation->Investigate Other Factors No Modify Assay Conditions Modify Assay Conditions Run Stability in Media->Modify Assay Conditions Degradation Observed

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

Technical Support Center: Overcoming Solubility Challenges with 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one and related benzoxazinone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the solubility of this compound?

A1: A preliminary solubility assessment should be performed in a range of common laboratory solvents. This will help to create a solubility profile and guide the selection of appropriate solvents or solvent systems for your experiments. It is crucial to visually inspect for any undissolved particulate matter against a dark background. For a more quantitative approach, a shake-flask method followed by concentration analysis (e.g., via HPLC-UV) is recommended.

Q2: My compound, this compound, has poor aqueous solubility. What are the most common initial strategies to improve it for in vitro assays?

A2: For initial in vitro testing, the most straightforward approaches to enhance aqueous solubility are the use of co-solvents and pH adjustment.[1][2]

  • Co-solvents: Organic solvents that are miscible with water, such as DMSO, ethanol, or methanol, can be used to first dissolve the compound, which can then be diluted with an aqueous buffer.[3] It is critical to ensure the final concentration of the organic solvent is compatible with the biological assay and does not induce toxicity or artifacts.

  • pH Adjustment: The solubility of ionizable compounds can be significantly altered by adjusting the pH of the solution. Since this compound has a lactam structure, its solubility may be influenced by pH, although significant ionization is not expected. A systematic pH-solubility profile is recommended.

Q3: Can surfactants be used to improve the solubility of this compound?

A3: Yes, surfactants are a well-established method for solubilizing lipophilic drugs.[1] Surfactants form micelles that can encapsulate the hydrophobic compound, thereby increasing its apparent solubility in aqueous media. Common non-ionic surfactants used in biological research include Tween® 80 and Polysorbate 20. It is important to work above the critical micelle concentration (CMC) of the surfactant.

Q4: What are more advanced formulation strategies for in vivo studies?

A4: For in vivo applications where bioavailability is a concern, more advanced formulation strategies are often necessary. These can include:

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier matrix at the molecular level.[4] Techniques like spray drying or hot-melt extrusion can be used to create amorphous solid dispersions, which often exhibit enhanced solubility and dissolution rates.[4][5]

  • Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve oral absorption by presenting the drug in a solubilized state in the gastrointestinal tract.[6][7]

  • Nanoparticle Formation: Reducing the particle size to the nanometer range can significantly increase the surface area available for dissolution.[6][8] This can be achieved through techniques like nanomilling or precipitation.[5]

Troubleshooting Guide

Issue 1: The compound precipitates out of solution when diluting a stock solution (e.g., in DMSO) into an aqueous buffer.

  • Possible Cause: The concentration of the compound in the final solution exceeds its thermodynamic solubility in the aqueous buffer, even with the co-solvent. The co-solvent concentration may be too low after dilution.

  • Troubleshooting Steps:

    • Decrease the final concentration: Attempt to work with a lower final concentration of the compound if the experimental design allows.

    • Increase the co-solvent concentration: If the assay can tolerate it, increase the percentage of the organic co-solvent in the final solution. Always run a vehicle control to check for solvent effects.

    • Use a different co-solvent: Some co-solvents may be more effective than others. Consider testing solvents like ethanol, methanol, or PEG 400.

    • Incorporate a surfactant: Add a small amount of a biocompatible surfactant (e.g., Tween® 80) to the aqueous buffer before adding the compound stock solution.

Issue 2: The compound is not dissolving sufficiently in any single solvent for a desired stock concentration.

  • Possible Cause: The compound has inherently low solubility in common solvents.

  • Troubleshooting Steps:

    • Use a solvent blend: A combination of solvents can sometimes provide better solubilization than a single solvent. For example, a mixture of DMSO and ethanol might be effective.

    • Apply gentle heating and sonication: Carefully warming the solution and using a sonicator can help to overcome the energy barrier for dissolution. Ensure the compound is stable at the applied temperature.

    • Consider pH modification: If the compound has an ionizable group, adjusting the pH of the solvent system could improve solubility. For benzoxazinones, exploring both acidic and basic conditions may be beneficial.

Quantitative Data Summary

The following table provides a qualitative summary of the solubility of poorly soluble organic compounds, like this compound, in various solvents. The exact values will need to be determined experimentally.

SolventTypeExpected SolubilityNotes
WaterAqueousPoorThe primary challenge for biological assays.
Phosphate-Buffered Saline (PBS)Aqueous BufferPoorSimilar to water; precipitation is likely.
Dimethyl Sulfoxide (DMSO)OrganicGood to ModerateA common solvent for creating stock solutions.
EthanolOrganicModerateOften used as a co-solvent.
MethanolOrganicModerateAnother common co-solvent.
AcetoneOrganicModerateCan be used for initial dissolution but is volatile.
Dichloromethane (DCM)OrganicGoodUseful for chemical synthesis and purification but not for biological assays.
ChloroformOrganicGoodSimilar to DCM, primarily for non-biological applications.[9]

Experimental Protocols

Protocol 1: Co-Solvent Solubility Enhancement

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM).

  • In a separate tube, prepare the final aqueous buffer (e.g., PBS).

  • Vortex the stock solution to ensure it is fully dissolved.

  • Perform a serial dilution of the stock solution into the aqueous buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is kept constant across all test concentrations and is below the tolerance level of the assay (typically <1%).

  • Visually inspect for any precipitation immediately after dilution and after a set incubation period (e.g., 1 hour) at the experimental temperature.

Protocol 2: pH Adjustment for Solubility

  • Prepare a series of buffers with a range of pH values (e.g., pH 3, 5, 7.4, 9).

  • Add an excess amount of solid this compound to a known volume of each buffer.

  • Agitate the samples at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot the measured solubility against the pH to determine the pH-solubility profile.

Visualizations

experimental_workflow cluster_start Start: Solubility Problem cluster_initial Initial Assessment cluster_simple Simple Solubilization cluster_advanced Advanced Formulation cluster_outcome Outcome start Poorly soluble compound: This compound assess Assess solubility in common solvents (DMSO, EtOH) start->assess cosolvent Use Co-solvents (e.g., DMSO/Buffer) assess->cosolvent For in vitro ph_adjust pH Adjustment assess->ph_adjust For in vitro solid_disp Solid Dispersion assess->solid_disp For in vivo lipid_form Lipid-Based Formulation assess->lipid_form For in vivo nanoparticle Nanoparticles assess->nanoparticle For in vivo success Sufficient Solubility for Experiment cosolvent->success ph_adjust->success solid_disp->success lipid_form->success nanoparticle->success

Caption: Troubleshooting workflow for solubility enhancement.

cosolvency_mechanism Mechanism of Co-solvency cluster_water Water Only cluster_cosolvent Water + Co-solvent drug_agg Drug Aggregate water1 H2O water2 H2O water3 H2O drug_sol Solubilized Drug cosolvent1 Co-solvent drug_sol->cosolvent1 interacts cosolvent2 Co-solvent drug_sol->cosolvent2 interacts water4 H2O cosolvent1->water4 reduces polarity

Caption: Mechanism of co-solvency for improving drug solubility.

References

Technical Support Center: Synthesis of 2,6-Dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and direct method for the synthesis of this compound involves a two-step process. The first step is the N-acylation of 2-amino-5-methylphenol with 2-chloropropionyl chloride. This is followed by an intramolecular Williamson ether synthesis, where a base is used to promote the cyclization to form the final benzoxazinone product.

Q2: What are the potential side products I should be aware of during the N-acylation step?

During the N-acylation of 2-amino-5-methylphenol, several side products can form. While N-acylation is generally favored over O-acylation for aminophenols due to the higher nucleophilicity of the amino group, O-acylation can still occur.[1][2] Additionally, under certain conditions, dimerization of the 2-amino-5-methylphenol starting material may be observed. The presence of any moisture can also lead to the hydrolysis of the highly reactive 2-chloropropionyl chloride to 2-chloropropionic acid.[3]

Q3: What side reactions can occur during the intramolecular cyclization step?

The intramolecular Williamson ether synthesis is the key ring-forming step. However, it can be prone to competing elimination reactions, especially if a sterically hindered base is used or if the reaction is performed at elevated temperatures.[4][5] This would lead to the formation of an unsaturated intermediate instead of the desired cyclic ether. Incomplete cyclization can also result in the presence of the N-acylated intermediate in the final product mixture.

Q4: My reaction yield is low. What are the common causes?

Low yields can stem from several factors. Incomplete acylation or cyclization are primary culprits. The presence of water can consume the acyl chloride reactant.[3] Furthermore, suboptimal reaction conditions such as incorrect temperature, improper choice of base, or insufficient reaction time can favor the formation of side products over the desired benzoxazinone. Purification losses during workup and chromatography can also contribute to lower overall yields.

Q5: I am observing an unknown impurity in my final product. How can I identify it?

Identifying unknown impurities typically involves a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) can be used to isolate the impurity. Once isolated, techniques such as Mass Spectrometry (MS) can provide the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR) can elucidate the structure of the impurity. Comparing the spectral data with that of potential side products can confirm its identity.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during the synthesis of this compound.

Issue 1: Presence of Multiple Spots on TLC After N-Acylation

Potential Cause Suggested Solution
O-Acylation Side Product The amino group is generally more nucleophilic than the phenolic hydroxyl group, but O-acylation can still occur.[1][2] To minimize this, ensure the reaction is run at a low temperature and consider using a less reactive acylating agent if possible.
Dimerization of Starting Material Phenols can undergo oxidative coupling to form dimers.[6] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent this.
Hydrolysis of Acyl Chloride 2-chloropropionyl chloride is sensitive to moisture and can hydrolyze to 2-chloropropionic acid.[3] Ensure all glassware is thoroughly dried and use anhydrous solvents.
Unreacted Starting Material The reaction may not have gone to completion. Monitor the reaction by TLC and consider extending the reaction time or adding a slight excess of the acylating agent.

Issue 2: Incomplete Intramolecular Cyclization

Potential Cause Suggested Solution
Insufficient Base Strength or Amount The base is crucial for deprotonating the phenolic hydroxyl group to initiate the intramolecular Williamson ether synthesis.[4][5] Ensure a strong enough base (e.g., sodium hydride, potassium carbonate) is used in at least a stoichiometric amount.
Low Reaction Temperature The cyclization may be kinetically slow at low temperatures. Consider gradually increasing the reaction temperature while monitoring for the formation of elimination byproducts by TLC.
Steric Hindrance While less of an issue for this specific molecule, highly substituted analogs might experience slower cyclization rates. Extended reaction times may be necessary.

Issue 3: Low Purity of the Final Product After Purification

Potential Cause Suggested Solution
Co-elution of Impurities The desired product and a side product may have similar polarities, making separation by column chromatography difficult. Try using a different solvent system or a different stationary phase for chromatography. Recrystallization from a suitable solvent system can also be an effective purification method.
Product Degradation The benzoxazinone ring might be susceptible to hydrolysis under strongly acidic or basic conditions during workup. Ensure that the workup procedure is performed under neutral or mildly acidic/basic conditions and at a low temperature.

Summary of Potential Side Products

Side Product Name Chemical Structure Potential Origin Typical Analytical Signature (Relative to Product)
O-acylated IntermediateN-(2-hydroxy-4-methylphenyl)-2-chloropropanamideN-Acylation StepSimilar molecular weight, different NMR chemical shifts for aromatic and amide protons.
2-Amino-5-methylphenol Dimer(Structure varies)N-Acylation StepHigher molecular weight, distinct aromatic proton signals in ¹H NMR.
2-Chloropropionic AcidCH₃CHClCOOHN-Acylation Step (Hydrolysis)Lower molecular weight, acidic proton signal in ¹H NMR.
Elimination ProductN-(2-hydroxy-4-methylphenyl)propenamideCyclization StepSame molecular weight as the cyclized product, presence of vinyl proton signals in ¹H NMR.

Experimental Protocols

General Protocol for N-Acylation of 2-Amino-5-methylphenol:

  • Dissolve 2-amino-5-methylphenol in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere.

  • Add a base (e.g., triethylamine, pyridine) to the solution and cool to 0 °C.

  • Slowly add a solution of 2-chloropropionyl chloride in the same anhydrous solvent to the reaction mixture.

  • Allow the reaction to stir at 0 °C and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Intramolecular Cyclization:

  • Dissolve the N-acylated intermediate in a suitable anhydrous polar aprotic solvent (e.g., dimethylformamide, acetonitrile).

  • Add a base (e.g., potassium carbonate, sodium hydride) to the solution.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

Visualizations

Reaction_Pathway A 2-Amino-5-methylphenol C N-(2-hydroxy-4-methylphenyl)- 2-chloropropanamide A->C N-Acylation (Base) SP1 O-Acylated Product A->SP1 O-Acylation B 2-Chloropropionyl Chloride B->C B->SP1 D 2,6-Dimethyl-3,4-dihydro-2H- 1,4-benzoxazin-3-one C->D Intramolecular Cyclization (Base) SP2 Elimination Product C->SP2 Elimination

Caption: Synthetic pathway for this compound and potential side products.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Acylation Analyze N-Acylation Step (TLC, NMR of crude) Start->Check_Acylation Check_Cyclization Analyze Cyclization Step (TLC, NMR of crude) Start->Check_Cyclization Identify_Impurity Isolate and Identify Impurity (HPLC, MS, NMR) Check_Acylation->Identify_Impurity Impurity detected Check_Cyclization->Identify_Impurity Impurity detected Optimize_Acylation Optimize Acylation: - Anhydrous conditions - Low temperature - Inert atmosphere Identify_Impurity->Optimize_Acylation Side product from acylation Optimize_Cyclization Optimize Cyclization: - Stronger/more base - Adjust temperature - Longer reaction time Identify_Impurity->Optimize_Cyclization Side product from cyclization Purification Optimize Purification: - Different solvent system - Recrystallization Identify_Impurity->Purification Co-eluting impurity End Pure Product, Improved Yield Optimize_Acylation->End Optimize_Cyclization->End Purification->End

Caption: Troubleshooting workflow for synthesis optimization.

References

Optimizing dosage for 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the in vitro dosage of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (referred to as Compound XYZ). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in effectively determining the optimal concentration of Compound XYZ for their in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for Compound XYZ in a cell-based assay?

A1: For a novel compound like XYZ, it is recommended to start with a broad concentration range to determine its cytotoxic and biological activity thresholds. A common starting point is a logarithmic or semi-logarithmic dilution series ranging from 1 nM to 100 µM. This wide range helps in identifying the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) of the compound.

Q2: How do I select the appropriate cell line for my experiment with Compound XYZ?

A2: The choice of cell line should be guided by the specific research question and the biological target of Compound XYZ. If the target is known, select a cell line that expresses the target at a functional level. If the target is unknown, a panel of cell lines from different tissue origins (e.g., cancer cell lines from different organs, normal cell lines) can be used for initial screening.

Q3: What is the optimal incubation time for Compound XYZ with my cells?

A3: The optimal incubation time can vary significantly depending on the cell type and the biological process being investigated. It is advisable to perform a time-course experiment, for example, incubating the cells with Compound XYZ for 24, 48, and 72 hours. This will help determine the time point at which the desired effect is most pronounced without causing excessive non-specific cytotoxicity.

Q4: I am observing high levels of cell death even at low concentrations of Compound XYZ. What could be the cause?

A4: High cytotoxicity at low concentrations could be due to several factors:

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level, typically below 0.5% (v/v).

  • Compound Instability: The compound may be unstable in the culture medium, leading to the formation of toxic byproducts.

  • Cell Line Sensitivity: The chosen cell line may be particularly sensitive to Compound XYZ. Consider using a less sensitive cell line for comparison.

Q5: My results with Compound XYZ are not reproducible. What are the common sources of variability?

A5: Lack of reproducibility can stem from several sources:

  • Cell Culture Conditions: Inconsistent cell passage number, confluency, or growth phase can affect the cellular response.

  • Compound Preparation: Inaccurate serial dilutions or improper storage of Compound XYZ stock solutions can lead to variations in the final concentration.

  • Assay Performance: Variations in incubation times, reagent concentrations, or instrumentation can introduce variability.

Troubleshooting Guides

This section provides solutions to common problems encountered during the in vitro dosage optimization of Compound XYZ.

Problem 1: No observable effect of Compound XYZ at any tested concentration.

Possible Cause Recommended Solution
Compound Inactivity: Verify the identity and purity of Compound XYZ. Consider testing a higher concentration range (e.g., up to 1 mM).
Poor Solubility: Check the solubility of Compound XYZ in your culture medium. If it precipitates, consider using a different solvent or a solubilizing agent.
Incorrect Assay: Ensure the chosen assay is appropriate for detecting the expected biological activity of Compound XYZ.
Resistant Cell Line: The selected cell line may not express the target of Compound XYZ or may have resistance mechanisms. Screen a panel of different cell lines.

Problem 2: High background signal or "noise" in the assay.

Possible Cause Recommended Solution
Compound Interference: Compound XYZ may be interfering with the assay reagents or detection method (e.g., autofluorescence). Run a cell-free control with the compound and assay reagents to check for interference.
Contamination: Microbial contamination of cell cultures can lead to spurious results. Regularly check for and treat any contamination.
Reagent Issues: Expired or improperly stored assay reagents can cause high background. Use fresh, quality-controlled reagents.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for IC50 Determination

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Compound XYZ using a colorimetric MTT assay.

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X stock solution of Compound XYZ at various concentrations by serial dilution in culture medium.

    • Remove the old medium from the wells and add 100 µL of the 2X Compound XYZ solutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Incubate the plate overnight at 37°C.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of Compound XYZ concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Western Blotting for Target Protein Modulation

This protocol describes how to assess the effect of Compound XYZ on the expression or phosphorylation of a target protein.

  • Cell Lysis:

    • Seed and treat cells with different concentrations of Compound XYZ as described in Protocol 1.

    • After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration and denature them by boiling in Laemmli buffer.

    • Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize the protein levels.

    • Quantify the band intensities using densitometry software to determine the effect of Compound XYZ on the target protein.

Visualizations

experimental_workflow start Start: Hypothesis cell_line Select Appropriate Cell Line start->cell_line dose_range Determine Broad Dose-Response Range (e.g., 1 nM - 100 µM) cell_line->dose_range time_course Perform Time-Course Experiment (24, 48, 72h) dose_range->time_course cytotoxicity Assess Cytotoxicity (e.g., MTT Assay) time_course->cytotoxicity ic50 Calculate IC50 Value cytotoxicity->ic50 downstream Perform Downstream Functional Assays (e.g., Western Blot, qPCR) ic50->downstream Use concentrations around IC50 analyze Analyze & Interpret Results downstream->analyze end End: Optimal Dosage Identified analyze->end

Caption: Experimental workflow for in vitro dosage optimization.

signaling_pathway compound Compound XYZ receptor Receptor Tyrosine Kinase (RTK) compound->receptor Inhibits pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation troubleshooting_tree start High Cytotoxicity Observed solvent_check Is Solvent Control (e.g., DMSO) Also Toxic? start->solvent_check solvent_issue Reduce Solvent Concentration solvent_check->solvent_issue Yes compound_issue Is Compound Precipitating? solvent_check->compound_issue No solubility_issue Improve Solubility (e.g., change solvent) compound_issue->solubility_issue Yes cell_sensitivity Test on a Different, Less Sensitive Cell Line compound_issue->cell_sensitivity No

Technical Support Center: Crystallization of 2,6-Dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one.

Troubleshooting Crystallization Issues

This section addresses common problems encountered during the crystallization of this compound in a question-and-answer format.

Question 1: My compound "oils out" instead of crystallizing. What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated at a temperature above the compound's melting point.[1] Here are several strategies to address this issue:

  • Increase the Solvent Volume: The concentration of the compound might be too high, causing it to come out of solution at a temperature above its melting point. Try redissolving the oil in more of the hot solvent to create a less saturated solution, then allow it to cool slowly.[1]

  • Lower the Crystallization Temperature: If possible, use a solvent with a lower boiling point. Alternatively, after dissolving the compound, allow the solution to cool more slowly to give it time to form crystals at a temperature below its melting point.

  • Change the Solvent or Use a Solvent System: A different solvent or a mixture of solvents might be necessary. Experiment with solvents where the compound has slightly lower solubility at elevated temperatures. A good starting point for benzoxazinone derivatives could be alcohols like ethanol or methanol, or ethers.[2] Using a two-solvent system (a "good" solvent in which the compound is soluble, and a "bad" solvent in which it is not) can also be effective. Dissolve the compound in a minimum of the hot "good" solvent and then slowly add the "bad" solvent until turbidity appears.

Question 2: The crystallization happens too quickly, resulting in a fine powder or small, impure crystals. How can I promote the growth of larger, purer crystals?

Answer: Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of recrystallization.[3] An ideal crystallization process involves the slow formation of crystals over a period of about 20 minutes.[3] To slow down crystal growth:

  • Increase the Amount of Solvent: Add a small amount of additional hot solvent to the dissolved compound. This will keep the compound in solution for a longer period during cooling, allowing for slower crystal formation.[3]

  • Insulate the Flask: Slow down the cooling rate by insulating the crystallization flask. You can do this by placing it on a non-conductive surface (like a cork ring or folded paper towels) and covering the top with a watch glass.[3] Avoid placing the hot flask directly into an ice bath. Allow it to cool to room temperature first.

  • Reduce the Rate of Anti-Solvent Addition: If using a two-solvent system, add the anti-solvent (the "bad" solvent) more slowly to the solution of your compound.

Question 3: No crystals are forming, even after the solution has cooled. What steps can I take to induce crystallization?

Answer: The absence of crystal formation upon cooling usually indicates that the solution is not sufficiently supersaturated. Here are some techniques to induce crystallization:

  • Scratching the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of pure this compound, add it to the cooled solution. This "seed" crystal will act as a template for other molecules to crystallize upon.

  • Reduce the Solvent Volume: It's possible that too much solvent was used. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.[3]

  • Cooling to a Lower Temperature: If crystals do not form at room temperature, try cooling the solution in an ice bath.

Question 4: My final yield of crystals is very low. What could be the cause and how can I improve it?

Answer: A low yield can be frustrating. Several factors could be at play:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor after cooling.[3] To check this, take a small sample of the mother liquor and evaporate the solvent. A large amount of residue indicates that a significant quantity of the compound is still in solution.[3] You can recover some of this by evaporating a portion of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals.

  • Premature Crystallization: If the compound crystallizes in the filter paper during hot filtration, this can lead to a loss of product. To prevent this, use a stemless funnel and keep the filtration apparatus hot.

  • Inappropriate Solvent Choice: The ideal solvent is one in which the compound is highly soluble when hot and has low solubility when cold. If the compound has significant solubility in the cold solvent, a large amount will be lost.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the crystallization of this compound?

Q2: How can I determine the best solvent for crystallization?

A2: A good recrystallization solvent should dissolve the compound when hot but not at room temperature.[4] You can perform small-scale solubility tests in test tubes with various solvents to identify a suitable one.

Q3: Is it necessary to use a hot filtration step?

A3: A hot filtration step is only necessary if there are insoluble impurities in your crude product. If the hot solution is clear, you can skip this step.

Q4: Can I use a rotary evaporator to remove the solvent and get crystals?

A4: While a rotary evaporator will yield a solid, it does so through rapid solvent removal, which does not result in the selective crystal lattice formation that is the basis of purification by recrystallization. This will likely lead to the crashing out of your compound along with impurities. Slow cooling is crucial for obtaining pure crystals.

Experimental Protocols

General Single-Solvent Recrystallization Protocol
  • Solvent Selection: In a test tube, add a small amount of crude this compound and a few drops of the chosen solvent (e.g., ethanol). If it dissolves at room temperature, the solvent is not suitable. If it does not dissolve, gently heat the test tube. If the compound dissolves upon heating, the solvent may be appropriate.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the compound just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Cooling: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry completely.

Data Presentation

Table 1: Potential Solvents for Crystallization of this compound

Solvent ClassSpecific Solvent ExamplesRationale/Observations from Related Compounds
AlcoholsEthanol, MethanolBenzoxazinone derivatives have been successfully recrystallized from hot ethanol.[2] Crude products have also been washed with methanol.
EthersDiethyl etherAn intermediate in a benzoxazinone synthesis was recrystallized from ether.
KetonesAcetoneA common solvent for recrystallization of organic compounds.
EstersEthyl acetateA common solvent for recrystallization of organic compounds.
HydrocarbonsHexane, HeptaneLikely to be a "bad" solvent, useful in a two-solvent system with a more polar "good" solvent.

Visualizations

experimental_workflow cluster_start Start cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying cluster_end End Product start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot filtration (if insoluble impurities) dissolve->hot_filtration insoluble impurities present cool Slow cooling to room temperature dissolve->cool no insoluble impurities hot_filtration->cool ice_bath Cool in ice bath cool->ice_bath vacuum_filtration Vacuum filtration ice_bath->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry crystals wash->dry end Pure Crystals dry->end

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_logic cluster_problems Observed Problems cluster_solutions Potential Solutions start Crystallization Issue oiling_out Oiling Out start->oiling_out no_crystals No Crystals Form start->no_crystals poor_yield Poor Yield start->poor_yield small_crystals Small/Impure Crystals start->small_crystals sol_oiling Increase solvent Change solvent Slower cooling oiling_out->sol_oiling sol_no_crystals Scratch flask Add seed crystal Reduce solvent volume no_crystals->sol_no_crystals sol_poor_yield Use less solvent Optimize solvent Ensure slow cooling poor_yield->sol_poor_yield sol_small_crystals Slower cooling Increase solvent volume small_crystals->sol_small_crystals

Caption: Logical relationship diagram for troubleshooting common crystallization problems.

References

Technical Support Center: Artifacts in 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one and related compounds. The guidance focuses on identifying and mitigating common artifacts in bioassays.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of the 1,4-benzoxazin-3-one scaffold?

The 1,4-benzoxazin-3-one core is a versatile scaffold found in compounds with a wide range of biological activities.[1] Derivatives have been investigated for their potential as:

  • Antifungal agents[2][3]

  • Anticancer therapeutics[4][5]

  • Anti-inflammatory agents[6]

  • Tyrosine kinase inhibitors[7]

  • Antimicrobial and antioxidant agents[8]

Given this broad activity profile, these compounds are frequently evaluated in cell viability, enzyme inhibition, and various fluorescence-based assays.

Q2: My compound, this compound, is showing activity in a fluorescence-based assay. How can I be sure it's not an artifact?

Small molecules can interfere with fluorescence-based assays in several ways.[9] It is crucial to perform control experiments to rule out common artifacts such as:

  • Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths of your assay, leading to a false-positive signal.

  • Fluorescence Quenching: The compound might absorb the excitation or emitted light from the fluorophore, resulting in a false-negative result.

  • Light Scattering: Precipitated compound can scatter light, which may be detected as an increase in signal in some plate readers.

To investigate these possibilities, run a control experiment where the compound is added to the assay medium in the absence of cells or the target enzyme. An increase in fluorescence in this control would suggest autofluorescence.

Q3: I'm observing inconsistent results in my cell viability assays (e.g., MTT, XTT). Could the compound be interfering with the assay chemistry?

Yes, interference with the chemistry of cell viability assays is a known phenomenon. For tetrazolium-based assays like MTT, compounds with reducing properties can directly convert the tetrazolium salt to formazan, independent of cellular activity, leading to an overestimation of cell viability. Conversely, the compound could inhibit the cellular reductases responsible for this conversion without being cytotoxic, leading to an underestimation of viability. It is advisable to use an orthogonal assay that relies on a different detection method (e.g., a luminescence-based assay measuring ATP levels or a fluorescence-based live/dead stain) to confirm the results.[10]

Q4: My compound shows potent inhibition in an enzyme assay. What are the potential non-specific mechanisms of inhibition?

Apparent enzyme inhibition can be caused by several artifacts.[11] One common mechanism is the formation of colloidal aggregates by the small molecule in the assay buffer.[12] These aggregates can sequester the enzyme, leading to non-specific inhibition.[12] Another possibility is that the compound is chemically reactive and covalently modifies the enzyme or other assay components.[13] To test for aggregation-based inhibition, you can include a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer, which will often disrupt the aggregates and abolish the inhibitory activity.

Troubleshooting Guides

Issue 1: High Background Fluorescence in a Cell-Based Assay

Symptoms:

  • Wells containing the test compound show a high fluorescence signal, even in the absence of the intended biological target or reporter.

  • High variability between replicate wells.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Compound Autofluorescence 1. Spectral Scan: Perform a fluorescence scan of the compound alone in the assay buffer to determine its excitation and emission spectra. 2. Counter-screen: Run the assay with cells that do not express the fluorescent reporter to see if the compound still generates a signal. 3. Use Red-Shifted Dyes: Switch to fluorophores that excite and emit at longer wavelengths (e.g., >650 nm), as autofluorescence from organic molecules is often more pronounced in the blue-green spectrum.[9]
Compound Precipitation 1. Solubility Check: Visually inspect the wells for any precipitate after adding the compound. 2. Dynamic Light Scattering (DLS): Use DLS to detect the formation of aggregates or precipitates at the tested concentrations. 3. Lower Compound Concentration: Test a lower concentration range of the compound.
Contaminated Reagents 1. Prepare Fresh Buffers: Use freshly prepared, high-purity buffers and filter them. 2. Check Media Components: Phenol red and serum in cell culture media can be sources of background fluorescence.[14] Consider using phenol red-free media or washing cells with PBS before the final reading.[9][14]
Issue 2: Unexpected Results in an Enzyme Inhibition Assay

Symptoms:

  • The compound shows time-dependent inhibition.

  • The IC50 value changes significantly with enzyme concentration.

  • The inhibition is not reversible upon dilution.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Colloidal Aggregation 1. Detergent Test: Add a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. If the compound is an aggregator, its apparent inhibitory activity should be significantly reduced. 2. DLS Analysis: Use Dynamic Light Scattering to confirm the formation of aggregates at the active concentrations.
Chemical Reactivity 1. Pre-incubation Test: Vary the pre-incubation time of the compound with the enzyme before initiating the reaction. Reactive compounds often show increased inhibition with longer pre-incubation times.[13] 2. Thiol Reactivity Test: Use a thiol-containing probe (e.g., Ellman's reagent) to assess if the compound is reactive towards cysteine residues, which are often present in enzyme active sites.[13]
Tight Binding Inhibition 1. Vary Enzyme Concentration: If the IC50 value increases linearly with the enzyme concentration, it may indicate tight-binding inhibition.[15] 2. Mechanism of Action Studies: Perform detailed kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[15]

Experimental Protocols and Visualizations

Protocol: Autofluorescence Counter-Screen
  • Plate Preparation: In a 96-well, black, clear-bottom plate, add the same volume of assay buffer or cell culture medium to all wells.

  • Compound Addition: Prepare a serial dilution of this compound and add it to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate under the same conditions as your main assay (temperature, time).

  • Fluorescence Reading: Read the plate using the same fluorescence microplate reader and filter set as your primary assay.

  • Data Analysis: Subtract the average fluorescence of the vehicle control wells from the compound-containing wells. A dose-dependent increase in fluorescence indicates that the compound is autofluorescent.

autofluorescence_workflow start Start: Prepare Plate with Assay Buffer add_compound Add Serial Dilution of Compound start->add_compound incubate Incubate Under Assay Conditions add_compound->incubate read_plate Read Fluorescence incubate->read_plate analyze Analyze Data: Subtract Vehicle Control read_plate->analyze end_autofluorescent Result: Autofluorescent analyze->end_autofluorescent Signal increases with concentration end_not_autofluorescent Result: Not Autofluorescent analyze->end_not_autofluorescent No significant signal increase

Workflow for an autofluorescence counter-screen.
Protocol: Detergent Test for Aggregation-Based Inhibition

  • Assay Setup: Prepare two sets of your enzyme inhibition assay.

  • Buffer Preparation: For the first set, use your standard assay buffer. For the second set, prepare the same buffer but supplement it with 0.01% (v/v) Triton X-100.

  • Compound Titration: Perform a dose-response experiment with this compound in both buffer systems.

  • Data Analysis: Calculate the IC50 value for the compound in both the presence and absence of the detergent. A significant rightward shift (increase) in the IC50 value in the presence of Triton X-100 is indicative of aggregation-based inhibition.

detergent_test_logic start Perform Enzyme Inhibition Assay with Compound compare Compare IC50 Values start->compare detergent Repeat Assay with 0.01% Triton X-100 detergent->compare aggregator Conclusion: Likely Aggregator compare->aggregator IC50 increases significantly not_aggregator Conclusion: Not an Aggregator compare->not_aggregator IC50 is similar signaling_pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS p Compound This compound Compound->RTK RAF RAF RAS->RAF p MEK MEK RAF->MEK p ERK ERK MEK->ERK p Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription p Proliferation Cell Proliferation Transcription->Proliferation

References

Technical Support Center: Enhancing the Biological Activity of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the biological activity of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one and related benzoxazinone derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound compound shows low potency in my initial in vitro assays. What are the first troubleshooting steps?

A1: Low potency can stem from several factors. First, verify the compound's purity and identity via methods like NMR and mass spectrometry to rule out impurities or degradation. Second, assess the compound's solubility in your assay medium. Poor solubility is a common issue for heterocyclic compounds and can lead to an underestimation of activity. Consider using a co-solvent like DMSO, but be mindful of its final concentration, as it can have independent biological effects. Finally, review the assay design itself to ensure the target is expressed and functional in your system and that the compound has sufficient time to interact with its target.

Q2: I am having difficulty dissolving the compound for my cell-based assays. What strategies can I use to improve solubility and bioavailability?

A2: Enhancing the solubility of poorly soluble compounds is a critical step. Several formulation strategies can be employed:

  • Co-solvents: Water-miscible organic solvents like PEG 300, propylene glycol, or ethanol can be used in combination to increase solubility.[1]

  • pH Modification: For acidic or basic compounds, adjusting the pH of the medium can significantly improve solubility.[1][2]

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of hydrophobic drugs.[2][3]

  • Particle Size Reduction: Decreasing the particle size through micronization or nanosizing increases the surface area, which can improve the dissolution rate.[2][3][4]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption by keeping the drug in a dissolved state in the gastrointestinal tract.[2]

Q3: How can I confirm the structure of my synthesized this compound?

A3: Standard structural elucidation techniques are recommended. High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition. For ¹H NMR spectroscopy of a 1,4-benzoxazine ring, you would typically expect to see characteristic peaks for the methylene groups of the oxazine ring, such as Ar-CH₂-N and O-CH₂-N, in addition to signals from the aromatic protons and the methyl groups.[5][6] Comparing your spectral data with published data for similar 1,4-benzoxazin-3-one scaffolds can aid in interpretation.[7]

Troubleshooting Guides

Guide 1: Synthesis and Purification Issues
Problem Potential Cause Suggested Solution
Low reaction yield during synthesis. Incomplete reaction; side product formation; suboptimal reaction conditions (temperature, catalyst, solvent).Confirm the purity of starting materials. Optimize reaction time and temperature. Screen different catalysts or bases. An efficient synthesis method for 2H-benzo[b][2][4]oxazin-3(4H)-one compounds involves a one-pot reaction between 2-aminophenols and 2-bromoalkanoates in a deep eutectic solvent, which avoids the need for an additional catalyst or base.
Difficulty in purifying the final compound. Presence of closely related impurities or starting materials.Employ column chromatography with a gradient elution to improve separation. Recrystallization from a suitable solvent system can also be effective. Ensure complete removal of reagents like pyridine, which is often used in acylation reactions.[8][9]
Compound appears unstable or degrades upon storage. Sensitivity to light, moisture, or temperature.Store the compound in a desiccator, protected from light, and at a low temperature. Re-analyze the purity of stored batches before use.
Guide 2: In Vitro Assay Interference
Problem Potential Cause Suggested Solution
Inconsistent results between assay runs. Compound precipitation in assay media; variability in cell culture conditions.Visually inspect for precipitation under a microscope. Determine the kinetic solubility of the compound in your specific assay buffer. Standardize cell passage number, seeding density, and treatment duration.[]
High background signal or false positives. The compound may interfere with the assay technology (e.g., autofluorescence, luciferase inhibition).Run control experiments with your compound in the absence of cells or the target enzyme to check for direct interference with the readout. Utilize cell-free counter-screens to identify nuisance compounds.[11]
Observed cytotoxicity is not related to the intended target. General cellular toxicity due to factors like membrane disruption or reactivity.Assess cytotoxicity in a panel of different cell lines, including non-cancerous cells, to determine selectivity.[12] Consider performing assays to rule out non-specific mechanisms like aggregation.

Experimental Protocols

Protocol 1: General Procedure for Evaluating Anticancer Activity (MTT Assay)

This protocol is adapted from methodologies used for evaluating the cytotoxicity of novel heterocyclic compounds.

  • Cell Seeding: Plate human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[13][14]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the cell culture medium to achieve the desired final concentrations. The final DMSO concentration should typically be less than 0.5%.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: General Procedure for Evaluating Anti-inflammatory Activity (In Vitro)

This protocol outlines a general method for assessing the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in 24-well plates at a density of 1x10⁵ cells/well and allow them to adhere.[15]

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control). Include a vehicle control (LPS + DMSO) and a positive control (LPS + an established anti-inflammatory drug like dexamethasone).[15][16]

  • Incubation: Incubate the plates for 18-24 hours.

  • Supernatant Collection: Collect the cell culture supernatants from each well.

  • Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[16][17]

  • Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration compared to the vehicle control and determine the IC₅₀ values.

Data Presentation

Table 1: Hypothetical Anticancer Activity of this compound Analogs

CompoundModificationA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)Vero (non-cancer) IC₅₀ (µM)Selectivity Index (Vero/A549)
Parent 2,6-dimethyl15.222.5> 100> 6.6
Analog A 2,6-diethyl12.819.1> 100> 7.8
Analog B 6-chloro-2-methyl8.511.385.010.0
Analog C 6-methoxy-2-methyl25.135.8> 100> 4.0
Doxorubicin (Positive Control)0.50.81.22.4

Table 2: Hypothetical Anti-inflammatory Activity of this compound Analogs

CompoundModificationTNF-α Inhibition IC₅₀ (µM)IL-6 Inhibition IC₅₀ (µM)
Parent 2,6-dimethyl18.925.4
Analog D 2-methyl22.130.2
Analog E 6-fluoro-2-methyl14.519.8
Dexamethasone (Positive Control)0.050.08

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis & Next Steps Synthesis Synthesis of 2,6-dimethyl-3,4-dihydro-2H- 1,4-benzoxazin-3-one Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Confirmation (NMR, HRMS) Purification->Characterization Solubility Solubility & Formulation Optimization Characterization->Solubility Pure Compound Primary_Assay Primary Biological Assays (e.g., Anticancer, Anti-inflammatory) Solubility->Primary_Assay Dose_Response Dose-Response & IC50 Determination Primary_Assay->Dose_Response SAR Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR Potency Data Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General workflow for synthesizing and evaluating novel benzoxazinone derivatives.

troubleshooting_logic Start Low Biological Activity Observed Check_Purity Is the compound pure and correctly identified? Start->Check_Purity Check_Solubility Is the compound soluble in the assay medium? Check_Purity->Check_Solubility Yes End_Failure Re-evaluate Scaffold Check_Purity->End_Failure No (Re-synthesize) Check_Assay Is the assay design appropriate? Check_Solubility->Check_Assay Yes Optimize_Formulation Optimize Formulation (Co-solvents, pH, etc.) Check_Solubility->Optimize_Formulation No Redesign_Assay Redesign Assay or Check for Interference Check_Assay->Redesign_Assay No Synthesize_Analogs Synthesize Analogs (SAR-guided) Check_Assay->Synthesize_Analogs Yes Optimize_Formulation->Check_Solubility Redesign_Assay->Check_Assay End_Success Activity Enhanced Synthesize_Analogs->End_Success

Caption: Troubleshooting logic for addressing low biological activity in a novel compound.

References

Technical Support Center: Purification of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one.

Troubleshooting Purification Challenges

Issue 1: Low Purity After Initial Synthesis

Observation Potential Cause Recommended Solution
Multiple spots on Thin Layer Chromatography (TLC) analysis of the crude product.Incomplete reaction or presence of side-products.1. Optimize Reaction Conditions: Ensure the reaction has gone to completion by monitoring with TLC. If starting material is still present, consider extending the reaction time or slightly increasing the temperature. 2. Purification: Proceed with column chromatography or recrystallization as detailed in the protocols below.
Oily or discolored product.Presence of unreacted starting materials, by-products, or residual solvent.1. Aqueous Work-up: Ensure a thorough aqueous work-up to remove any water-soluble impurities. 2. Drying: Adequately dry the organic extracts before concentrating. 3. Purification: Employ column chromatography for the removal of colored impurities and closely related by-products.

Issue 2: Difficulty in Removing a Persistent Impurity

Observation Potential Cause Recommended Solution
A persistent impurity spot close to the product spot on TLC, even after column chromatography.The impurity has a similar polarity to the product.1. Optimize Chromatography:     a. Use a less polar solvent system to improve separation on the silica gel column.     b. Consider using a different stationary phase, such as alumina. 2. Recrystallization: Attempt recrystallization from a solvent system in which the impurity has a higher solubility than the product. A solvent screening is recommended.
The impurity co-crystallizes with the product.The impurity has a similar crystal lattice packing to the product.1. Change Recrystallization Solvent: Use a different solvent or a mixture of solvents for recrystallization. 2. Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) is a powerful separation technique.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: While specific impurities can vary based on the synthetic route, common contaminants may include:

  • Unreacted Starting Materials: Such as 2-amino-5-methylphenol and the acylating agent (e.g., chloroacetyl chloride or ethyl bromoacetate).

  • By-products of N-acylation vs. O-acylation: Depending on the reaction conditions, acylation can occur on the nitrogen or the oxygen of the aminophenol, leading to isomeric impurities.

  • Di-acylated Products: Both the amine and hydroxyl groups of the aminophenol may react with the acylating agent.

  • Hydrolysis Products: If the reaction is worked up under harsh acidic or basic conditions, the lactam ring of the product could potentially hydrolyze.

Q2: What is a good starting point for a solvent system for column chromatography?

A2: A common starting point for the silica gel column chromatography of benzoxazinone derivatives is a mixture of a non-polar solvent and a moderately polar solvent. Good options to begin with are:

  • Hexane and Ethyl Acetate (e.g., starting with a 9:1 or 4:1 ratio and gradually increasing the polarity).

  • Dichloromethane and Methanol (e.g., starting with a 99:1 or 98:2 ratio).

The optimal solvent system should be determined by preliminary TLC analysis.

Q3: How can I choose a suitable solvent for recrystallization?

A3: An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. A solvent screening should be performed on a small scale. Based on the polarity of related compounds, good candidate solvents to test include:

  • Ethanol

  • Methanol

  • Acetone

  • Ethyl Acetate

  • Toluene

  • Mixtures of the above with a less polar solvent like hexane.

Q4: My purified product is still not meeting the required purity specifications. What are my options?

A4: If standard purification techniques like column chromatography and recrystallization are insufficient, consider the following:

  • Preparative Thin Layer Chromatography (Prep-TLC): For small quantities, this can be an effective method for separating closely related compounds.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a highly efficient technique for achieving high levels of purity, especially for challenging separations. A reverse-phase C18 column is often a good starting point for this class of compounds.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent (e.g., dichloromethane) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin elution with the starting solvent system, gradually increasing the polarity by adding more of the polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Determine the optimal recrystallization solvent or solvent pair through small-scale trials.

  • Dissolution: In a flask, add the crude product and the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)

  • Column: A reverse-phase C18 column is a suitable starting point.

  • Mobile Phase: A gradient of water and acetonitrile (both may contain a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape) is commonly used. The gradient will depend on the specific impurities present.

  • Detection: UV detection at a wavelength where the compound has strong absorbance.

  • Procedure:

    • Dissolve the partially purified product in the mobile phase.

    • Inject the solution onto the preparative HPLC system.

    • Collect the fraction corresponding to the main product peak.

    • Remove the solvent under reduced pressure to obtain the highly purified product.

Visualization of Purification Workflow

PurificationWorkflow Crude Crude Product TLC TLC Analysis Crude->TLC ColumnChromatography Column Chromatography TLC->ColumnChromatography Multiple Spots Recrystallization Recrystallization TLC->Recrystallization Largely Pure Impure Purity Not Met ColumnChromatography->Impure Check Purity PureProduct Pure Product Recrystallization->PureProduct Recrystallization->Impure Check Purity PrepHPLC Preparative HPLC PrepHPLC->PureProduct Impure->Recrystallization Minor Impurities Impure->PrepHPLC Difficult Separation

Caption: A logical workflow for the purification of this compound.

Technical Support Center: Synthesis of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable synthetic routes to prepare this compound?

A1: While a specific scalable synthesis for this compound is not extensively documented in publicly available literature, scalable syntheses for analogous 3,4-dihydro-2H-1,4-benzoxazin-3-ones can be adapted. A common and effective approach involves a two-step sequence:

  • N-alkylation of a substituted o-aminophenol: This involves the reaction of 2-amino-5-methylphenol with an appropriate alkylating agent.

  • Cyclization: The resulting intermediate undergoes ring closure to form the benzoxazinone ring.

Alternative methods, such as those starting from commercially available benzoxazoles, have also been developed for related derivatives and may be adaptable for large-scale production.[1]

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to monitor and control for a successful and scalable synthesis include:

  • Reaction Temperature: Temperature control is crucial for managing reaction kinetics and minimizing side-product formation.

  • Purity of Starting Materials: The purity of the initial reagents, such as the substituted aminophenol, directly impacts the yield and purity of the final product.

  • Solvent Selection: The choice of solvent can influence reaction rates and solubility of intermediates and products.

  • pH Control: In certain steps, maintaining the correct pH is essential to prevent unwanted side reactions, such as ring opening.[2]

Q3: What are the typical yields for this type of synthesis?

A3: Yields can vary significantly based on the specific reaction conditions and the scale of the synthesis. For similar benzoxazinone derivatives, yields can range from moderate to high (51-90%) under optimized conditions.[3] However, for a specific target like this compound, optimization at the desired scale is necessary to establish a reliable yield expectation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product - Incomplete reaction in either the N-alkylation or cyclization step.- Degradation of intermediates or product.- Suboptimal reaction temperature or time.- Monitor reaction progress using TLC or HPLC to ensure completion.- Consider adjusting the reaction temperature or extending the reaction time.- Ensure anhydrous conditions if reagents are moisture-sensitive.
Formation of Impurities - Presence of impurities in starting materials.- Side reactions occurring due to incorrect stoichiometry or temperature.- Ring-opening of the benzoxazinone ring.[2]- Purify starting materials before use.- Carefully control the addition rate of reagents and maintain the optimal temperature.- Adjust the pH to favor the cyclized product.
Difficulty in Product Isolation/Purification - Product is an oil or has poor crystallinity.- Co-elution of impurities during chromatography.- Attempt to form a crystalline salt of the product.- Optimize the mobile phase for column chromatography to improve separation.- Consider alternative purification techniques like recrystallization or distillation.
Ring Opening of the Benzoxazinone - This is a common problem, especially with substituted anthranilic acid derivatives under certain conditions.[2]- Employing a fusion strategy or carefully controlling the pH during the reaction and workup can help mitigate this issue.[2]

Experimental Protocols

A plausible experimental workflow for the scalable synthesis is outlined below. This protocol is a composite based on general methods for synthesizing similar benzoxazinone structures and should be optimized for the specific target molecule.

Diagram: Experimental Workflow

experimental_workflow start Start: 2-Amino-5-methylphenol step1 Step 1: N-Alkylation Reagents: Chloroacetyl chloride, Base (e.g., NaHCO3) Solvent: Acetone/Water start->step1 intermediate Intermediate: 2-Chloro-N-(2-hydroxy-4-methylphenyl)acetamide step1->intermediate step2 Step 2: Intramolecular Cyclization Reagent: Base (e.g., K2CO3) Solvent: Acetone intermediate->step2 product Product: 6-Methyl-2H-1,4-benzoxazin-3(4H)-one step2->product step3 Step 3: N-Methylation Reagent: Methyl iodide, Base (e.g., NaH) Solvent: Anhydrous THF product->step3 final_product Final Product: This compound step3->final_product purification Purification (e.g., Column Chromatography, Recrystallization) final_product->purification

Caption: A potential synthetic workflow for this compound.

Step 1: Synthesis of 2-Chloro-N-(2-hydroxy-4-methylphenyl)acetamide (Intermediate)

  • Dissolve 2-amino-5-methylphenol in a suitable solvent system, such as a mixture of acetone and water.

  • Cool the solution in an ice bath.

  • Slowly add a solution of chloroacetyl chloride while maintaining the temperature.

  • Concurrently, add a base, such as sodium bicarbonate solution, to neutralize the HCl generated during the reaction.

  • After the addition is complete, allow the reaction to stir and warm to room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

Step 2: Synthesis of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one

  • Dissolve the crude intermediate from Step 1 in acetone.

  • Add a base, such as potassium carbonate.

  • Reflux the mixture and monitor the reaction by TLC.

  • Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Step 3: Synthesis of this compound (Final Product)

  • To a solution of 6-methyl-2H-1,4-benzoxazin-3(4H)-one in an anhydrous aprotic solvent like tetrahydrofuran (THF), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at 0 °C for a short period.

  • Add methyl iodide and let the reaction proceed at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction carefully with a saturated solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the final product using column chromatography.

Logical Relationships in Troubleshooting

The following diagram illustrates the logical connections between observed problems and their potential root causes, aiding in systematic troubleshooting.

troubleshooting_logic problem Observed Problem (e.g., Low Yield) cause1 Incomplete Reaction problem->cause1 cause2 Side Reactions problem->cause2 cause3 Degradation problem->cause3 cause4 Impure Reagents problem->cause4 subcause1a Suboptimal Temp/Time cause1->subcause1a subcause2a Incorrect Stoichiometry cause2->subcause2a subcause2b Ring Opening cause2->subcause2b subcause3a Harsh Conditions cause3->subcause3a

Caption: Troubleshooting logic for synthesis issues.

References

Validation & Comparative

2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one vs other benzoxazinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Benzoxazinones

Benzoxazinones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse range of biological activities.[1] The benzoxazinone scaffold serves as a versatile framework for the development of novel therapeutic agents.[2] Derivatives of this core structure have been reported to exhibit anti-inflammatory, analgesic, antimicrobial, anticancer, and enzyme inhibitory properties.[1][3][4][5] This guide aims to provide a comparative overview of the performance of various benzoxazinone derivatives, supported by experimental data from published studies.

Comparative Analysis of Biological Activities

The therapeutic potential of benzoxazinone derivatives is largely influenced by the nature and position of substituents on the benzoxazinone core. The following sections present a comparative summary of their performance in key therapeutic areas.

Anticancer Activity

Several studies have highlighted the potent antiproliferative effects of benzoxazinone derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis through key signaling pathways.[3]

Table 1: Comparative Anticancer Activity of Benzoxazinone Derivatives

Compound/DerivativeCancer Cell Line(s)IC50 (µM)Key Findings & SelectivityReference
Derivative 7 HepG2, MCF-7, HCT-29< 10High selectivity against cancer cells (Selectivity Index: ~5-12)[3][6]
Derivative 15 HepG2, MCF-7, HCT-29< 10Induced apoptosis via p53 and caspase-3 pathways[3][6]
7-nitro-2-aryl-benzoxazinones (3a, 3h) HeLa-Pro-apoptotic with high affinity and low inhibition constant (Ki)[7]
Azlactone–Benzoxazinone Hybrids MCF-70.30 - 2.3Potent cytotoxicity against breast cancer cell lines[8]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data indicates that specific substitutions on the benzoxazinone ring can lead to potent and selective anticancer agents. For instance, certain derivatives have been shown to induce apoptosis by upregulating tumor suppressor genes like p53 and executioner caspases such as caspase-3.[3]

Below is a simplified representation of the p53 and caspase-mediated apoptotic pathway, which is a common mechanism for many anticancer agents.

apoptosis_pathway cluster_stimulus Cellular Stress / Drug Action cluster_pathway Apoptotic Signaling Cascade Benzoxazinone Derivative Benzoxazinone Derivative p53 p53 Activation Benzoxazinone Derivative->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrial Membrane Permeabilization Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: p53 and Caspase-Mediated Apoptotic Pathway.

Anti-inflammatory and Analgesic Activity

Benzoxazinone derivatives have been synthesized and evaluated for their potential to alleviate inflammation and pain. These studies often involve in vivo models to assess the compounds' efficacy.

Table 2: Comparative Anti-inflammatory and Analgesic Activity of Benzoxazinone Derivatives

Compound/DerivativeIn Vivo ModelEfficacyReference
2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d][5][9]oxazin-4-one (3d) Rat Paw Edema62.61% inhibition[2][10]
2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d][5][9]oxazin-4-one (3d) Acetic Acid-Induced Writhing (mice)62.36% protection[2][10]
N-(1-(6,8-Dibromo-4-oxo-4H- benzo[d][5][9]-oxazine-2-yl)-2-phenylvinyl) benzamide Rat Paw Edema87.12% inhibition[11]
1,2,3-triazole modified 2H-1,4-benzoxazin-3(4H)-one (e2, e16, e20) LPS-induced BV-2 microglial cellsSignificant reduction of NO, IL-1β, IL-6, and TNF-α[12]

The anti-inflammatory mechanism of some derivatives involves the activation of the Nrf2-HO-1 signaling pathway, which helps in reducing oxidative stress and the production of pro-inflammatory mediators.[12]

Antimicrobial Activity

The benzoxazinone scaffold has also been explored for the development of new antimicrobial agents to combat bacterial and fungal infections.

Table 3: Comparative Antimicrobial Activity of Benzoxazinone Derivatives

Compound/DerivativeMicroorganism(s)MIC (µg/mL)Reference
1,4-benzoxazin-2-one derivatives (1a-n) M. tuberculosis H37Ra & H37Rv2[13]
1,4-benzoxazin-2-one derivatives (1a-n) Isoniazid-resistant M. tuberculosis2-8[13]
6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-ones Micrococcus luteus31.25[14]
2H-benzo[b][5][15] oxazin-3(4H)-one derivative (4e) E. coli, S. aureus, B. subtilisHigh activity (zone of inhibition)[16]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section outlines the methodologies for key experiments cited in the literature.

In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the benzoxazinone derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

The following diagram illustrates a general workflow for screening the anticancer activity of novel compounds.

experimental_workflow cluster_workflow Anticancer Screening Workflow start Synthesized Benzoxazinone Derivatives treatment Treat Cells with Various Concentrations start->treatment cell_culture Prepare Cancer Cell Lines cell_culture->treatment incubation Incubate for 48-72 hours treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT Assay) incubation->viability_assay data_analysis Measure Absorbance & Analyze Data viability_assay->data_analysis ic50 Determine IC50 Values data_analysis->ic50 sar_analysis Structure-Activity Relationship (SAR) Analysis ic50->sar_analysis lead_optimization Lead Compound Identification & Optimization sar_analysis->lead_optimization

Caption: General Workflow for Anticancer Screening.

In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema

This is a widely used model to evaluate the acute anti-inflammatory activity of compounds.[10][11]

  • Animal Grouping: Animals (typically rats or mice) are divided into control, standard, and test groups.

  • Compound Administration: The test compounds and a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally.

  • Induction of Inflammation: After a specific time, a phlogistic agent (e.g., 1% carrageenan solution) is injected into the sub-plantar region of the hind paw to induce edema.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Conclusion

The benzoxazinone scaffold represents a promising platform for the development of new drugs with a wide spectrum of biological activities. Structure-activity relationship studies have shown that the potency and selectivity of these derivatives can be finely tuned by modifying the substitution patterns on the heterocyclic and aromatic rings.[5][15][18] While there is a lack of specific data for 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, the comparative data on other benzoxazinones presented in this guide underscores the therapeutic potential of this class of compounds. Further research into novel derivatives and their mechanisms of action is warranted to fully exploit their potential in addressing various diseases.

References

Comparing the efficacy of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the efficacy of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is challenging due to the limited publicly available data on this specific compound. However, the broader class of 1,4-benzoxazin-3-one derivatives has been extensively studied, revealing a wide range of biological activities and therapeutic potential. This guide provides a comparative overview of the efficacy of various substituted 1,4-benzoxazin-3-one derivatives based on available experimental data, offering insights into their potential applications in drug discovery and development.

The 1,4-benzoxazin-3-one core is a versatile scaffold that has been derivatized to target a variety of biological processes. These derivatives have demonstrated significant activity in several areas, including oncology, inflammation, and infectious diseases.[1][2][3][4]

Anticancer Activity

Numerous 1,4-benzoxazin-3-one derivatives have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines.[5] The mechanism of action for many of these compounds involves the induction of DNA damage and apoptosis.[6] Some derivatives also act as inhibitors of key enzymes in cancer progression, such as human topoisomerase I.[7]

A recent study detailed the synthesis of a series of 3,4-dihydro-2H-1,4-benzoxazine derivatives and their evaluation against MCF-7 breast cancer and HCT-116 colon cancer cell lines.[5] Notably, compounds with specific substitutions showed significantly improved antiproliferative activity compared to the unsubstituted parent compound, with IC50 values in the low micromolar range.[5]

Comparative Efficacy of Anticancer Benzoxazinone Derivatives
CompoundTarget Cell LineIC50 (µM)Mechanism of Action
Compound 2b MCF-7 (Breast Cancer)2.27Disruption of cell membrane permeability, potential HER2/JNK1 kinase inhibition
Compound 4b MCF-7 (Breast Cancer)3.26Disruption of cell membrane permeability, potential HER2/JNK1 kinase inhibition
Compound 2b HCT-116 (Colon Cancer)4.44Disruption of cell membrane permeability, potential HER2/JNK1 kinase inhibition
Compound 4b HCT-116 (Colon Cancer)7.63Disruption of cell membrane permeability, potential HER2/JNK1 kinase inhibition
Compound c5 Huh-7 (Liver Cancer)28.48DNA intercalation, induction of apoptosis and autophagy
Compound c18 Huh-7 (Liver Cancer)19.05DNA intercalation, induction of apoptosis and autophagy

Data synthesized from multiple sources.[5][6]

Experimental Protocols

Antiproliferative Activity Assessment (MTT Assay)

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized benzoxazinone derivatives and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.

Visualizations

anticancer_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cancer cells (e.g., MCF-7, HCT-116) in 96-well plates incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add benzoxazinone derivatives (various concentrations) incubate_24h->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Measure absorbance at 490 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for assessing the antiproliferative activity of benzoxazinone derivatives using the MTT assay.

Anti-inflammatory Activity

Derivatives of 1,4-benzoxazin-3-one have also been investigated for their anti-inflammatory properties.[8] Certain compounds have shown the ability to reduce the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-induced microglial cells.[9]

Comparative Efficacy of Anti-inflammatory Benzoxazinone Derivatives
CompoundAssayResult
Compound 3d Rat Paw Edema Inhibition62.61%
Compound 3d Acetic Acid-Induced Writhing (Analgesic)62.36% protection
Compound e2 LPS-induced NO production in BV-2 cellsSignificant reduction
Compound e16 LPS-induced NO production in BV-2 cellsSignificant reduction
Compound e20 LPS-induced NO production in BV-2 cellsSignificant reduction

Data synthesized from multiple sources.[8][9]

Experimental Protocols

Nitric Oxide (NO) Production Assay in LPS-stimulated BV-2 Cells

  • Cell Culture: BV-2 microglial cells are cultured in appropriate media.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Griess Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Analysis: The absorbance is measured at 540 nm, and the amount of nitrite is determined from a standard curve. The inhibitory effect of the compounds on NO production is then calculated.

Visualizations

inflammation_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB activates iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->ProInflammatory_Cytokines NO_Production NO Production iNOS->NO_Production Inflammation Inflammation ProInflammatory_Cytokines->Inflammation NO_Production->Inflammation Benzoxazinone Benzoxazinone Derivatives Benzoxazinone->NFkB inhibits

Caption: Simplified signaling pathway of LPS-induced inflammation and the inhibitory action of benzoxazinone derivatives.

Other Biological Activities

The versatility of the 1,4-benzoxazin-3-one scaffold is further demonstrated by its derivatives' efficacy in other therapeutic areas:

  • Antifungal Activity: Acylhydrazone derivatives of 1,4-benzoxazin-3-one have shown promising antifungal activity against various plant pathogenic fungi.[4]

  • Antiplatelet Activity: Some benzoxazinone derivatives have been identified as potential antiplatelet agents, with activity comparable to or even exceeding that of acetosal (aspirin) in bleeding time tests.[10]

  • Antimicrobial Activity: A broad spectrum of antimicrobial activity has been reported for certain substituted 1,4-benzoxazin-3-ones against Gram-positive and Gram-negative bacteria.[7]

References

Validating the Antimicrobial Effects of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial efficacy of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one and its structural analogs against various microorganisms. Due to a lack of publicly available data for the specific 2,6-dimethyl derivative, this document leverages findings from closely related substituted 1,4-benzoxazin-3-one compounds to offer a comparative analysis against standard antimicrobial agents. The objective is to present available experimental data, detail established testing protocols, and visualize potential mechanisms of action to aid in the evaluation of this class of compounds for drug discovery and development.

Comparative Antimicrobial Efficacy

The antimicrobial potential of 1,4-benzoxazin-3-one derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in agar diffusion assays. Lower MIC values and larger inhibition zones are indicative of greater antimicrobial potency.

Quantitative Data Summary

The following tables summarize the antimicrobial activity of various substituted 1,4-benzoxazin-3-one derivatives against a range of bacterial and fungal pathogens. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions may vary between studies.

Table 1: Antimicrobial Activity of 1,4-Benzoxazin-3-one Derivatives

Derivative ClassTest Organism(s)MIC Range (µg/mL)
Propanolamine-containing 1,4-benzoxazin-3-onesPseudomonas syringae pv. actinidiae, Xanthomonas axonopodis pv. citri, Xanthomonas oryzae pv. oryzae4.71 - 8.50
Benzoxazine-6-sulfonamide derivativesGram-positive and Gram-negative bacteria, Fungi31.25 - 62.5
General synthetic 1,4-benzoxazin-3-onesStaphylococcus aureus, Escherichia coliAs low as 16
General synthetic 1,4-benzoxazin-3-onesCandida albicansAs low as 6.25

Table 2: Comparison with Standard Antimicrobial Agents

1,4-Benzoxazin-3-one Derivative ClassStandard Agent(s)Comparative Efficacy
Propanolamine-containing derivativesBismerthiazol, Thiodiazole copperSuperior activity against tested plant pathogenic bacteria.
Benzoxazine-6-sulfonamide derivativesAmpicillin, Tetracycline, StreptomycinComparable inhibitory effects.

Experimental Protocols

Standardized methods are crucial for the reliable evaluation of antimicrobial properties. The following are detailed methodologies for key experiments cited in the literature for testing benzoxazinone derivatives.

Broth Microdilution Method for MIC Determination

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Reagents: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent like dimethyl sulfoxide (DMSO). A standardized inoculum of the test microorganism is prepared in a nutrient-rich broth (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilutions: Two-fold serial dilutions of the test compound are prepared in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells containing only the medium, the medium with the inoculum (positive control), and the medium with the test compound at the highest concentration (sterility control) are included.

  • Incubation: The microtiter plate is incubated at an optimal temperature (e.g., 35 ± 2 °C) for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

Agar Disk Diffusion Method

This is a qualitative or semi-quantitative method to assess the susceptibility of a microorganism to a particular antimicrobial agent.

  • Preparation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Application of Test Compound: Sterile paper disks of a standard diameter (e.g., 6 mm) are impregnated with a known concentration of the test compound.

  • Disk Placement: The impregnated disks are placed firmly on the surface of the inoculated agar plate. Standard antibiotic disks are used as positive controls.

  • Incubation: The plates are incubated under appropriate conditions, typically for 18-24 hours.

  • Measurement and Interpretation: The diameter of the zone of growth inhibition around each disk is measured in millimeters. A larger zone of inhibition corresponds to a higher antimicrobial activity.

Mandatory Visualizations

Potential Antimicrobial Mechanism of Action

While the exact molecular targets of this compound are not fully elucidated, a proposed mechanism for the benzoxazinone class involves the inhibition of bacterial DNA gyrase (a type II topoisomerase). This enzyme is crucial for maintaining DNA supercoiling, and its inhibition disrupts DNA replication and repair, leading to bacterial cell death.

G cluster_bacterial_cell Bacterial Cell Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase Relaxed_DNA->DNA_Gyrase Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA ATP -> ADP+Pi DNA_Replication DNA Replication & Transcription Supercoiled_DNA->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to Benzoxazinone 2,6-dimethyl-3,4-dihydro- 2H-1,4-benzoxazin-3-one Benzoxazinone->DNA_Gyrase Inhibits

Caption: Inhibition of bacterial DNA gyrase by 1,4-benzoxazin-3-one derivatives.

Experimental Workflow for Antimicrobial Susceptibility Testing

The logical flow of experiments to validate the antimicrobial effects of a novel compound is depicted below.

G Start Start: Synthesize & Purify 2,6-dimethyl-3,4-dihydro- 2H-1,4-benzoxazin-3-one Primary_Screening Primary Screening (e.g., Disk Diffusion) Start->Primary_Screening Quantitative_Assay Quantitative Assay (e.g., Broth Microdilution for MIC) Primary_Screening->Quantitative_Assay If Active Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) Quantitative_Assay->Mechanism_of_Action Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Transcriptomics, Proteomics) Mechanism_of_Action->Signaling_Pathway_Analysis End End: Candidate Validation Signaling_Pathway_Analysis->End

Caption: Logical workflow for validating antimicrobial effects.

Comparative Analysis of 2,6-disubstituted-3,4-dihydro-2H-1,4-benzoxazin-3-one Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,6-disubstituted-3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives, focusing on their anticancer and antifungal properties. Due to the limited availability of specific data on the 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one scaffold, this guide has been broadened to include derivatives with various substitutions at the 6-position to provide a more comprehensive understanding of the SAR for this class of compounds. All quantitative data from cited studies are presented in tabular format for clear comparison, and detailed experimental protocols for key biological assays are provided.

Anticancer Activity of 1,4-Benzoxazin-3-one Derivatives

The 1,4-benzoxazin-3-one scaffold has been identified as a promising framework for the development of novel anticancer agents. Various derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for several 1,4-benzoxazin-3-one derivatives against different cancer cell lines.

Table 1: Anticancer Activity (IC50 in µM) of 1,4-Benzoxazin-3-one Derivatives

Compound IDSubstitution (Position 6)Other SubstitutionsCancer Cell LineIC50 (µM)Reference
c5 -7-(3-(1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl)benzamido)Huh-7 (Liver)28.48[1]
c14 -7-(3-(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)benzamido)Huh-7 (Liver)32.60[1]
c16 -7-(3-(1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)benzamido)Huh-7 (Liver)31.87[1]
c18 -7-(3-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)benzamido)Huh-7 (Liver)19.05[1]
5b -7-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methoxyMCF-7 (Breast)17.08 (µg/mL)[1]
5b -7-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methoxyHeLa (Cervical)15.38 (µg/mL)[1]
3c -7-(4-methyl-1-piperazinyl)A549 (Lung)3.29[1]
Derivative 7 Not SpecifiedAminoquinazolinoneHepG2, MCF-7, HCT-29< 10[2]
Derivative 15 Not SpecifiedAminoquinazolinoneHepG2, MCF-7, HCT-29< 10[2]

Antifungal Activity of 1,4-Benzoxazin-3-one Derivatives

Derivatives of 1,4-benzoxazin-3-one have also shown promising activity against various fungal pathogens. The following table presents the 50% effective concentration (EC50) values for several analogs, highlighting the impact of different substituents on their antifungal potency.

Table 2: Antifungal Activity (EC50 in µg/mL) of 1,4-Benzoxazin-3-one Derivatives

Compound IDSubstitution (Position 6)Other SubstitutionsFungal StrainEC50 (µg/mL)Reference
5L H4-(N'-(furan-2-carbonyl)hydrazono)methylGibberella zeae20.06[3][4]
5o Cl4-(N'-(4-fluorobenzoyl)hydrazono)methylGibberella zeae23.17[3][4]
5q Cl4-(N'-(3-bromobenzoyl)hydrazono)methylPellicularia sasakii26.66[3][4]
5r Cl4-(N'-(4-bromobenzoyl)hydrazono)methylPhytophthora infestans15.37[3][4]
5p Cl4-(N'-(3-fluorobenzoyl)hydrazono)methylCapsicum wilt26.76[3][4]
Hymexazol -(Positive Control)Gibberella zeae40.51[3][4]
Hymexazol -(Positive Control)Pellicularia sasakii32.77[3][4]
Hymexazol -(Positive Control)Phytophthora infestans18.35[3][4]
Hymexazol -(Positive Control)Capsicum wilt>50[3][4]

Structure-Activity Relationship (SAR) Summary

Based on the available data, the following logical relationships can be inferred for the 1,4-benzoxazin-3-one scaffold:

SAR_Summary Structure-Activity Relationship of 1,4-Benzoxazin-3-one Derivatives cluster_scaffold 1,4-Benzoxazin-3-one Core cluster_activity Biological Activity Scaffold Core Scaffold R6 Position 6 (e.g., -Cl) Scaffold->R6 Substitution at R_Other Other Positions (e.g., N-4, C-7) Scaffold->R_Other Substitution at Antifungal Antifungal Activity R6->Antifungal Enhances Anticancer Anticancer Activity R_Other->Anticancer Modulates Serotonin_Receptor 5-HT Receptor Affinity R_Other->Serotonin_Receptor Determines

Caption: Logical relationships in the SAR of 1,4-benzoxazin-3-one derivatives.

Experimental Protocols

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., Huh-7, MCF-7, A549)

  • Complete cell culture medium

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After the 24-hour incubation, replace the medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Antifungal Activity: Mycelium Growth Rate Method

This method evaluates the ability of a compound to inhibit the growth of fungal mycelium.

Materials:

  • Fungal strains (e.g., Gibberella zeae, Pellicularia sasakii)

  • Potato Dextrose Agar (PDA) medium

  • Petri dishes

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile cork borer or scalpel

  • Incubator

Procedure:

  • Medium Preparation: Prepare PDA medium and autoclave. While the medium is still molten, add the test compounds at desired concentrations. Pour the amended PDA into sterile Petri dishes.

  • Fungal Inoculation: From a fresh culture of the test fungus, cut a small disc (e.g., 5 mm in diameter) of mycelial agar using a sterile cork borer or scalpel.

  • Incubation: Place the mycelial disc at the center of each PDA plate. Incubate the plates at the optimal temperature for the specific fungus (typically 25-28°C) for several days.

  • Growth Measurement: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate (without any test compound) reaches the edge of the plate.

  • Data Analysis: Calculate the percentage of inhibition of mycelial growth using the following formula: % Inhibition = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Serotonin Receptor Binding Assay (General Protocol)

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Materials:

  • Cell membranes expressing the serotonin receptor of interest (e.g., 5-HT1A, 5-HT2A)

  • Radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A)

  • Test compounds

  • Incubation buffer (e.g., Tris-HCl buffer)

  • Non-specific binding inhibitor (e.g., a high concentration of a known ligand for the receptor)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In a microcentrifuge tube or a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and the test compound at various concentrations.

  • Total and Non-specific Binding: For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-labeled ligand to outcompete the radioligand for specific binding sites.

  • Incubation: Incubate the mixture at room temperature or 37°C for a specific period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The affinity of the test compound (Ki value) can be determined by analyzing the competition binding data using appropriate software (e.g., Prism).

Experimental Workflow and Data Analysis Visualization

The following diagrams illustrate a typical experimental workflow for evaluating the biological activity of the synthesized compounds and the subsequent data analysis to determine key parameters.

Experimental_Workflow General Experimental Workflow for Biological Activity Screening cluster_synthesis Compound Synthesis cluster_assay Biological Assays cluster_data Data Analysis Synthesis Synthesize Analogs Anticancer_Assay Anticancer Assay (e.g., MTT) Synthesis->Anticancer_Assay Antifungal_Assay Antifungal Assay (e.g., Mycelium Growth) Synthesis->Antifungal_Assay Receptor_Assay Receptor Binding Assay (e.g., 5-HT) Synthesis->Receptor_Assay IC50 Determine IC50/EC50 Anticancer_Assay->IC50 Antifungal_Assay->IC50 Receptor_Assay->IC50 Determine Ki SAR Establish SAR IC50->SAR

Caption: General workflow from compound synthesis to SAR establishment.

This guide provides a foundational understanding of the structure-activity relationships of 1,4-benzoxazin-3-one derivatives. Further research focusing on the 2,6-dimethyl substituted scaffold is warranted to delineate a more precise SAR and to fully explore the therapeutic potential of this specific class of compounds.

References

In Vivo Validation of 2,6-Dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anti-inflammatory and Analgesic Activity: A Comparative Analysis

A notable benzoxazinone derivative, a hybrid of benzoxazinone and the nonsteroidal anti-inflammatory drug (NSAID) diclofenac, has been evaluated for its in vivo anti-inflammatory and analgesic properties. This analog, referred to as Compound 3d in a key study, demonstrates the potential of the benzoxazinone scaffold in mitigating inflammatory responses and pain.[1][2]

Quantitative Data Summary

The in vivo efficacy of the benzoxazinone-diclofenac hybrid was assessed using standard animal models and compared with the parent drug, diclofenac. The results are summarized in the table below.

CompoundIn Vivo ModelDosageEfficacy OutcomeGastrointestinal Toxicity (Ulcerogenicity Index)Reference
Benzoxazinone-Diclofenac Hybrid (Compound 3d) Rat Paw EdemaNot Specified62.61% inhibition of edema2.67[1][2]
Acetic Acid-Induced Writhing (Mouse)Not Specified62.36% protection[1][2]
Diclofenac (Standard NSAID) Rat Paw EdemaNot SpecifiedComparable to Compound 3dHigher than Compound 3d[1][2][3]
Acetic Acid-Induced Writhing (Mouse)Not SpecifiedComparable to Compound 3d[1][2]
Experimental Protocols

Carrageenan-Induced Rat Paw Edema: This widely used model assesses the anti-inflammatory activity of a compound.[4][5][6]

  • Animal Model: Male Wistar rats are typically used.

  • Procedure: A 1% solution of carrageenan is injected into the sub-plantar tissue of the rat's hind paw to induce localized inflammation and edema.

  • Treatment: The test compound (e.g., benzoxazinone derivative) or a standard drug (e.g., diclofenac) is administered orally or intraperitoneally prior to the carrageenan injection.

  • Measurement: The volume of the paw is measured at specific time intervals using a plethysmometer.

  • Endpoint: The percentage of edema inhibition by the test compound is calculated relative to the control group that receives only the vehicle.

Acetic Acid-Induced Writhing Test: This model is used to evaluate the peripheral analgesic activity of a substance.[7][8][9][10][11]

  • Animal Model: Swiss albino mice are commonly used.

  • Procedure: An intraperitoneal injection of acetic acid (typically 0.6%) is administered to induce a characteristic writhing response (abdominal constriction and stretching of the hind limbs).

  • Treatment: The test compound or a standard analgesic is administered prior to the acetic acid injection.

  • Observation: The number of writhes is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.

  • Endpoint: The percentage of protection or reduction in the number of writhes is calculated for the treated groups compared to the vehicle-treated control group.

Signaling Pathway

The anti-inflammatory effects of some benzoxazolone derivatives are believed to be mediated through the inhibition of key signaling pathways involved in the inflammatory cascade, such as the MAPK-NF-κB/iNOS pathway.[12]

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK) TLR4->MAPK NFkB NF-κB MAPK->NFkB iNOS iNOS NFkB->iNOS ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory_Cytokines Benzoxazinone Benzoxazinone Derivative Benzoxazinone->MAPK Inhibition Benzoxazinone->NFkB Inhibition

Caption: Putative anti-inflammatory mechanism of benzoxazinone derivatives.

Anticancer Activity: A Comparative Analysis

Benzoxazine derivatives derived from eugenol have shown promising in vivo anticancer activity in a fibrosarcoma model in mice.[13] This highlights the potential of the benzoxazine scaffold in developing novel chemotherapeutic agents.

Quantitative Data Summary

The table below summarizes the in vivo anticancer efficacy of a representative eugenol-derived benzoxazine compound compared to a standard chemotherapeutic agent.

CompoundIn Vivo ModelDosage (mg/Kg BW)Efficacy OutcomeReference
Eugenol-Derived Benzoxazine (Compound 5A) Fibrosarcoma (Mouse)20, 40, 80Significant reduction in tumor incidence and weight[13]
Doxorubicin (Standard Chemotherapy) Various Xenograft ModelsVariesStandard positive control for solid tumors[14]
Experimental Protocols

Human Tumor Xenograft Mouse Model: This is a standard preclinical model to evaluate the efficacy of potential anticancer drugs.[15][16][17][18][19]

  • Cell Lines: Human cancer cell lines (e.g., for fibrosarcoma) are cultured in vitro.

  • Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: The cultured cancer cells are implanted subcutaneously or orthotopically into the mice.

  • Treatment: Once the tumors reach a palpable size, the mice are treated with the test compound (e.g., benzoxazine derivative) or a standard chemotherapeutic agent.

  • Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint: The primary endpoint is tumor growth inhibition. Other parameters like tumor weight at the end of the study and survival rate can also be assessed.

Signaling Pathway

The anticancer activity of some benzoxazinone derivatives is attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest. This often involves the modulation of key regulatory proteins such as p53 and caspases.[20][21]

G cluster_0 Apoptotic Pathway cluster_1 Cell Cycle Regulation Benzoxazinone Benzoxazinone Derivative p53 p53 Activation Benzoxazinone->p53 CellCycle Cell Cycle Progression Benzoxazinone->CellCycle Inhibition CellCycleArrest Cell Cycle Arrest Caspase Caspase Activation p53->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed anticancer mechanisms of benzoxazinone derivatives.

Conclusion

The available in vivo data on benzoxazinone derivatives strongly suggest their potential as a versatile scaffold for the development of novel therapeutics, particularly in the fields of anti-inflammatory and anticancer medicine. The representative compounds discussed in this guide demonstrate comparable or, in some aspects, improved profiles over standard treatments, such as reduced gastrointestinal toxicity for the anti-inflammatory analog. Further in vivo validation of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one and its closely related analogs is warranted to fully elucidate their therapeutic potential and mechanism of action. The experimental protocols and pathway diagrams provided herein offer a foundational framework for such future investigations.

References

Comparative Analysis of Benzoxazinone Derivatives: A Focus on Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of the cross-reactivity of benzoxazinone derivatives. While specific experimental data for 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is not publicly available, this document leverages data from structurally related benzoxazinone compounds to illustrate the principles and methodologies for assessing cross-reactivity. The information presented herein is intended to serve as a practical guide for researchers engaged in the development of small molecule therapeutics based on the benzoxazinone scaffold.

Introduction to Benzoxazinone Derivatives

Benzoxazinone derivatives are a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1] Members of this family have been investigated for their potential as anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[1] Their therapeutic potential is derived from their ability to interact with a variety of biological targets, including enzymes and receptors. However, this can also lead to off-target interactions, or cross-reactivity, which is a critical consideration in drug development. Understanding the cross-reactivity profile of a compound is essential for predicting potential side effects and ensuring its safety and efficacy.

Cross-Reactivity Profile of Benzoxazinone-Based Factor Xa Inhibitors

To illustrate the concept of cross-reactivity within the benzoxazinone class, we will examine a series of derivatives developed as inhibitors of Factor Xa (FXa), a key enzyme in the blood coagulation cascade.[2] The selectivity of these compounds against other related serine proteases, such as thrombin and trypsin, is a crucial aspect of their development.

Compound IDPrimary TargetIC50 (nM) vs. Primary TargetOff-TargetIC50 (nM) vs. Off-TargetSelectivity (Fold)
Compound 1n Factor Xa3[2]Thrombin>1000>333
Trypsin>1000>333
DX-9065a Factor Xa70[3]Thrombin>2,000,000[3]>28,571
Compound 2 Cathepsin G840[4]Thrombin>50,000>59
Factor XIa>50,000>59
Factor XIIa>50,000>59
Kallikrein>50,000>59

Note: The data presented in this table is for illustrative purposes and is derived from studies on specific benzoxazinone derivatives. It does not represent the cross-reactivity profile of this compound.

Experimental Protocols for Assessing Cross-Reactivity

The determination of a compound's cross-reactivity profile involves a series of in vitro assays designed to measure its activity against a panel of relevant biological targets.

Enzyme Inhibition Assay

This assay is used to determine the concentration of a compound required to inhibit the activity of a specific enzyme by 50% (IC50).

Protocol:

  • Reagent Preparation: Prepare solutions of the test compound at various concentrations, the target enzyme, and its specific substrate.

  • Reaction Initiation: In a microplate, combine the enzyme and the test compound at different concentrations and incubate for a predetermined period.

  • Substrate Addition: Add the substrate to initiate the enzymatic reaction.

  • Signal Detection: Measure the product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Plot the enzyme activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Competitive Binding Assay

This assay measures the ability of a test compound to displace a known labeled ligand from its binding site on a receptor or enzyme.

Protocol:

  • Reagent Preparation: Prepare the target protein (e.g., receptor-expressing cells or purified protein), a labeled ligand with known affinity, and the test compound at various concentrations.

  • Competition Reaction: Incubate the target protein with the labeled ligand in the presence of varying concentrations of the test compound.

  • Separation of Bound and Free Ligand: Separate the protein-bound labeled ligand from the unbound ligand (e.g., by filtration or centrifugation).

  • Quantification: Measure the amount of bound labeled ligand.

  • Data Analysis: Plot the percentage of bound labeled ligand against the concentration of the test compound to determine the IC50 or Ki (inhibition constant).

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Coagulation Cascade cluster_1 Inhibition Inactive Factor X Inactive Factor X Active Factor Xa Active Factor Xa Inactive Factor X->Active Factor Xa Intrinsic/Extrinsic Pathway Thrombin Thrombin Active Factor Xa->Thrombin Activates Prothrombin Prothrombin Fibrin Fibrin Thrombin->Fibrin Converts Fibrinogen Fibrinogen Benzoxazinone Inhibitor Benzoxazinone Inhibitor Benzoxazinone Inhibitor->Active Factor Xa Inhibits

Caption: Simplified diagram of the coagulation cascade and the inhibitory action of benzoxazinone-based Factor Xa inhibitors.

G Start Start Compound Synthesis Synthesize Benzoxazinone Derivative Start->Compound Synthesis Primary Target Assay Determine IC50 against Primary Target (e.g., Factor Xa) Compound Synthesis->Primary Target Assay Selectivity Panel Screen against a Panel of Related Off-Targets (e.g., Thrombin, Trypsin) Primary Target Assay->Selectivity Panel Determine Off-Target IC50 Calculate IC50 for Active Off-Targets Selectivity Panel->Determine Off-Target IC50 Calculate Selectivity Calculate Selectivity Ratio (Off-Target IC50 / Primary Target IC50) Determine Off-Target IC50->Calculate Selectivity Analyze Data Analyze and Interpret Cross-Reactivity Profile Calculate Selectivity->Analyze Data End End Analyze Data->End

Caption: General experimental workflow for assessing the cross-reactivity of a benzoxazinone derivative.

Conclusion

The evaluation of cross-reactivity is a cornerstone of modern drug discovery and development. While specific data for this compound remains elusive, the analysis of related benzoxazinone derivatives, particularly Factor Xa inhibitors, provides a valuable framework for understanding and assessing potential off-target effects. By employing systematic screening against a panel of relevant biological targets using robust experimental protocols, researchers can build a comprehensive selectivity profile for their compounds of interest. This, in turn, facilitates the identification of lead candidates with the desired therapeutic activity and an acceptable safety margin. The methodologies and illustrative data presented in this guide are intended to support researchers in this critical endeavor.

References

Benchmarking 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one Against Established Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Anti-Inflammatory Efficacy and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative analysis of the anti-inflammatory potential of the novel compound 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one against two widely recognized non-steroidal anti-inflammatory drugs (NSAIDs), Celecoxib and Diclofenac. Due to the limited availability of specific experimental data for this compound, this report utilizes published data for structurally related 1,4-benzoxazin-3-one derivatives as a proxy to project its potential efficacy and mechanism of action. The comparison focuses on key in vitro and in vivo models of inflammation, providing a framework for future preclinical evaluation.

Introduction

The 1,4-benzoxazin-3-one scaffold is a promising heterocyclic moiety that has demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The specific derivative, this compound, is a subject of interest for its potential as a novel anti-inflammatory agent. This guide benchmarks its projected performance against Celecoxib, a selective COX-2 inhibitor, and Diclofenac, a non-selective COX inhibitor, both of which are established drugs in the management of inflammation and pain.[3][4]

Mechanism of Action

Known Drugs: Celecoxib and Diclofenac

Celecoxib and Diclofenac exert their anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, potent mediators of inflammation, pain, and fever.[3][4]

  • Celecoxib is a selective inhibitor of COX-2.[3] COX-2 is an inducible enzyme, with its expression significantly increasing during inflammation. By selectively targeting COX-2, Celecoxib reduces the production of pro-inflammatory prostaglandins while sparing the gastroprotective prostaglandins synthesized by the constitutively expressed COX-1.[3]

  • Diclofenac is a non-selective inhibitor of both COX-1 and COX-2.[4] Its broad-spectrum inhibition of COX enzymes contributes to its potent anti-inflammatory and analgesic effects, but also to a higher incidence of gastrointestinal side effects due to the inhibition of COX-1 in the gastric mucosa.[4]

Projected Mechanism of this compound

Based on studies of related 1,4-benzoxazin-3-one derivatives, the anti-inflammatory mechanism of this compound is likely multi-faceted and may involve:

  • Inhibition of Pro-inflammatory Mediators: Like other benzoxazinone derivatives, it is anticipated to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[3][5]

  • Modulation of COX Enzymes: Some 1,4-benzoxazin-3-one derivatives have shown inhibitory activity against COX-2, suggesting a potential for a similar mechanism.[5]

The signaling pathway for inflammation initiated by LPS and the potential points of intervention for 1,4-benzoxazin-3-one derivatives are depicted below.

cluster_cell Macrophage cluster_drugs Points of Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB TLR4->NFkB activates iNOS iNOS NFkB->iNOS upregulates COX2 COX-2 NFkB->COX2 upregulates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines upregulates NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs Benzoxazinone 1,4-Benzoxazin-3-one Derivatives Benzoxazinone->iNOS inhibit Benzoxazinone->COX2 inhibit Diclofenac Diclofenac Diclofenac->COX2 inhibit Celecoxib Celecoxib Celecoxib->COX2 inhibit

Caption: LPS-induced inflammatory signaling pathway and drug targets.

Comparative Efficacy Data

The following tables summarize the anti-inflammatory activity of representative 1,4-benzoxazin-3-one derivatives in comparison to Celecoxib and Diclofenac. It is important to note that the data for the benzoxazinone derivatives are from various studies and may not be directly comparable due to differences in experimental conditions.

Table 1: In Vitro Anti-inflammatory Activity
CompoundAssayCell LineIC₅₀ / % InhibitionReference
1,4-Benzoxazin-3-one Derivative (e.g., Compound e2) Nitric Oxide (NO) Production Inhibition (LPS-induced)BV-2 (microglia)High Inhibition[3]
1,4-Benzoxazin-3-one Derivative (e.g., Compound e16) Nitric Oxide (NO) Production Inhibition (LPS-induced)BV-2 (microglia)High Inhibition[3]
Celecoxib COX-2 Inhibition-~0.04 µM (IC₅₀)[6]
Diclofenac COX-1 Inhibition-~0.9 µM (IC₅₀)[4]
COX-2 Inhibition-~0.1 µM (IC₅₀)[4]
Table 2: In Vivo Anti-inflammatory Activity
CompoundAssayAnimal ModelDose% Inhibition of EdemaReference
1,4-Benzoxazin-3-one Derivative (unspecified) Carrageenan-induced Paw EdemaRat-Significant Inhibition[4]
Celecoxib Carrageenan-induced Paw EdemaRat10 mg/kg~50-60%[7]
Diclofenac Carrageenan-induced Paw EdemaRat10 mg/kg~60-70%[8]

Experimental Protocols

In Vitro Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

cluster_workflow Experimental Workflow A Seed Macrophages (e.g., RAW 264.7) B Pre-treat with Test Compound A->B C Stimulate with LPS (1 µg/mL) B->C D Incubate for 24h C->D E Collect Supernatant D->E F Measure NO levels (Griess Reagent) E->F G Calculate % Inhibition F->G

Caption: Workflow for in vitro nitric oxide inhibition assay.

Methodology:

  • Cell Culture: Macrophage cells (e.g., RAW 264.7 or BV-2) are cultured in a suitable medium.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound, Celecoxib, or Diclofenac) for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

  • Incubation: The cells are incubated for 24 hours to allow for the production of inflammatory mediators.

  • NO Measurement: The concentration of nitrite (a stable product of NO) in the cell supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition by the test compound is calculated relative to the LPS-treated control group.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to evaluate the anti-inflammatory activity of a compound.

cluster_workflow Experimental Workflow A Administer Test Compound (orally or i.p.) B Inject Carrageenan into Rat Hind Paw A->B C Measure Paw Volume at regular intervals (e.g., 1, 2, 3, 4h) B->C D Calculate % Inhibition of Edema C->D

Caption: Workflow for in vivo carrageenan-induced paw edema assay.

Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

  • Dosing: The test compound is administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., Diclofenac).

  • Induction of Edema: One hour after drug administration, a sub-plantar injection of carrageenan solution is given into the right hind paw of the rats to induce localized inflammation and edema.

  • Measurement of Edema: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema in the drug-treated groups is calculated by comparing the increase in paw volume with the control group.

Discussion and Future Directions

The available data on 1,4-benzoxazin-3-one derivatives suggest that this compound holds promise as a novel anti-inflammatory agent. Its projected mechanism of action, involving the inhibition of key inflammatory mediators like NO and potentially COX-2, aligns with established anti-inflammatory pathways.

To definitively benchmark its performance, further experimental studies are crucial. These should include:

  • In vitro profiling: Direct comparison of this compound with Celecoxib and Diclofenac in assays measuring the inhibition of NO, TNF-α, IL-6, and COX-1/COX-2 enzymes.

  • In vivo efficacy: Head-to-head comparison in the carrageenan-induced paw edema model and other relevant animal models of inflammation.

  • Safety and Toxicity: Comprehensive toxicological studies to assess its safety profile.

By undertaking these investigations, a clearer picture of the therapeutic potential of this compound as a novel anti-inflammatory drug can be established.

References

Comparative Guide to the Reproducibility of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, a heterocyclic compound of interest in medicinal chemistry. The reproducibility of a synthetic method is paramount for reliable production and further research. This document outlines a common and plausible synthetic pathway and discusses an alternative approach, providing detailed experimental protocols and expected outcomes based on established chemical principles and related literature.

Introduction

This compound belongs to the benzoxazinone class of heterocyclic compounds, which are scaffolds for various biologically active molecules. Ensuring a reproducible and efficient synthesis is a critical first step in the development of any new chemical entity for pharmaceutical applications. This guide focuses on a primary two-step synthesis and an alternative one-pot approach, evaluating them based on procedural clarity and potential for consistent results.

Method 1: Two-Step Synthesis via Acylation and Intramolecular Cyclization

This is a widely recognized and logical approach for the synthesis of 1,4-benzoxazin-3-ones. It involves the initial acylation of an aminophenol with a haloacyl halide to form an intermediate N-(hydroxyphenyl)haloalkanamide, which then undergoes intramolecular Williamson ether synthesis to yield the desired benzoxazinone.

Experimental Protocol

Step 1: Synthesis of 2-bromo-N-(2-hydroxy-4-methylphenyl)propanamide

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-amino-5-methylphenol (1.23 g, 10 mmol) in anhydrous dichloromethane (50 mL) under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (1.52 g, 2.1 mL, 15 mmol) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Acylation: Slowly add a solution of 2-bromopropionyl bromide (2.16 g, 1.0 mL, 10 mmol) in anhydrous dichloromethane (20 mL) to the cooled mixture with continuous stirring over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure 2-bromo-N-(2-hydroxy-4-methylphenyl)propanamide.

Step 2: Intramolecular Cyclization to this compound

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the purified 2-bromo-N-(2-hydroxy-4-methylphenyl)propanamide (from Step 1) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF) (40 mL).

  • Base Addition: Add a base such as potassium carbonate (2.76 g, 20 mmol) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.

Data Presentation
ParameterStep 1: AcylationStep 2: CyclizationOverall
Theoretical Yield Based on 10 mmol starting materialBased on purified intermediateCalculated from initial starting material
Expected Yield 70-85%80-95%56-81%
Purity (Post-purification) >98% (by NMR/LC-MS)>98% (by NMR/LC-MS)>98% (by NMR/LC-MS)
Typical Reaction Time 4-6 hours6-8 hours10-14 hours (excluding work-up)
Key Reagents 2-amino-5-methylphenol, 2-bromopropionyl bromide, triethylaminePotassium carbonate-
Solvents DichloromethaneAcetone or DMF-
Purification Method RecrystallizationColumn Chromatography/Recrystallization-

Logical Workflow

Two_Step_Synthesis cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization A 2-amino-5-methylphenol C Acylation Reaction (DCM, Et3N, 0°C to RT) A->C B 2-bromopropionyl bromide B->C D Work-up & Purification C->D E 2-bromo-N-(2-hydroxy-4-methylphenyl)propanamide D->E F Intramolecular Cyclization (Acetone, K2CO3, Reflux) E->F G Work-up & Purification F->G H This compound G->H

Caption: Workflow for the two-step synthesis of the target compound.

Method 2: One-Pot Synthesis (Alternative)

A one-pot synthesis offers the advantage of reduced work-up steps and potentially shorter overall reaction times. This approach would involve the direct reaction of the aminophenol with the haloacyl halide and a base in a single reaction vessel, promoting both acylation and subsequent cyclization without isolation of the intermediate.

Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask, combine 2-amino-5-methylphenol (1.23 g, 10 mmol) and a suitable base such as potassium carbonate (4.14 g, 30 mmol) in a polar aprotic solvent like acetone or DMF (60 mL).

  • Acylating Agent Addition: Slowly add 2-bromopropionyl bromide (2.16 g, 1.0 mL, 10 mmol) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the formation of the final product by TLC, observing the disappearance of the starting materials and the intermediate amide.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate to get the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.

Data Presentation
ParameterOne-Pot Synthesis
Theoretical Yield Based on 10 mmol starting material
Expected Yield 50-70%
Purity (Post-purification) >98% (by NMR/LC-MS)
Typical Reaction Time 8-12 hours
Key Reagents 2-amino-5-methylphenol, 2-bromopropionyl bromide, Potassium carbonate
Solvent Acetone or DMF
Purification Method Column Chromatography/Recrystallization

Logical Workflow

One_Pot_Synthesis A 2-amino-5-methylphenol C One-Pot Reaction (Acetone, K2CO3, Reflux) A->C B 2-bromopropionyl bromide B->C D Work-up & Purification C->D E This compound D->E

Caption: Workflow for the one-pot synthesis of the target compound.

Comparison and Reproducibility Analysis

FeatureMethod 1: Two-Step SynthesisMethod 2: One-Pot Synthesis
Overall Yield Potentially higher (56-81%)Generally lower (50-70%)
Reproducibility High. Isolation and purification of the intermediate allows for better control and troubleshooting of the second step.Moderate. More susceptible to side reactions which can affect yield and purity, making it potentially less reproducible.
Reaction Time Longer (10-14 hours plus work-up for two steps)Shorter (8-12 hours)
Procedural Complexity More complex due to two separate reaction and work-up stages.Simpler, with fewer handling steps.
Purification Potentially easier purification of the final product due to a cleaner reaction in the second step.May require more rigorous purification to remove byproducts.

Conclusion

For researchers prioritizing high yield and reproducibility, the two-step synthesis (Method 1) is the recommended approach for preparing this compound. The isolation and purification of the intermediate amide provide a cleaner starting material for the cyclization step, leading to a more controlled reaction and a purer final product with a likely higher overall yield.

The one-pot synthesis (Method 2) offers a more time-efficient alternative. However, the potential for competing side reactions could lead to lower yields and more challenging purification, which may impact its reproducibility across different scales and lab environments. The choice of method will ultimately depend on the specific priorities of the research, balancing the need for efficiency with the demand for high purity and consistent, reproducible results.

A Comparative Analysis of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one Derivatives and Related Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives and other substituted 2H-1,4-benzoxazin-3-one analogues, focusing on their biological activities. The benzoxazine scaffold is a key heterocyclic system that has garnered significant interest in medicinal chemistry due to its presence in various biologically active compounds.[1][2][3][4] Derivatives of 2H-1,4-benzoxazin-3(4H)-one have demonstrated a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, antifungal, and anticancer activities.[5][6][7][8][9] This document aims to present a consolidated overview of the available experimental data to aid researchers and drug development professionals in this field.

Comparative Biological Activity Data

The following table summarizes the quantitative data on the biological activities of various 2H-1,4-benzoxazin-3-one derivatives. The data has been compiled from multiple studies to facilitate a comparative assessment of their potency.

Compound/DerivativeBiological ActivityAssay/Model OrganismQuantitative Data (e.g., IC50, MIC, % Inhibition)Reference
2,6,7-Trisubstituted-2H-3,4-dihydro-1,4-benzoxazin-3-onesAntibacterialStaphylococcus aureusMIC: 25-50 µg/mL[10]
Bacillus subtilisMIC: 25 µg/mL (for compounds 5 and 7)[10]
AntifungalCandida albicansMIC: 12.5-50 µg/mL[10][11]
Triazole-functionalized 2H-benzo[b][5][11]oxazin-3(4H)-onesAntimicrobialStaphylococcus aureus (CrtM) dehydrosqualene synthaseHigh binding energies in molecular docking studies[7]
2H-benzo[b][5][11]oxazin-3(4H)-one derivatives (4a-g)AntimicrobialE. coli, S. aureus, B. subtilisZone of inhibition: up to 22 mm for compound 4e[12]
1,4-Benzoxazin-3-one derivatives with acylhydrazoneAntifungalGibberella zeae, Pellicularia sasakii, Phytophthora infestans, Capsicum wiltEC50 values ranging from 15.37 to 26.76 µg/mL for active compounds[9][13]
2H-1,4-Benzoxazin-3(4H)-one derivatives with 1,2,3-triazoleAnti-inflammatoryLPS-induced BV-2 microglial cellsSignificant reduction of NO production[5][8]
Benzoxazinone-diclofenac hybrid (3d)Anti-inflammatoryRat paw edema62.61% inhibition[14]
AnalgesicAcetic acid-induced writhing in mice62.36% protection[14]
7-amino-2H-benzo[b][5][11]oxazin-3(4H)-one derivatives (c1-c20)AnticancerMCF-7 and HeLa cellsIC50 values of 17.08 µg/mL and 15.38 µg/mL for a related compound[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the literature for evaluating the biological activities of 2H-1,4-benzoxazin-3-one derivatives.

Antimicrobial Activity Assessment (Two-fold Serial Dilution Technique)

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Preparation of Test Compounds: The synthesized benzoxazine derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Culture Preparation: Bacterial and fungal strains are cultured in appropriate broth media to achieve a specific cell density.

  • Serial Dilution: A series of dilutions of the test compounds are prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under conditions suitable for the growth of the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Standard antimicrobial agents are used as positive controls.[10][11]

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Test)

This is a standard animal model to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Model: Albino rats are typically used for this assay.

  • Compound Administration: The test compounds are administered orally or intraperitoneally to the animals at a specific dose. A control group receives the vehicle, and a standard drug group receives a known anti-inflammatory agent (e.g., diclofenac sodium).

  • Induction of Inflammation: After a set period (e.g., one hour) following compound administration, a phlogistic agent (e.g., carrageenan solution) is injected into the subplantar tissue of the rat's hind paw to induce edema.

  • Measurement of Paw Volume: The volume of the paw is measured at different time intervals after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.[14][15]

In Vitro Anti-inflammatory Activity (Nitric Oxide Production in LPS-induced BV-2 cells)

This assay assesses the ability of compounds to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in microglial cells.

  • Cell Culture: BV-2 microglial cells are cultured in an appropriate medium.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for a specific duration.

  • LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

  • Measurement of NO: After incubation, the amount of NO produced in the culture supernatant is quantified using the Griess reagent.

  • Data Analysis: The reduction in NO production in the treated cells compared to the LPS-stimulated control cells indicates the anti-inflammatory activity of the compounds.[5][8]

Signaling Pathway and Experimental Workflow Visualization

To illustrate the mechanism of action and experimental design, the following diagrams are provided in DOT language.

G Experimental Workflow for In Vivo Anti-inflammatory Assay cluster_0 Animal Preparation cluster_1 Treatment cluster_2 Inflammation Induction cluster_3 Data Collection & Analysis Animal Acclimatization Animal Acclimatization Grouping of Animals Grouping of Animals Animal Acclimatization->Grouping of Animals Control Group (Vehicle) Control Group (Vehicle) Grouping of Animals->Control Group (Vehicle) Standard Drug Group Standard Drug Group Grouping of Animals->Standard Drug Group Test Compound Groups Test Compound Groups Grouping of Animals->Test Compound Groups Carrageenan Injection Carrageenan Injection Control Group (Vehicle)->Carrageenan Injection Standard Drug Group->Carrageenan Injection Test Compound Groups->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Calculation of % Inhibition Calculation of % Inhibition Paw Volume Measurement->Calculation of % Inhibition

Caption: Workflow for the carrageenan-induced paw edema assay.

G Simplified Nrf2-HO-1 Signaling Pathway in Anti-inflammation Benzoxazinone Derivative Benzoxazinone Derivative Keap1 Keap1 Benzoxazinone Derivative->Keap1 Inhibits interaction with Nrf2 Nrf2 Nrf2 Keap1->Nrf2 Sequesters & promotes degradation Ubiquitination & Degradation Ubiquitination & Degradation Nrf2->Ubiquitination & Degradation under basal conditions ARE ARE Nrf2->ARE Translocates to nucleus & binds HO-1 & other Antioxidant Genes HO-1 & other Antioxidant Genes ARE->HO-1 & other Antioxidant Genes Promotes transcription Anti-inflammatory Effects Anti-inflammatory Effects HO-1 & other Antioxidant Genes->Anti-inflammatory Effects

Caption: Nrf2-HO-1 pathway activation by benzoxazinone derivatives.

References

Comparative Analysis of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative statistical analysis of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one and its structural analogs. Due to the limited availability of direct experimental data for this compound (CAS No. 17959-90-9), this report leverages data from closely related benzoxazine derivatives to provide a comprehensive overview of its potential characteristics and performance in various biological assays.

Introduction to 1,4-Benzoxazine Derivatives

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. These compounds have garnered significant interest due to their potential as anticancer, antimicrobial, and antifungal agents.[1][2] The diverse biological activities are often attributed to their ability to interact with key cellular signaling pathways.

Physicochemical and Spectroscopic Data Comparison

While specific experimental data for this compound is scarce, the following table summarizes its predicted properties alongside experimentally determined data for structurally similar compounds. This comparative data is essential for the identification and characterization of novel benzoxazine derivatives.

PropertyThis compound2H-1,4-Benzoxazin-3(4H)-one[3](±)-2-Ethoxy-2,6-dimethyl-1,2-dihydro-4H-benzo[d][4]oxazin-4-one[5]
Molecular Formula C₁₀H₁₁NO₂C₈H₇NO₂C₁₂H₁₅NO₃
Molecular Weight 177.20 g/mol [4]149.15 g/mol 221.25 g/mol
CAS Number 17959-90-9[4]5466-88-6Not specified
Melting Point (°C) Not available173-175110-111
¹H NMR (CDCl₃, δ ppm) Predicted: Aromatic protons (~6.8-7.2), CH₃ on ring (~2.3), CH₃ at C2 (~1.5, d), CH at C2 (~4.5, q), NH (~8.0, br s)Not specified10.97 (br s, 1H, NH), 8.57 (d, 1H), 7.83 (s, 1H), 7.34 (d, 1H), 4.37 (q, 2H), 2.33 (s, 3H), 2.22 (s, 3H), 1.42 (t, 3H)
¹³C NMR (CDCl₃, δ ppm) Not availableNot specified168.9, 168.4, 139.2, 135.3, 131.9, 130.8, 120.3, 115.0, 61.3, 25.5, 20.7, 14.2
IR (cm⁻¹) Not availableNot specified3266, 1677, 1595

Biological Activity Comparison

Derivatives of the 1,4-benzoxazin-3-one scaffold have demonstrated significant potential in various therapeutic areas. The following table presents a comparison of the biological activities of different benzoxazinone analogs.

Compound/AnalogBiological ActivityTarget/AssayIC₅₀/MIC (µM)Reference
Various 6-substituted 3,4-dihydro-2H-1,4-benzoxazine analogs AnticancerVarious cancer cell linesVaries
Novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety AntifungalG. zeae, P. sasakii, P. infestans, C. wiltEC₅₀ values ranging from 15.37 to >50 µg/mL[1][6]
2,6,7-Trisubstituted-2H-3,4-dihydro-1,4-benzoxazin-3-one derivatives AntimicrobialGram-positive and Gram-negative bacteria, Candida albicansMIC values between 12.5-50 µg/mL[2]
4-Aryl-3,4-dihydro-2H-1,4-benzoxazines AnticancerPC-3, NHDF, MDA-MB-231, MIA PaCa-2, and U-87 MG cancer cell linesIC₅₀ values ranging from 7.84 to 16.2 µM for the lead compound[7]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized methodologies for the synthesis and biological evaluation of 1,4-benzoxazine derivatives, based on published literature.

General Synthesis of 2-Alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines

A common method for the synthesis of this class of compounds involves the regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates, followed by intramolecular amidation.

Materials:

  • Substituted 2-aminophenol

  • Appropriate 2-bromoalkanoate (e.g., ethyl 2-bromopropanoate for a 2-methyl derivative)

  • Base (e.g., Potassium Carbonate)

  • Solvent (e.g., Acetone)

Procedure:

  • A mixture of the 2-aminophenol, 2-bromoalkanoate, and potassium carbonate in acetone is refluxed for a specified period.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Cancer cell lines

  • Culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the medium is replaced with fresh medium containing MTT solution.

  • The plates are incubated for a few hours to allow the formation of formazan crystals.

  • The formazan crystals are dissolved by adding a solubilization buffer.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-Aminophenol 2-Aminophenol Reaction_Step Base-mediated O-alkylation & Intramolecular Amidation 2-Aminophenol->Reaction_Step alpha-Bromo_ester α-Bromo Ester alpha-Bromo_ester->Reaction_Step Benzoxazinone 2,6-dimethyl-3,4-dihydro- 2H-1,4-benzoxazin-3-one Reaction_Step->Benzoxazinone

Caption: Proposed synthesis of this compound.

Experimental Workflow for Biological Screening

Biological_Screening_Workflow Start Compound Synthesis and Purification Primary_Screening Primary Screening (e.g., MTT Assay on multiple cell lines) Start->Primary_Screening Dose_Response Dose-Response Studies (Determination of IC50) Primary_Screening->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) Dose_Response->Mechanism_of_Action Lead_Optimization Lead Compound Optimization Mechanism_of_Action->Lead_Optimization

Caption: Workflow for the biological evaluation of benzoxazinone derivatives.

References

Safety Operating Guide

Safe Disposal of 2,6-Dimethyl-3,4-Dihydro-2H-1,4-Benzoxazin-3-One: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Safety Recommendations

Based on the hazard classifications of related benzoxazine compounds, 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one should be handled as a potentially hazardous substance. The following table summarizes the potential hazards and recommended precautionary statements.

Hazard CategoryGHS Classification (Inferred)Precautionary Statements (Recommended)
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection.
Skin Irritation Causes skin irritation.[1][2]P302 + P352: IF ON SKIN: Wash with plenty of water. P332 + P313: If skin irritation occurs: Get medical advice/attention. P362 + P364: Take off contaminated clothing and wash it before reuse.[1]
Eye Irritation Causes serious eye irritation.[1][2]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention.
Respiratory Irritation May cause respiratory irritation.[1][2]P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
Aquatic Toxicity May be toxic to aquatic life with long-lasting effects.P273: Avoid release to the environment.

Experimental Protocol: Waste Disposal Procedure

The following protocol outlines the recommended steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE:

  • Chemical-resistant gloves (e.g., nitrile).

  • Safety glasses or goggles.

  • A laboratory coat.

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[3]

  • Collect all waste, including contaminated consumables (e.g., pipette tips, weighing paper), in a designated, properly labeled, and sealable container.[3]

3. Labeling:

  • The waste container must be clearly labeled with the full chemical name: "this compound".

  • Include appropriate hazard warnings, such as "Caution: Hazardous Chemical Waste" or other labels required by your institution.

4. Storage:

  • Store the sealed waste container in a well-ventilated, designated hazardous waste storage area.

  • Keep it away from incompatible materials.

  • Follow any specific storage guidelines provided by your institution's EHS office.

5. Disposal:

  • Dispose of the chemical waste through an authorized hazardous or special waste collection service.[3][4]

  • All chemical waste disposal must be conducted in accordance with local, state, and federal regulations.[5]

  • Do not discharge down the drain or dispose of with regular trash.[6]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound A Start: Identify Waste (Solid or Liquid) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste into a Designated, Labeled Container B->C D Is the container full? C->D D->C No E Seal Container Securely D->E Yes F Store in Designated Hazardous Waste Area E->F G Arrange for Pickup by Authorized Waste Disposal Service F->G H End: Waste Disposed G->H

Caption: Disposal Workflow Diagram

Disclaimer: The information provided here is based on data for structurally similar compounds and should be used as a precautionary guide. Always consult the specific Safety Data Sheet for any chemical you are working with and adhere to the disposal guidelines established by your institution's Environmental Health and Safety department.

References

Personal protective equipment for handling 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. The recommendations are based on safety data for structurally similar benzoxazinone derivatives and are intended for use by trained laboratory personnel.

Personal Protective Equipment (PPE)

Engineering controls, such as a chemical fume hood, should be the primary means of exposure control. The following PPE is recommended as a minimum requirement for handling this compound.

Protection TypeEquipment SpecificationPurpose
Eye/Face Protection Safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles if there is a splash or dust generation risk.Protects against splashes, dust, and vapors.
Skin Protection Chemical-impermeable gloves (e.g., nitrile). Gloves should be inspected before use and changed immediately upon contamination.[1] A flame-resistant lab coat is also required.[1][2]Prevents skin contact and contamination of personal clothing.[1]
Respiratory Protection A NIOSH/MSHA-approved dust respirator or a full-face respirator should be used if engineering controls are insufficient, exposure limits are exceeded, or dust is generated.[1][3]Protects the respiratory system from inhalation of dust particles.

Operational Plan: Safe Handling Workflow

Adherence to a standardized workflow is critical for minimizing risks.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_setup Set up work area in a fume hood prep_ppe->prep_setup prep_materials Gather all necessary equipment and reagents prep_setup->prep_materials handle_weigh Weigh the compound carefully to avoid dust prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer the compound to the reaction vessel handle_weigh->handle_transfer handle_reaction Perform the experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate work surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Dispose of waste in a labeled, sealed container cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and dispose of PPE correctly cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for safely handling this compound.

Spill and Disposal Plan

Proper containment and disposal are essential to prevent environmental contamination and further exposure.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the spill area and ensure adequate ventilation.

  • Wear Appropriate PPE: At a minimum, wear the PPE outlined in the table above.

  • Contain the Spill: Prevent further leakage or spreading if it is safe to do so. Avoid generating dust.[1]

  • Collect the Material: Carefully sweep or scoop the spilled solid into a suitable, closed container for disposal.[1]

Waste Disposal:

  • Waste material must be disposed of in accordance with national and local regulations.[4]

  • Leave chemicals in their original containers and do not mix them with other waste.[4]

  • Handle uncleaned containers as you would the product itself.[4]

  • It is recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Do not allow the chemical to enter drains or waterways.[1][5]

  • Always entrust disposal to a licensed waste disposal company.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.